1,1,1-Trifluoro-6-methylheptane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42614. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-6-methylheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVTGFPQXBNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060043 | |
| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-92-7 | |
| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
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| Record name | Trifluoroacetylisovalerylmethane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42614 | |
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| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
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| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |
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| Record name | 1,1,1-trifluoro-6-methylheptane-2,4-dione | |
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| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW3PKX326U | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone of significant interest in coordination chemistry, catalysis, and as a synthetic building block. The primary focus is on the crossed Claisen condensation, a robust and widely adopted methodology for the formation of β-diketone scaffolds. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical parameters that ensure a successful and high-yield synthesis. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for chemists engaged in the synthesis of fluorinated organic compounds.
Introduction and Significance
This compound, also known as isovaleryltrifluoroacetone, belongs to the class of trifluoromethyl-substituted β-diketones.[1] The incorporation of a trifluoromethyl (CF₃) group imparts unique physicochemical properties, including enhanced acidity, lipophilicity, and metabolic stability, making these molecules valuable ligands for metal complexes and versatile precursors in pharmaceutical synthesis.[2] β-Diketones are renowned for their ability to form stable chelate complexes with a wide array of metal ions, finding applications in areas ranging from catalysis to the development of novel therapeutic agents.[3] The synthesis of unsymmetrical β-diketones, such as the title compound, requires a strategic approach to control selectivity and maximize yield.
The Core Synthetic Strategy: Crossed Claisen Condensation
The most classical and efficient method for constructing the 1,3-dione framework is the Claisen condensation.[4] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[5] For the synthesis of an unsymmetrical diketone like this compound, a Crossed (or Mixed) Claisen Condensation is employed.
This strategy involves the reaction between a ketone with enolizable α-hydrogens and an ester that lacks them. This choice is critical to prevent a mixture of four potential products that would arise from the self-condensation of two different enolizable esters.[6][7]
For the target molecule, the selected reagents are:
-
Enolizable Ketone: 4-methyl-2-pentanone (isobutyl methyl ketone)
-
Non-Enolizable Ester: Ethyl trifluoroacetate
The rationale for this pairing is twofold: 4-methyl-2-pentanone provides the enolate nucleophile, while ethyl trifluoroacetate serves as the electrophilic acylating agent. The absence of α-protons on ethyl trifluoroacetate prevents its self-condensation.[6] Furthermore, the powerful electron-withdrawing effect of the CF₃ group significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack.
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate anion.[5][8]
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an α-proton from the most accessible and acidic position of 4-methyl-2-pentanone (the methyl group adjacent to the carbonyl), generating a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group. The product at this stage is the β-diketone.
-
Thermodynamic Driving Force: The methylene protons located between the two carbonyl groups of the newly formed β-diketone are exceptionally acidic (pKa ≈ 6.5).[9] The ethoxide generated in the previous step immediately deprotonates the β-diketone, forming a highly resonance-stabilized enolate. This irreversible deprotonation thermodynamically drives the reaction to completion, which is a key feature of the Claisen condensation.[5]
-
Acidic Workup: In the final step, an aqueous acid (e.g., HCl, H₂SO₄) is added to neutralize the reaction mixture, protonate the enolate, and yield the final this compound product.[8]
Mechanistic Diagram
Caption: Reaction mechanism for the synthesis of the target β-diketone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions and the use of an inert atmosphere are critical for success.
Materials and Equipment
-
Reagents: 4-methyl-2-pentanone, ethyl trifluoroacetate, sodium hydride (60% dispersion in mineral oil), anhydrous diethyl ether or THF, 2M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Synthetic Procedure
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
Base Suspension: In the flask, place sodium hydride (60% dispersion). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, decanting the hexane carefully via cannula. Suspend the oil-free NaH in anhydrous diethyl ether.
-
Ketone Addition: To the stirred suspension of NaH, add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Acylation: Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the enolate solution. An exothermic reaction may be observed; use an ice bath to maintain control if necessary. After the addition, heat the reaction mixture to reflux for 3-4 hours.[8]
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the mixture is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation to obtain the final product. An alternative purification method for trifluoromethyl β-diketones involves forming a water-insoluble copper(II) complex, which is then isolated and decomposed with H₂S or strong acid to yield the highly pure diketone.[10]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Sodium Hydride (60%) | 24.00 | 4.4 g | 0.11 | 1.1 |
| 4-Methyl-2-pentanone | 100.16 | 10.0 g (12.4 mL) | 0.10 | 1.0 |
| Ethyl Trifluoroacetate | 142.08 | 15.6 g (14.1 mL) | 0.11 | 1.1 |
| Anhydrous Diethyl Ether | - | 200 mL | - | - |
| 2M Hydrochloric Acid | - | ~75 mL | - | - |
| Product (Expected) | 196.17 | ~15.7 g | ~0.08 | ~80% Yield |
Note: Yields are estimates based on similar reported Claisen condensations and may vary.
Overall Synthetic Workflow
The entire process, from initial setup to final purification, can be visualized as a linear workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.
-
Diethyl Ether/THF: Extremely flammable liquids. Use in a well-ventilated fume hood away from ignition sources.
-
Ethyl Trifluoroacetate & 4-Methyl-2-pentanone: Flammable liquids and irritants.[1] Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
The crossed Claisen condensation represents a highly effective and reliable method for the synthesis of this compound. By carefully selecting a non-enolizable trifluoroacetylating agent and an enolizable ketone, the reaction proceeds with high selectivity. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, and the thermodynamic driving force provided by the deprotonation of the acidic β-diketone product. This guide provides the necessary theoretical framework and practical protocol for researchers to confidently execute this synthesis and obtain the target compound in high purity and yield.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
Introduction: The Strategic Role of Fluorination in Advanced Chemical Design
An In-Depth Technical Guide to 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS: 461-92-7)
The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This strategy is particularly impactful in the design of β-diketones, a versatile class of compounds renowned for their ability to form stable complexes with metal ions. This compound, also known as isovaleryltrifluoroacetone, stands as a prime example of this molecular engineering. Its structure marries the potent electron-withdrawing nature of a trifluoromethyl group with the classic chelating scaffold of a diketone. This guide, intended for researchers and development scientists, elucidates the synthesis, properties, and critical applications of this compound, providing both theoretical grounding and practical, field-tested insights.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design. This compound is a flammable liquid that requires careful handling in a laboratory setting.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 461-92-7 | [3][6][7] |
| Molecular Formula | C₈H₁₁F₃O₂ | [3][7] |
| Molecular Weight | 196.17 g/mol | [7] |
| Appearance | Liquid | [3] |
| Density | 1.143 g/cm³ | [7][8] |
| Boiling Point | 183.6°C at 760 mmHg | [8] |
| Flash Point | 57.4°C | [8] |
| Refractive Index | 1.378 | [8] |
| Synonyms | Isovaleryltrifluoroacetone, 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | [3][7] |
Safety and Handling Summary: This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5] Standard laboratory best practices are required for its handling.
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[5][9] Ensure safety showers and eye wash stations are accessible.[4][5] Use explosion-proof electrical and ventilating equipment.[3]
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile rubber with a thickness >0.35 mm is often recommended), safety goggles with side-shields, and a lab coat.[5][6]
-
Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][9] Ground and bond containers when transferring material to prevent static discharge.[3] Avoid breathing vapors or mists.[4][5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][10]
Core Chemistry: Synthesis and Chelation Mechanism
Synthesis via Claisen Condensation
The most prevalent and robust method for synthesizing β-diketones is the Claisen condensation.[11][12] This reaction involves the base-mediated condensation of a ketone with an ester. For fluorinated β-diketones like the topic compound, this typically involves reacting a fluorinated ester with a non-fluorinated ketone.[12][13]
The causality behind this choice is rooted in the reactivity of the starting materials. A strong base (e.g., sodium hydride, sodium methoxide) deprotonates the α-carbon of the ketone (4-methyl-2-pentanone) to form an enolate.[11][12] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the fluorinated ester (ethyl trifluoroacetate). The trifluoromethyl group makes the ester's carbonyl carbon highly electrophilic, facilitating the attack. A subsequent elimination of the ethoxy group yields the final β-diketone product. The quality and activity of the base can significantly impact the reaction yield.[12][13]
Mechanism of Chelation: The Power of the Diketone Scaffold
β-Diketones exist as a tautomeric equilibrium between the keto and enol forms.[13] In solution, the enol form is significantly stabilized by intramolecular hydrogen bonding. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the enolic proton, facilitating deprotonation and formation of the enolate anion.
This enolate is an exceptional bidentate ligand. The two oxygen atoms can coordinate with a single metal ion, forming a stable six-membered ring.[14][15] This pincer-like binding is the origin of the term "chelate" (from the Greek for "claw").[16] The stability of this metal complex, known as the chelate effect, is thermodynamically favorable due to an increase in entropy compared to coordination by two separate monodentate ligands.[14][15] This property is the foundation for the compound's use in metal extraction and analysis.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable tool in several scientific domains.
-
Analytical Chemistry & Separations : As a potent chelating agent, it is used for the solvent extraction of metal ions.[14] By forming a neutral, lipophilic metal complex, it can transfer metal ions from an aqueous phase to an immiscible organic phase. This is crucial for purifying samples, concentrating trace metals for analysis, and in industrial processes like nuclear fuel separation where related compounds are used.[13]
-
Coordination Chemistry : The compound serves as a ligand for synthesizing novel coordination compounds with various d- and f-block metals.[11] These resulting metal complexes are studied for their potential applications in catalysis, materials science, and as luminescent probes.[11][13]
-
Organic Synthesis : Fluorinated β-diketones are versatile building blocks in organic and heterocyclic chemistry.[13] They can be used to synthesize more complex molecules, such as trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry due to their biological activity.[12]
Analytical Characterization Protocol
Verifying the identity and purity of this compound is achieved through standard analytical techniques. A senior scientist would anticipate the following spectral signatures based on its molecular structure.
Table 2: Expected NMR and IR Spectral Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | Multiple signals in the aliphatic region (δ ~0.9-2.5 ppm) for the isobutyl group (CH₃, CH, CH₂). A singlet around δ ~5.8-6.5 ppm for the enolic proton and/or a singlet around δ ~3.5-4.0 ppm for the methylene (CH₂) protons in the keto form. | The chemical shifts are influenced by the proximity to carbonyl groups. The enolic proton is significantly downfield.[17][18] |
| ¹⁹F NMR | A single, sharp signal (singlet) around δ -75 to -80 ppm. | All three fluorine atoms are chemically equivalent, and there are no adjacent fluorine or hydrogen atoms to cause splitting.[19][20] |
| ¹³C NMR | Signals for the isobutyl carbons, the methylene carbon, two distinct carbonyl carbons (one deshielded by the CF₃ group), and a quartet for the CF₃ carbon due to C-F coupling. | The spectrum will reflect the different carbon environments within the molecule. |
| IR Spectroscopy | Strong, broad absorption band in the range of 1550-1650 cm⁻¹ (C=O and C=C stretching of the enol form). A weaker band may appear around 1700-1750 cm⁻¹ for the keto form's carbonyl groups. | The enol form often dominates, showing characteristic conjugated ketone stretches. |
Experimental Workflow: A Representative Synthesis
The following protocol is a self-validating system for the laboratory synthesis of this compound, based on established Claisen condensation methodologies.[12][13]
Objective : To synthesize this compound.
Materials :
-
4-Methyl-2-pentanone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Step-by-Step Protocol :
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.
-
Solvent Addition : Add anhydrous diethyl ether to the flask to create a suspension of the sodium hydride.
-
Reagent Addition : Mix 4-methyl-2-pentanone (1.0 equivalent) and ethyl trifluoroacetate (1.05 equivalents) in the dropping funnel. Add this mixture dropwise to the stirred NaH suspension at 0°C (ice bath).
-
Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. The base's quality is paramount for achieving high yields.[13]
-
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching : Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic. This step neutralizes the excess base and protonates the product.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation. An alternative purification method for β-diketones involves forming a copper(II) chelate, which precipitates and can be isolated. The pure ligand is then regenerated by treating the chelate with a strong acid.[12][13]
-
Characterization : Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and compare the data with expected values.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. USA Chemical Suppliers - Products: '0-9', Page: 12 [americanchemicalsuppliers.com]
- 8. Page loading... [guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chelating agent | chemistry | Britannica [britannica.com]
- 15. studyguides.com [studyguides.com]
- 16. What is chelating agent? Functions and uses of chelating agents - Green-Mountain Chem [green-mountainchem.com]
- 17. bg.copernicus.org [bg.copernicus.org]
- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
chemical properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Introduction
This compound, a fluorinated β-diketone, represents a class of compounds with significant utility in synthetic and coordination chemistry. The strategic placement of a trifluoromethyl group imparts unique chemical characteristics, including enhanced acidity of the α-protons, increased volatility, and altered reactivity compared to its non-fluorinated counterparts.[1] These properties make it a valuable ligand for metal chelation and a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering a technical resource for researchers and development professionals.
Molecular Structure and Tautomerism
The defining structural feature of this compound is its β-dicarbonyl moiety, which facilitates a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity.[2][3]
For most simple ketones, the equilibrium heavily favors the keto form. However, in β-dicarbonyl systems like this one, the enol form is significantly stabilized by two key factors:
-
Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group (C=C-C=O).
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via a hydrogen bond with the carbonyl oxygen.[2][4]
The electron-withdrawing nature of the trifluoromethyl group further increases the acidity of the methylene protons, shifting the equilibrium further towards the enol tautomer.
Caption: Keto-Enol tautomerism of the title compound.
Synthesis Pathway: Claisen Condensation
A robust and common method for synthesizing β-diketones is the Claisen condensation. For this compound, this involves the reaction of an ester, ethyl trifluoroacetate, with a ketone, 4-methyl-2-pentanone, in the presence of a strong base such as sodium ethoxide or sodium hydride.
The causality of this experimental choice lies in the mechanism: the base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination of the ethoxide group yields the desired β-diketone.
Caption: Plausible synthesis workflow via Claisen condensation.
Experimental Protocol: General Procedure
This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a strong base (e.g., sodium hydride, 1.1 equivalents) suspended in an anhydrous solvent (e.g., THF). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ketone Addition: Slowly add 4-methyl-2-pentanone (1.0 equivalent) to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Ester Addition: Add ethyl trifluoroacetate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These values are critical for designing experimental setups, predicting solubility, and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 461-92-7 | [5][6] |
| Molecular Formula | C₈H₁₁F₃O₂ | [5][6] |
| Molecular Weight | 196.17 g/mol | [6] |
| Boiling Point | 183.6 °C at 760 mmHg | [6] |
| 78 °C at 64 mmHg | ||
| Density | 1.143 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.378 | [6] |
| Flash Point | 57.4 °C | [6] |
| pKa (Predicted) | 6.47 ± 0.10 | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific molecule are not widely published, a detailed prediction based on its structure and data from analogous compounds is provided.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly diagnostic for observing the keto-enol tautomerism.
-
Enol Form (Predominant):
-
Enolic OH: A broad singlet in the δ 12-16 ppm range, characteristic of the intramolecularly hydrogen-bonded proton.
-
Vinyl H: A sharp singlet around δ 5.5-6.5 ppm.
-
Isobutyl Group: A multiplet (CH) around δ 2.2 ppm, a doublet (CH₂) around δ 2.0 ppm, and a doublet (two CH₃) around δ 0.9 ppm.
-
-
Keto Form (Minor):
-
Methylene (CH₂): A singlet around δ 3.5-4.0 ppm, positioned between the two carbonyls.
-
Isobutyl Group: Signals would be slightly shifted compared to the enol form.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbons: In the enol form, two distinct signals are expected around δ 190-200 ppm (C=O) and δ 175-185 ppm (C-OH). The keto form would show two signals in the δ 195-205 ppm range.
-
CF₃ Carbon: A quartet around δ 115-125 ppm due to coupling with the three fluorine atoms.
-
Vinyl Carbons (Enol): Signals expected around δ 90-100 ppm (CH) and δ 160-170 ppm (C-OH).
¹⁹F NMR Spectroscopy
A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl ketone.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the enol form's prevalence.
-
O-H Stretch: A very broad absorption band from 2500 to 3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond in the enol tautomer.
-
C=O Stretch: A strong, sharp band around 1600-1640 cm⁻¹. This is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.
-
C=C Stretch: A band around 1580-1600 cm⁻¹, also associated with the conjugated enol system.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺) and the trifluoromethyl group ([M-69]⁺). The McLafferty rearrangement is also a possible fragmentation pathway.
Chemical Reactivity and Applications
-
Coordination Chemistry: As a bidentate ligand, this compound readily chelates with a wide variety of metal ions to form stable, often volatile, metal complexes.[8][9] The deprotonated enol form coordinates to the metal center through its two oxygen atoms. These complexes find applications in catalysis, as precursors for chemical vapor deposition (CVD), and in lanthanide chemistry for luminescent materials.
-
Synthetic Intermediate: The dicarbonyl functionality allows for a rich variety of subsequent reactions. It can serve as a precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine, respectively. These heterocyclic motifs are common in pharmacologically active molecules.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
References
- 1. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. This compound | 461-92-7 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 10. synquestlabs.com [synquestlabs.com]
Introduction: Situating a Fluorinated β-Diketone in Modern Chemistry
An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
This compound, a member of the β-diketone family, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its structure is characterized by a heptane backbone with carbonyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a trifluoromethyl group at the 1-position. The presence of the highly electronegative trifluoromethyl (CF₃) group profoundly influences the molecule's electronic properties, acidity, and its behavior in solution, making it a compelling subject for detailed structural analysis.
This guide provides a comprehensive examination of the molecular structure of this compound. We will move beyond a simple description of its connectivity to explore the dynamic equilibrium of its tautomeric forms, which is central to its reactivity. The causality behind the choice of analytical techniques will be explained, offering field-proven insights for researchers and drug development professionals. Every piece of evidence presented is part of a self-validating system for structural elucidation, grounded in authoritative spectroscopic and physical data.
Core Molecular Properties
A foundational understanding begins with the compound's basic chemical and physical properties. These data provide the initial parameters for any experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 461-92-7 | [2][3] |
| Molecular Formula | C₈H₁₁F₃O₂ | [2] |
| Molecular Weight | 196.17 g/mol | [2] |
| Canonical SMILES | CC(C)CC(=O)CC(=O)C(F)(F)F | [2] |
| Density | 1.143 g/cm³ | [2] |
| Boiling Point | 183.6°C at 760 mmHg | [2] |
| Flash Point | 57.4°C | [2] |
| pKa (Predicted) | 6.47 ± 0.10 | [2] |
The Central Structural Feature: Keto-Enol Tautomerism
Like most β-diketones, this compound does not exist as a single static structure but as an equilibrium mixture of tautomers: a keto form and an enol form.[4][5] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[6] The presence of the electron-withdrawing trifluoromethyl group makes the α-protons (on the carbon between the two carbonyls) significantly more acidic, which heavily influences the position of this equilibrium.
In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[7] The enol form is stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group.[4][6] The equilibrium generally favors the enol tautomer where the double bond is conjugated with the more electronically favorable group.
Caption: Keto-enol tautomerism in β-diketones.
Spectroscopic Elucidation of the Molecular Structure
The definitive structure and the tautomeric equilibrium are established not by a single method, but by the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Experimental Protocol: A Generalized Workflow for Spectroscopic Analysis
The following protocol outlines the standard steps for characterizing a sample of this compound.
Caption: General workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying the tautomeric equilibrium of β-diketones.
-
¹H NMR: The proton NMR spectrum provides clear, quantifiable evidence of both tautomers.
-
Enol Form: A characteristic signal for the enolic proton (-OH) appears as a broad singlet far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond. A sharp singlet corresponding to the vinyl proton (-CH=) is expected around 5.5-6.5 ppm.[8]
-
Keto Form: The methylene protons (-CH₂-) flanked by the two carbonyls would produce a singlet around 3.5-4.0 ppm.[8]
-
Isobutyl Group: Both tautomers will show signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the tertiary CH, and a doublet for the CH₂ group adjacent to the carbonyl.
-
Causality: By integrating the distinct signals of the enol's vinyl proton and the keto's methylene protons, one can precisely calculate the keto-enol ratio in the given solvent.
-
-
¹³C NMR: The carbon spectrum corroborates the findings from ¹H NMR.
-
Enol Form: Two distinct signals for the sp² hybridized carbons of the C=C-OH system are observed, typically around 90-100 ppm for the C-H carbon and 170-180 ppm for the C-O carbon. The carbonyl carbon signal is also in the 180-195 ppm range.
-
Keto Form: A signal for the methylene carbon appears around 50-60 ppm, and two distinct carbonyl carbon signals are observed, one of which is a quartet due to coupling with the fluorine atoms.
-
CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet (due to ¹J-coupling with the three fluorine atoms) in the range of 115-125 ppm.
-
-
¹⁹F NMR: This technique is essential for fluorinated compounds.
-
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides confirmation of the electronic environment.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule and distinguish between the tautomers.[10]
-
Enol Form: A very broad absorption band from 2500-3200 cm⁻¹ is characteristic of the strongly hydrogen-bonded O-H group. Strong absorptions between 1640-1580 cm⁻¹ are due to the C=O and C=C stretching vibrations of the conjugated system.[11]
-
Keto Form: Two distinct, sharp C=O stretching bands would be expected in the region of 1700-1740 cm⁻¹, characteristic of a non-conjugated diketone.[11]
-
Causality: The presence of the broad O-H band and the lower-frequency C=O/C=C bands are definitive proof of the enol form's existence. The relative intensity of these bands compared to the keto C=O bands gives a qualitative sense of the equilibrium position.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which helps confirm its overall composition and connectivity.
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of C₈H₁₁F₃O₂.
-
Fragmentation: Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺), the loss of the trifluoromethyl group ([M-69]⁺), and cleavage between the carbonyl groups.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Crystallographic Insights from Metal Complexes
While obtaining a single crystal of this compound itself can be challenging, its deprotonated form (1,1,1-trifluoro-6-methylheptane-2,4-dionate) readily acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. X-ray crystallographic analysis of these metal complexes provides invaluable, high-resolution data on the ligand's structure in a coordinated state.[12][13]
In these complexes, the ligand adopts the enolate form, where the negative charge is delocalized over the O-C-C-C-O framework. Crystal structures reveal precise bond lengths and angles, showing that the C-C and C-O bond lengths within the chelate ring are intermediate between single and double bonds, confirming this delocalization.[14] This structural data from coordination compounds serves as a powerful, tangible model for understanding the geometry of the enol tautomer.
Conclusion
The molecular structure of this compound is a dynamic and multifaceted system, dominated by a keto-enol tautomeric equilibrium that is heavily shifted towards the enol form due to electronic stabilization from the trifluoromethyl group and resonance/intramolecular hydrogen bonding. A comprehensive, multi-technique spectroscopic approach is essential for its full characterization. NMR spectroscopy provides quantitative data on the tautomeric ratio, IR spectroscopy confirms the functional groups of each form, and mass spectrometry validates the molecular weight and connectivity. Further structural details are powerfully illuminated by crystallographic studies of its metal complexes. For researchers in materials science and drug development, a thorough understanding of this equilibrium and the factors that influence it is paramount, as it dictates the molecule's reactivity, coordination behavior, and ultimate application.
References
- 1. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. youtube.com [youtube.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Structures of Metal Complexes | MDPI Books [mdpi.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione: An In-depth Technical Guide
Introduction
1,1,1-Trifluoro-6-methylheptane-2,4-dione is a fluorinated β-diketone with significant potential in various fields, including as a chelating agent in organometallic chemistry and as a building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and expected spectral features.
The unique structural attributes of this compound, namely the presence of a trifluoromethyl group, a β-dicarbonyl system, and an isobutyl moiety, give rise to characteristic spectroscopic signatures. A critical aspect of its analysis is the existence of keto-enol tautomerism, where the molecule coexists as two or more structurally distinct isomers in equilibrium. This phenomenon profoundly influences the spectroscopic data, and its understanding is key to a complete characterization.[1][2]
This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge to perform and interpret spectroscopic analyses of this compound and related compounds.
Keto-Enol Tautomerism: A Fundamental Consideration
β-Diketones, such as this compound, rarely exist solely in their diketo form. They are in a dynamic equilibrium with their enol tautomers. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of substituent groups.[3][4] The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to favor the enol form, where the enolic hydroxyl group is adjacent to the trifluoroacetyl group due to the formation of a stable intramolecular hydrogen bond.[1]
The diketo and enol forms will have distinct spectroscopic fingerprints, and their relative abundance can be quantified, most notably by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
keto-enol tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Executive Summary
This compound, an asymmetrical β-diketone, serves as a compelling model for exploring the principles of keto-enol tautomerism. This phenomenon, a dynamic equilibrium between a diketo isomer and its enol counterpart, is fundamental to the molecule's reactivity, coordination chemistry, and potential applications in drug development.[1] The position of this equilibrium is exquisitely sensitive to both intramolecular electronic effects and the external solvent environment. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group dramatically shifts the equilibrium towards the enol form, a preference that is modulated by solvent polarity. This guide provides a comprehensive examination of the structural and environmental factors governing the tautomeric balance of this fluorinated β-diketone. It offers field-proven, step-by-step protocols for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and explains the causality behind experimental choices and data interpretation.
Foundational Principles: Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, known as tautomers: a "keto" form and an "enol" form.[2][3] Unlike resonance structures, tautomers are distinct molecules with different atomic arrangements that are in a dynamic equilibrium.[2] For most simple ketones, the equilibrium heavily favors the more stable keto form.[4]
However, in β-dicarbonyl compounds, the enol form can be significantly stabilized.[2] This stabilization arises from two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[5]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-ring.[5][6]
Caption: General equilibrium between keto and two enol tautomers in an asymmetric β-diketone.
Structural Analysis of this compound
The tautomeric behavior of this compound is dictated by the interplay of its constituent parts: the β-diketone backbone and its asymmetric substituents. An asymmetric β-diketone can exist as one diketo tautomer and two distinct enol tautomers.[7][8]
The Inductive Power of the Trifluoromethyl (-CF₃) Group
The defining feature of this molecule is the trifluoromethyl group. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect.[9] This has two major consequences that profoundly favor the enol form:
-
Increased Acidity: The -CF₃ group significantly increases the acidity of the protons on the adjacent methylene carbon (C3). This facilitates deprotonation, the rate-determining step for enolization.[4]
-
Enol Stabilization: The electron-withdrawing nature of the -CF₃ group stabilizes the resulting enolate and the conjugated π-system of the enol tautomer.[1]
Studies on analogous trifluoromethyl-β-diketones consistently show that they exist almost exclusively as a mixture of the two chelated cis-enol forms, particularly in nonpolar solvents.[10] The equilibrium will favor the enol tautomer where the enolic double bond is conjugated with the trifluoromethyl-substituted carbonyl, as this arrangement maximizes electronic stabilization.[10] Perfluorination, in general, has been shown to shift keto-enol equilibria toward the enol form by stabilizing it through hyperconjugative interactions.[11][12]
The Role of the Isobutyl Group
The isobutyl group, attached to the other carbonyl, exerts a much weaker influence. It has a mild electron-donating effect and provides some steric bulk. While these factors can subtly influence the equilibrium, their impact is overwhelmingly overshadowed by the electronic effects of the -CF₃ group.
The Influence of Solvent Environment
The tautomeric equilibrium is highly solvent-dependent.[4][13] The choice of solvent can shift the equilibrium by selectively stabilizing one tautomer over the other.
-
Nonpolar Solvents (e.g., CCl₄, CDCl₃): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is strongly favored, as this internal stabilization is not disrupted.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, slightly destabilizing the intramolecular hydrogen bond of the enol. However, the enol form is still expected to predominate due to the powerful influence of the -CF₃ group.
-
Polar Protic Solvents (e.g., H₂O, Methanol): These solvents are both hydrogen bond donors and acceptors. They can solvate the carbonyl groups of the keto form and compete effectively with the intramolecular hydrogen bond of the enol, potentially increasing the proportion of the keto tautomer.[14]
Caption: Logical relationship of factors influencing the tautomeric equilibrium.
Experimental Methodologies for Characterization
A multi-spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium.
Caption: Experimental workflow for the analysis of tautomerism.
¹H NMR Spectroscopy: The Gold Standard for Quantification
NMR spectroscopy is the most powerful technique for quantitatively determining the tautomeric ratio because the interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5][13][15]
Experimental Protocol:
-
Preparation: Accurately weigh ~10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (≥400 MHz is recommended).
-
Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Carefully integrate the characteristic signals corresponding to the keto and enol tautomers.
-
Calculation: Determine the percentage of the enol form using the formula: %Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100 (Note: For the keto form, the methylene signal represents 2 protons, while the enol vinylic signal represents 1 proton. This stoichiometry must be accounted for in the calculation.)
Interpretation of ¹H NMR Spectra:
-
Keto Tautomer: A singlet corresponding to the methylene protons (-CH₂-) located between the two carbonyls is expected around δ 3.5-4.0 ppm .[5]
-
Enol Tautomer: A singlet for the vinylic proton (=CH-) will appear significantly downfield, typically in the range of δ 5.8-6.5 ppm .[5] The most characteristic signal is the enolic hydroxyl proton (-OH), which is involved in a strong intramolecular hydrogen bond, resulting in a very broad signal far downfield, often between δ 13-16 ppm .[5][6]
| Expected ¹H NMR Data for this compound | |||
| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (isobutyl) | Both | ~2.2 | d |
| -CH- (isobutyl) | Both | ~2.4 | m |
| -CH₃ (isobutyl) | Both | ~0.9 | d |
| -CH₂- (dione) | Keto | ~3.8 | s |
| =CH- (enol) | Enol | ~6.2 | s |
| -OH (enolic) | Enol | ~14.5 | br s |
| % Enol (in CDCl₃) | >95% | ||
| % Enol (in DMSO-d₆) | ~90% |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides qualitative evidence for the presence of both tautomers by identifying their characteristic functional group vibrations.[16]
Experimental Protocol:
-
Preparation: The sample can be analyzed neat as a thin film between two salt plates (NaCl or KBr) or as a dilute solution (~1-5% w/v) in a suitable solvent (e.g., CCl₄) using an IR-transparent cell.
-
Background: Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Acquisition: Acquire the sample spectrum and subtract the background.
Interpretation of IR Spectra:
-
Keto Tautomer: Two distinct C=O stretching bands are expected for the asymmetric diketone, typically in the range of 1715-1740 cm⁻¹ .[16]
-
Enol Tautomer: A strong, broad absorption band for the O-H stretch, indicative of strong hydrogen bonding, will appear between 2500-3200 cm⁻¹ . The conjugated C=O stretch is shifted to a lower frequency, appearing around 1600-1640 cm⁻¹ . A C=C stretching vibration will be observed near 1580-1620 cm⁻¹ .[10][16]
| Expected IR Absorption Frequencies | ||
| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | Enol | 2500-3200 (broad) |
| C-H stretch | Both | 2850-3000 |
| C=O stretch | Keto | 1715-1740 |
| C=O stretch (conjugated) | Enol | 1600-1640 |
| C=C stretch | Enol | 1580-1620 |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy is sensitive to the conjugated π-system present in the enol tautomer.[17] While less effective for precise quantification than NMR, it provides excellent qualitative confirmation and can be used to study equilibrium shifts.[14]
Experimental Protocol:
-
Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank: Use the pure solvent as a reference blank.
-
Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-400 nm).
Interpretation of UV-Vis Spectra:
-
Keto Tautomer: Exhibits a weak absorption band corresponding to the n → π* transition at a shorter wavelength, typically ~270-290 nm .[14]
-
Enol Tautomer: Shows a strong absorption band at a longer wavelength due to the π → π* transition of the conjugated system, expected around ~300-340 nm .[10][14] The position of this band (λ_max) is sensitive to solvent polarity.[17]
| Expected UV-Vis Absorption Maxima (λ_max) | ||
| Electronic Transition | Tautomer | Expected λ_max (nm) |
| n → π | Keto | ~275 |
| π → π | Enol | ~315 |
The Role of Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental studies.[18][19] These calculations can predict:
-
The relative thermodynamic stabilities (ΔG) of the keto and enol tautomers in the gas phase and in various solvents (using continuum solvation models like CPCM).[18]
-
The geometric parameters of each tautomer, confirming the planarity and hydrogen bond length of the enol form.
-
Theoretical spectroscopic data (NMR chemical shifts, IR vibrational frequencies) that can aid in the interpretation of experimental results.[20]
Conclusion and Outlook
The is dominated by the electronic influence of the trifluoromethyl group, which overwhelmingly favors the formation of a stable, intramolecularly hydrogen-bonded enol tautomer. This preference is robust across a range of solvents but can be subtly modulated by the solvent's polarity and hydrogen-bonding capability. A thorough understanding and characterization of this equilibrium, achieved through the synergistic use of NMR, IR, and UV-Vis spectroscopy, is critical for researchers and drug development professionals. This knowledge enables the prediction of the molecule's behavior in different chemical and biological environments, which is essential for its application in areas such as metal chelation, catalysis, and the design of pharmacologically active agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems [dspace.mit.edu]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. rsc.org [rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
commercial suppliers of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
An In-depth Technical Guide to the Commercial Sourcing of 1,1,1-Trifluoro-6-methylheptane-2,4-dione for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Diketones in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and alter pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The β-diketone functional group, a versatile chelating agent and synthetic intermediate, when combined with a trifluoromethyl moiety, creates a powerful building block for novel chemical entities.
This guide focuses on this compound (also known as Isovaleryltrifluoroacetone), a reagent of increasing interest. Its unique structure makes it a valuable precursor for synthesizing complex heterocyclic compounds and for use in analytical chemistry as a metal chelating agent. For researchers, scientists, and drug development professionals, securing a reliable, high-purity supply of this compound is the critical first step in any research endeavor. This document serves as a comprehensive guide to navigating the commercial supplier landscape, qualifying vendors, and ensuring the material's integrity for experimental use.
Physicochemical Profile
A foundational understanding of the target compound's properties is essential before procurement. Below is a summary of key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Isovaleryltrifluoroacetone | SynQuest Labs[3] |
| CAS Number | 461-92-7 | SynQuest Labs[3] |
| Molecular Formula | C₈H₁₁F₃O₂ | SynQuest Labs[3] |
| Molecular Weight | 196.17 g/mol | PubChem[4] |
| Appearance | Flammable liquid and vapor | SynQuest Labs[3] |
Commercial Suppliers of this compound
The selection of a commercial supplier is a critical decision that impacts research timelines, budget, and, most importantly, data integrity. The following table provides a non-exhaustive list of potential suppliers. It is imperative for the end-user to conduct their own due diligence and qualification.
| Supplier | Product Name | CAS Number | Notes |
| SynQuest Laboratories, Inc. | This compound | 461-92-7 | Provides a Safety Data Sheet (SDS) detailing handling and hazard information.[3] |
| Xiamen Equation Chemical Co.,Ltd | This compound | Not specified | Lists the product in their catalog.[5] |
| ChemicalBook | This compound | 461-92-7 | A platform that aggregates information and lists various global suppliers.[6] |
| BLDpharm | 1,1,1-Trifluoro-5-methylheptane-2,4-dione | 33284-45-6 | Note: This is a structural isomer. Researchers must ensure they are ordering the correct compound for their needs.[7] |
| Thermo Scientific (via Fisher Scientific) | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97% | Not specified | Note: This is a related but structurally different compound. Included for awareness of similar catalog items.[8] |
Supplier Qualification and Material Verification: A Trust-Based Framework
Simply ordering a chemical from a catalog is insufficient for rigorous scientific work. The trustworthiness of research data is built upon the verifiable quality of its starting materials. A robust supplier and material qualification process is not bureaucratic overhead; it is a self-validating system to prevent costly errors and ensure experimental reproducibility.
The Centrality of the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. However, it should be treated as a claim that requires verification.
Key elements to scrutinize on a CoA:
-
Identity Confirmation: The method used (e.g., NMR, IR) should be appropriate.
-
Purity Assay: The analytical method (e.g., GC, HPLC, qNMR) must be specified, along with the purity level. A value of ">95%" is common, but application-specific needs may require higher purity.
-
Date of Analysis: An older analysis may not reflect the current state of the material, especially for compounds with limited stability.
-
Traceability: Batch or lot numbers are essential for tracking.
In-House Verification: The Gold Standard
Independent verification of the material's identity and purity upon receipt is paramount. This step moves from "trusting" a supplier's CoA to "verifying" the material's integrity.
-
Proton and Fluorine-19 NMR Spectroscopy (¹H and ¹⁹F NMR)
-
Objective: To confirm the molecular structure and identify organic impurities.
-
Methodology:
-
Accurately weigh approximately 10-20 mg of the supplied this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.
-
Acquire a ¹H NMR spectrum. The expected spectrum should show signals corresponding to the isobutyl group protons and the methylene protons of the diketone backbone. The integration of these signals should correspond to the number of protons in the structure.
-
Acquire a ¹⁹F NMR spectrum. A single, sharp signal is expected for the -CF₃ group. The presence of other signals could indicate fluorine-containing impurities.
-
-
Causality: NMR is a primary structural elucidation tool. The unique chemical environment of each proton and fluorine nucleus results in a specific resonance frequency, providing a "fingerprint" of the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and identify any volatile impurities.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Run a temperature program designed to separate components based on their boiling points and column affinity (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Analyze the resulting chromatogram. The peak area percentage of the main component provides an estimate of purity.
-
Analyze the mass spectrum of the main peak. The fragmentation pattern and the molecular ion peak should be consistent with the structure of this compound.
-
-
Causality: GC separates compounds based on volatility and polarity, while MS provides mass information, allowing for confident identification of the primary compound and characterization of impurities.
-
Workflow for Supplier Selection and Quality Control
The following diagram illustrates a systematic workflow for sourcing and qualifying chemical reagents, ensuring that only validated materials enter the research and development pipeline.
Caption: Workflow for reagent supplier qualification and quality control.
Conclusion
The successful application of this compound in research and drug development is critically dependent on the quality of the starting material. A methodical approach to sourcing, which extends beyond a simple price comparison to include rigorous supplier vetting and independent analytical verification, is essential for scientific integrity. By implementing the workflows and protocols outlined in this guide, researchers can mitigate risks associated with material impurity, ensuring the reliability and reproducibility of their results and ultimately accelerating the path to discovery.
References
- 1. jelsciences.com [jelsciences.com]
- 2. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. equationchemical.com [equationchemical.com]
- 6. This compound | 461-92-7 [chemicalbook.com]
- 7. 33284-45-6|1,1,1-Trifluoro-5-methylheptane-2,4-dione|BLD Pharm [bldpharm.com]
- 8. 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS No. 461-92-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and procedural correctness.
Section 1: Compound Profile and Core Hazard Analysis
This compound is a fluorinated β-diketone, a class of compounds valuable in synthetic chemistry for their role as ligands and building blocks. Its unique properties, conferred by the trifluoromethyl group, also necessitate a thorough understanding of its specific hazards.[1] The primary risks associated with this compound are its flammability and its irritant properties to the skin, eyes, and respiratory system.[2][3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding this classification is the first step in a robust risk assessment.
-
Flammable Liquids, Category 3 (H226): This classification indicates that the compound is a flammable liquid and vapor, with a flash point between 23°C and 60°C.[2][3][4] The flash point for this specific compound is 57.4°C, meaning it can be ignited under relatively common laboratory temperatures.[4]
-
Skin Irritation, Category 2 (H315): The compound is capable of causing skin irritation upon direct contact.[2][3] Prolonged exposure may lead to dermatitis due to the defatting properties of similar organic chemicals.[5]
-
Serious Eye Irritation, Category 2A (H319): Direct contact with the eyes can cause serious irritation, characterized by redness, pain, and potential for temporary vision impairment.[2][3]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): Inhalation of vapors or mists may cause respiratory tract irritation.[2][3] Symptoms can include coughing, shortness of breath, and discomfort in the nasal passages. High vapor concentrations may lead to systemic effects like headache, dizziness, and nausea.[5]
Caption: GHS Hazard classifications for the target compound.
Physicochemical Properties
These properties are critical for understanding the compound's behavior during handling, storage, and in the event of a spill.
| Property | Value | Significance for Handling | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | - | [2][3] |
| Molecular Weight | 196.17 g/mol | Required for stoichiometric calculations. | [4][6] |
| Appearance | Colorless to pale yellow liquid | Allows for visual identification. | [1] |
| Boiling Point | 183.6°C @ 760 mmHg | Indicates low volatility at room temperature but vapors can be generated upon heating. | [4] |
| Flash Point | 57.4°C (closed cup) | A key parameter for fire risk assessment. Vapors can form ignitable mixtures with air above this temperature. | [4] |
| Density | 1.143 g/cm³ | Denser than water. | [4] |
Section 2: Risk Mitigation through the Hierarchy of Controls
Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable, though the unique properties of fluorinated diketones often make this difficult.
-
Engineering Controls: This is the primary method for minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood. This contains vapors and protects the user from inhalation and splashes.
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions. Use of explosion-proof ventilation is required where large quantities are handled.[7]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7] Their proximity is critical for immediate decontamination following an exposure.
-
-
Administrative Controls: These are the human elements of a safety program.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures.
-
Designated Areas: Clearly mark areas where this compound is stored and used.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard, but protects the user from exposure.
| Task | Minimum Required PPE |
| Storage & Transport | Safety glasses with side shields, Nitrile gloves |
| Weighing & Transfers | Chemical splash goggles, Nitrile gloves, Lab coat |
| Reaction Setup & Workup | Chemical splash goggles and face shield, Nitrile gloves (consider double-gloving), Chemical-resistant lab coat or apron |
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] A face shield should be worn over goggles whenever there is a significant risk of splashing.[8][9]
-
Skin Protection: Wear appropriate protective gloves, such as nitrile, and ensure they are inspected before use and changed frequently or if contamination is suspected.[2][5] A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: Generally not required when working in a functional fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge (Type A, brown) is necessary.[5]
Section 3: Protocols for Safe Laboratory Operations
Chemical Transfer Protocol
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Grounding: For transfers involving metal containers and quantities >1L, ground and bond the receiving and dispensing containers to prevent static electricity buildup, which can ignite flammable vapors.[2][7]
-
Dispensing: Use a pipette or a funnel for liquid transfers to minimize drips and splashes. Pour slowly and deliberately.
-
Capping: Immediately and securely cap the source bottle and the receiving vessel.
-
Cleanup: Wipe down any minor drips on the exterior of the containers or the work surface with a suitable absorbent material. Dispose of contaminated wipes as hazardous waste.
-
Doffing: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.
Spill Management Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or if you feel unwell, activate the fire alarm and evacuate the area.
-
Isolate: If the spill is small and you are trained to handle it, restrict access to the area.
-
Ventilate: Ensure the fume hood is operating to capture vapors.
-
Extinguish: Remove all ignition sources from the area.[5][7]
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[5] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.
Section 4: Emergency Response and First Aid
Immediate and correct first aid is critical to minimizing harm from an exposure.
Caption: A simplified decision tree for first aid response.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation occurs, get medical advice.[2][3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell or is having difficulty breathing, call a poison center or doctor for medical advice.[2][3]
-
If Swallowed: Do NOT induce vomiting.[7] Clean mouth with water and seek immediate medical attention.[5]
Section 5: Storage and Waste Disposal
-
Storage: Store in a well-ventilated, designated flammables storage area, away from heat, sparks, and open flames.[2][3][7] Keep containers tightly closed and store in a cool, dry place.[3][7] The substance should be stored locked up.[2][3] It is incompatible with strong oxidizing agents and strong bases.[5][7]
-
Waste Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.
References
- 1. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
The Trifluoromethyl β-Diketone: From Post-War Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide
Abstract
Trifluoromethyl β-diketones have evolved from a post-war chemical curiosity into indispensable building blocks in medicinal chemistry, coordination chemistry, and analytical sciences.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group onto the β-diketone scaffold imparts a unique combination of high electrophilicity, increased acidity, and metabolic stability, making these compounds exceptionally versatile.[3][4] This guide provides a comprehensive overview of the discovery and history of trifluoromethyl β-diketones, delves into the mechanistic rationale behind their synthesis, presents a detailed experimental protocol, and explores their critical applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful properties of these fluorinated synthons.
The Strategic Imperative of Fluorine
1.1 The Trifluoromethyl Group: A Privileged Moiety
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity (Hansch π value of +0.88), and improve binding selectivity by acting as a bioisostere for other groups like chlorine.[4] Its strong electron-withdrawing nature is a key driver of the unique reactivity of trifluoromethyl β-diketones.
1.2 The β-Diketone Scaffold: Tautomeric Versatility
β-Diketones are characterized by two carbonyl groups separated by a methylene carbon. They exist in a dynamic equilibrium between the diketo form and a more stable enol tautomer, facilitated by intramolecular hydrogen bonding. This tautomerism is fundamental to their utility as chelating ligands for metal ions.
Genesis: Discovery and Historical Context
The story of trifluoromethyl β-diketones begins in the fertile ground of post-World War II organofluorine chemistry. As new methods for introducing fluorine into organic molecules became available, chemists began to explore the properties of these novel compounds.
2.1 The Seminal Synthesis: Reid and Calvin (1950)
A landmark 1950 paper by J. C. Reid and M. Calvin in the Journal of the American Chemical Society described the synthesis of several new β-diketones containing the trifluoromethyl group, including the now-ubiquitous 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone, TFAA).[5][6] They employed the Claisen condensation, reacting ethyl trifluoroacetate with various ketones in the presence of a base like sodium methoxide.[6] This work established the fundamental synthetic route that remains the most common method to this day.[7]
2.2 Early Applications: Volatile Metal Chelates
One of the first properties to be exploited was the remarkable volatility of the metal chelates formed by trifluoromethyl β-diketones. The bulky, fluorinated ligands effectively shield the central metal ion, reducing intermolecular forces and allowing the complexes to be analyzed by gas chromatography (GC).[8][9][10] This was a significant advance for the separation and analysis of metals, particularly lanthanides and actinides.[9][11]
Synthetic Methodologies: A Practical Guide
The Claisen condensation is the workhorse reaction for preparing trifluoromethyl β-diketones. Its efficiency stems from the high electrophilicity of the fluorinated ester's carbonyl carbon and the increased acidity of the resulting β-diketone.
3.1 The Claisen Condensation: Mechanism and Rationale
The reaction proceeds via a base-catalyzed mechanism. The causality behind the experimental choices is critical:
-
Base Selection : A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate.[12][13] The pKa of a typical ketone α-proton is ~19-20, so a base capable of generating a sufficient concentration of the enolate is essential.
-
Electrophile : Ethyl trifluoroacetate is an exceptionally potent electrophile. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by the ketone enolate.
-
Irreversible Deprotonation : The resulting trifluoromethyl β-diketone is significantly more acidic (pKa of TFAA is ~6.7) than the starting ketone or alcohol by-product. The reaction base rapidly and irreversibly deprotonates the newly formed diketone, shifting the equilibrium and driving the reaction to completion.
The overall mechanism is depicted below.
Caption: Mechanism of the Base-Catalyzed Claisen Condensation.
3.2 Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (TFAA)
This protocol is a self-validating system based on established methodologies.[12][14] Successful synthesis will yield a product with characteristic spectroscopic data, confirming its identity.
Workflow Overview
Caption: General Experimental Workflow for TFAA Synthesis.
Step-by-Step Methodology:
-
Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).
-
Reagents: In the flask, suspend sodium ethoxide (34 g, 0.5 mol) in 500 mL of a dry, inert solvent like toluene.[12]
-
Addition: Charge the dropping funnel with a mixture of ethyl trifluoroacetate (71 g, 0.5 mol) and an excess of dry acetone (58 g, 1.0 mol).
-
Reaction: While stirring vigorously, add the ester/acetone mixture dropwise to the sodium ethoxide suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours.[14] The reaction mixture will become a thick slurry of the sodium enolate salt.
-
Workup: Cool the reaction mixture in an ice bath. Slowly add 10% sulfuric acid or formic acid with vigorous stirring until the mixture is acidic (pH ~2-3).[12][14] This protonates the enolate to form the desired β-diketone. Two layers will form.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the bulk solvent by rotary evaporation. The crude TFAA is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 31-33°C at 0.09 MPa.[12][14] The product is a colorless liquid.
3.3 Characterization Data
The identity and purity of the synthesized TFAA can be confirmed by standard analytical techniques.
| Technique | Characteristic Data for 1,1,1-Trifluoro-2,4-pentanedione (TFAA) |
| ¹H NMR (CDCl₃) | δ ≈ 2.2 (s, 3H, -CH₃), δ ≈ 5.9 (s, 1H, vinyl -CH=), δ ≈ 14.0 (br s, 1H, enol -OH). The integration confirms the dominance of the enol form. |
| ¹⁹F NMR (CDCl₃) | δ ≈ -77 ppm (s, 3F, -CF₃). A single peak indicates a single fluorine environment. |
| ¹³C NMR (CDCl₃) | δ ≈ 25 (CH₃), δ ≈ 95 (vinyl CH), δ ≈ 118 (q, CF₃), δ ≈ 160 (q, C=O adjacent to CF₃), δ ≈ 195 (C=O adjacent to CH₃). |
| IR (neat, cm⁻¹) | ~3200-2800 (broad, O-H stretch of enol), ~1600 (strong, C=O/C=C stretch of conjugated enol system), ~1140 & 1190 (strong, C-F stretches). |
| Mass Spec (EI) | m/z = 154 (M⁺), 85 (M - CF₃)⁺, 69 (CF₃)⁺. |
Applications in Modern Science
The unique properties conferred by the CF₃ group have made these diketones pivotal in diverse scientific fields.
4.1 Coordination and Materials Chemistry
Trifluoromethyl β-diketones are exceptional ligands for forming stable, neutral complexes with a vast range of metal ions, particularly lanthanides (Ln³⁺).[15]
-
Luminescent Materials: Lanthanide complexes with these ligands often exhibit strong, sharp luminescence.[16][17] The β-diketone acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength (e.g., red for Europium, green for Terbium).[18] These materials are used in OLEDs, sensors, and bio-imaging.
-
Heterometallic Architectures: These ligands serve as building blocks to construct complex multi-metal structures with interesting magnetic or catalytic properties.[15]
4.2 Medicinal Chemistry and Drug Development
Trifluoromethyl β-dicarbonyls are versatile synthons for building complex heterocyclic scaffolds with potential therapeutic applications.[1][2]
-
Enhanced Bioactivity: The CF₃ group often enhances bioactivity by increasing a molecule's ability to cross cell membranes and resisting metabolic degradation by enzymes like cytochrome P450.[2][4]
-
Antimicrobial and Anticancer Agents: Copper(II) complexes of trifluoromethyl β-diketones have shown promising antibacterial, antifungal, and cytotoxic activities against cancer cell lines.[19] Trifluoromethyl ketones are also known inhibitors of serine and cysteine proteases.[20]
Conclusion and Future Outlook
From their initial synthesis in 1950, trifluoromethyl β-diketones have charted a remarkable course.[5][6] The foundational Claisen condensation reaction remains a robust and reliable method for their preparation. The unique electronic properties imparted by the trifluoromethyl group have established these molecules as indispensable tools. Future research will likely focus on developing asymmetric syntheses to create chiral β-diketones and exploring their use in catalysis and advanced materials. As the demand for metabolically robust and highly functionalized molecules grows, the role of trifluoromethyl β-diketones as premier building blocks in drug discovery and materials science is secure.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109438202A - The preparation process of 1,1,1- trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 8. iwrc.illinois.edu [iwrc.illinois.edu]
- 9. idosi.org [idosi.org]
- 10. scispace.com [scispace.com]
- 11. Separation of metal chelates and organometallic compounds by SFC and SFE/GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107298637A - A kind of preparation method of trifluoroacetylacetone (TFA) - Google Patents [patents.google.com]
- 13. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 14. CN104725206A - A kind of preparation method of trifluoroacetylacetone - Google Patents [patents.google.com]
- 15. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,1,1-Trifluoro-6-methylheptane-2,4-dione as a Ligand for Metal Complexes
Introduction: Unveiling the Potential of a Versatile Fluorinated β-Diketone Ligand
In the landscape of coordination chemistry, β-diketones are celebrated for their ability to form stable chelate complexes with a vast array of metal ions. The introduction of fluorine atoms into the β-diketone framework significantly enhances the properties of the resulting metal complexes, notably increasing their volatility, Lewis acidity, and solubility in organic solvents. This guide focuses on a particularly interesting ligand: 1,1,1-Trifluoro-6-methylheptane-2,4-dione .
The presence of a trifluoromethyl group imparts unique electronic properties, while the sterically demanding isobutyl group can influence the coordination geometry and intermolecular interactions of the resulting metal complexes. These characteristics make its metal complexes highly promising candidates for a range of applications, including as Nuclear Magnetic Resonance (NMR) shift reagents, volatile precursors for chemical vapor deposition (CVD), and as chelating agents for the gas chromatographic analysis of metals.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, along with in-depth application notes that explain the causality behind experimental choices, ensuring both scientific integrity and practical utility.
Part 1: Synthesis of this compound
The primary and most effective method for the synthesis of β-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, the reactants are ethyl trifluoroacetate and methyl isobutyl ketone (4-methyl-2-pentanone).
Reaction Scheme:
protocol for synthesizing derivatives from 1,1,1-Trifluoro-6-methylheptane-2,4-dione
An Application Guide to the Synthesis of Heterocyclic Derivatives from 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing pharmacological and physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and cell permeability.[1] this compound is a versatile β-diketone that serves as an invaluable precursor for introducing the CF₃ moiety into more complex molecular architectures. Its asymmetric structure, featuring both a sterically bulky isobutyl group and a potent electron-withdrawing trifluoromethyl group, presents unique opportunities for regioselective synthesis.
This application note provides detailed protocols and expert insights for synthesizing two principal classes of pharmaceutically relevant heterocycles from this fluorinated building block: pyrazoles and dihydropyrimidinones . These protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducible and optimized outcomes.
Part 1: Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation
The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most direct and efficient methods for constructing the pyrazole ring system.[2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The resulting pyrazole scaffold is a privileged structure found in numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib.[5]
Principle and Mechanistic Rationale: The Challenge of Regioselectivity
The core challenge in the Knorr synthesis using an unsymmetrical diketone like this compound is controlling the regioselectivity.[6][7] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The initial nucleophilic attack can occur at either of the two carbonyl carbons.
However, the powerful inductive effect of the adjacent trifluoromethyl group renders the C2 carbonyl significantly more electrophilic (electron-deficient) than the C4 carbonyl. Consequently, the initial attack by the more nucleophilic nitrogen of the hydrazine (the -NH₂ group in a substituted hydrazine) is strongly directed towards the C2 position.[8] This electronic bias allows for a high degree of regiocontrol, leading predominantly to the formation of pyrazoles with the trifluoromethyl group at the 3-position.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol 1.1: Synthesis of 5-Isobutyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the synthesis using unsubstituted hydrazine, which yields a single pyrazole product.
Materials & Reagents:
-
This compound
-
Hydrazine hydrate (64-65% solution)
-
Ethanol (or Glacial Acetic Acid as solvent/catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10.0 g, 47.6 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (3.0 mL, ~62 mmol, 1.3 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 5-isobutyl-3-(trifluoromethyl)-1H-pyrazole.
Data Summary: Representative Pyrazole Syntheses
The Knorr reaction is versatile and accommodates various hydrazine derivatives.
| Hydrazine Derivative | Solvent/Catalyst | Time (h) | Typical Yield (%) | Product Name |
| Hydrazine Hydrate | Ethanol | 2-4 | 85-95 | 5-Isobutyl-3-(trifluoromethyl)-1H-pyrazole |
| Phenylhydrazine | Acetic Acid | 3-5 | 80-90 | 5-Isobutyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole[7] |
| 4-Methylphenylhydrazine | Ethanol / Acetic Acid (cat.) | 4-6 | 75-85 | 5-Isobutyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole |
| 2,4-Dinitrophenylhydrazine | Ethanol / H₂SO₄ (cat.) | 6-8 | 70-80 | 1-(2,4-Dinitrophenyl)-5-isobutyl-3-(trifluoromethyl)-1H-pyrazole |
Part 2: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core with a wide range of biological activities, including roles as calcium channel blockers.[9] The classical reaction involves an aldehyde, a β-ketoester, and urea under acidic catalysis.[10] This protocol adapts the reaction for the use of our target β-diketone.
Principle and Mechanistic Rationale
The widely accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10] This electrophilic intermediate is then attacked by the enol form of the β-diketone. Subsequent cyclization via attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, yields the final DHPM product.
When using fluorinated β-diketones, the reaction can sometimes arrest after the cyclization step, yielding a stable 4-hydroxy-tetrahydropyrimidinone intermediate that may resist dehydration.[11] The choice of catalyst and reaction conditions (e.g., temperature) is crucial for driving the reaction to completion.
Caption: Biginelli Reaction Workflow.
Experimental Protocol 2.1: Lewis Acid-Catalyzed Synthesis of 4-Aryl-4-isobutyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol utilizes a Lewis acid catalyst under solvent-free conditions, which often improves yields and simplifies the procedure.[10]
Materials & Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Urea
-
Catalyst (e.g., Ytterbium(III) triflate [Yb(OTf)₃] or Indium(III) chloride [InCl₃])[10]
-
Mortar and pestle (for solid-phase grinding)
-
Hot plate or oil bath
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a clean, dry mortar, combine this compound (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), urea (0.72 g, 12 mmol, 1.2 equivalents), and Yb(OTf)₃ (0.62 g, 1 mmol, 10 mol%).
-
Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature until a homogeneous paste is formed.
-
Transfer the mixture to a 50 mL flask and heat at 80-100 °C for 1-2 hours, with occasional stirring.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol (20-30 mL) to the solidified mass and stir until dissolved (or suspended).
-
Filter the hot solution to remove the catalyst (if insoluble).
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product. Water can be added dropwise to promote precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrimidinone derivative.
Data Summary: Representative Biginelli Reactions
The choice of aldehyde and catalyst can be varied to produce a library of DHPM derivatives.
| Aldehyde | Catalyst (10 mol%) | Temp (°C) | Typical Yield (%) | Product R-Group (Aryl) |
| Benzaldehyde | Yb(OTf)₃ | 90 | 85-92 | Phenyl[10] |
| 4-Chlorobenzaldehyde | InCl₃ | 100 | 88-95 | 4-Chlorophenyl[10] |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | 90 | 80-90 | 4-Methoxyphenyl[12] |
| 2-Naphthaldehyde | Yb(OTf)₃ | 100 | 82-88 | 2-Naphthyl |
Conclusion and Future Prospects
This compound is a highly effective and versatile starting material for the regioselective synthesis of trifluoromethyl-substituted pyrazoles and dihydropyrimidinones. The protocols detailed herein leverage classical name reactions—the Knorr pyrazole synthesis and the Biginelli reaction—and adapt them for this specific fluorinated substrate. By understanding the underlying mechanistic principles, particularly the electronic effects of the CF₃ group, researchers can reliably produce these valuable heterocyclic scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of 1,1,1-Trifluoro-6-methylheptane-2,4-dione in Pharmaceutical Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of modern pharmaceutical synthesis, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (CF3), in particular, is prized for its ability to increase metabolic stability, improve receptor binding affinity, and modulate the acidity of nearby functional groups. 1,1,1-Trifluoro-6-methylheptane-2,4-dione stands as a key building block in this context, offering a versatile platform for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds with significant therapeutic potential.
This technical guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis, with a focus on the preparation of pyrazole and pyrimidine derivatives. Detailed experimental protocols, mechanistic insights, and discussions on the pharmacological relevance of the resulting compounds are presented to aid researchers in leveraging this valuable synthon for drug discovery and development.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor for the construction of five- and six-membered heterocyclic rings. The presence of two carbonyl groups at the 2- and 4-positions provides reactive sites for condensation reactions with various dinucleophiles.
Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2] This reaction is particularly relevant for the synthesis of pharmacologically active compounds, such as analogues of the selective COX-2 inhibitor, Celecoxib.[3][4][5]
The reaction of this compound with a substituted hydrazine will proceed via a condensation-cyclization mechanism. A key consideration in this synthesis is the regioselectivity of the initial nucleophilic attack by the hydrazine on one of the two non-equivalent carbonyl carbons of the diketone. Generally, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and thus more susceptible to nucleophilic attack.[6]
Figure 1: General workflow for the Knorr synthesis of pyrazoles.
Protocol 1: Synthesis of 1-Phenyl-3-isobutyl-5-(trifluoromethyl)-1H-pyrazole
This protocol outlines the synthesis of a trifluoromethyl-substituted pyrazole, a scaffold found in numerous bioactive molecules.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 461-92-7 | 196.17 | 10 | 1.0 |
| Phenylhydrazine | 100-63-0 | 108.14 | 11 | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | - |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.96 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the diketone is fully dissolved.
-
Add phenylhydrazine (1.19 g, 11 mmol) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazole.
Expected Outcome and Mechanistic Considerations:
The reaction is expected to yield predominantly the 1-phenyl-3-isobutyl-5-(trifluoromethyl)-1H-pyrazole regioisomer. This is due to the initial attack of the more nucleophilic nitrogen of phenylhydrazine at the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group. The subsequent cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The use of fluorinated alcohols as solvents has been shown to further enhance the regioselectivity in similar reactions.[7]
Synthesis of Trifluoromethyl-Substituted Pyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester or β-diketone, and urea or thiourea.[8][9][10] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting pyrimidine derivatives, including antiviral, antibacterial, and anticancer properties.[11][12]
The reaction of this compound with an aldehyde and urea (or thiourea) provides access to highly functionalized trifluoromethyl-substituted pyrimidines.
Figure 2: General workflow for the Biginelli synthesis of pyrimidines.
Protocol 2: Synthesis of 4-Isobutyl-6-(trifluoromethyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a typical Biginelli reaction for the synthesis of a trifluoromethyl-substituted dihydropyrimidinone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 461-92-7 | 196.17 | 10 | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 10 | 1.0 |
| Urea | 57-13-6 | 60.06 | 15 | 1.5 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Catalytic | - |
| Ethanol | 64-17-5 | 46.07 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.96 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (30 mL).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. The product may precipitate out of the solution upon cooling.
-
After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidinone.
Expected Outcome and Mechanistic Considerations:
The reaction is expected to yield the corresponding dihydropyrimidinone derivative. The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea, which is then attacked by the enol of the β-diketone. Subsequent cyclization and dehydration afford the final product. The use of microwave irradiation has been shown to significantly accelerate this reaction.[13][14][15]
Pharmacological Significance of Synthesized Heterocycles
The pyrazole and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs. The incorporation of a trifluoromethyl group often enhances their therapeutic potential.
-
Trifluoromethyl-Substituted Pyrazoles: This class of compounds has demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] For instance, the selective COX-2 inhibitor Celecoxib features a trifluoromethyl-pyrazole core, which is crucial for its activity and selectivity.[4][5] The synthesis of novel celecoxib analogues often employs trifluoromethyl-β-diketones as starting materials.[3]
-
Trifluoromethyl-Substituted Pyrimidines: Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antifungal properties.[11][12][16][17] The introduction of a trifluoromethyl group can lead to enhanced potency and improved pharmacokinetic profiles.[4][12][16]
Conclusion
This compound is a valuable and versatile building block for the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines. The straightforward and well-established Knorr and Biginelli reactions provide efficient access to these important heterocyclic scaffolds. The resulting compounds are of significant interest in pharmaceutical research due to their potential as therapeutic agents for a variety of diseases. The protocols and mechanistic insights provided in this guide are intended to facilitate the use of this synthon in drug discovery and development programs.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Investigational Compound Profile: 1,1,1-Trifluoro-6-methylheptane-2,4-dione in Agrochemical Development
Abstract
This document provides a comprehensive technical guide for researchers exploring the potential of 1,1,1-Trifluoro-6-methylheptane-2,4-dione as a novel active ingredient in agrochemical formulations. While this specific molecule is not yet an established commercial agrochemical, its structural features—namely, a trifluoromethyl group and a β-diketone moiety—position it as a highly promising candidate. This guide synthesizes established principles from analogous compounds to propose targeted applications, outlines detailed experimental protocols for screening and validation, and provides the scientific rationale for each step. We will explore two primary hypotheses: its role as a potential 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide and as a metal-chelating fungicide.
Introduction and Scientific Rationale
The relentless pursuit of novel agrochemicals is driven by the need for improved efficacy, enhanced environmental safety, and strategies to combat growing resistance to existing products.[1] Fluorine chemistry has become a cornerstone of modern agrochemical design.[2] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecule can dramatically enhance its biological activity.[3] This is attributed to several factors:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, prolonging the compound's efficacy in the field.[2]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can augment the molecule's interaction with target enzymes or receptors, increasing its potency.[3]
-
Improved Lipophilicity: Fluorine substitution can increase a molecule's ability to penetrate biological membranes, such as plant cuticles or fungal cell walls.[2]
The subject of this guide, this compound, combines the benefits of a trifluoromethyl group with a β-diketone functional group. β-Diketones are versatile chemical scaffolds known for a range of biological activities and are present in several commercial agrochemicals.[4][5] Their utility stems from two key chemical properties:
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol forms. The enol form is stabilized by a strong intramolecular hydrogen bond and is crucial for biological activity, including enzyme inhibition and metal chelation.[6][7]
-
Metal Chelation: The two oxygen atoms of the β-diketone moiety can act as a bidentate ligand, forming stable six-membered chelate rings with various metal ions.[5][8] This property is fundamental to the fungicidal activity of some related compounds, which disrupt essential metalloenzymes in pathogens.[9]
Based on these structural features, this guide will focus on investigating two high-probability mechanisms of action for agrochemical applications.
Physicochemical Properties and Structural Analysis
A thorough understanding of the compound's properties is foundational to designing effective experiments and formulations.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C8H11F3O2[10] | Provides the basis for all stoichiometric calculations. |
| Molecular Weight | 196.17 g/mol [10] | Essential for preparing solutions of known molarity. |
| Structure | This compound | The trifluoromethyl group suggests high potency and stability. The β-diketone core is the primary driver of its proposed biological activities.[11] |
| Tautomerism | Exists as keto-enol tautomers.[12] | The enol form is hypothesized to be the active conformation for enzyme binding and metal chelation. The equilibrium is solvent-dependent.[7] |
| Acidity (pKa) | Estimated to be moderately acidic. | The pKa value is critical for understanding its behavior in different physiological pH ranges and its ability to act as a protonated ligand.[6] |
| Solubility | Soluble in organic solvents. | The trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration.[11] |
Hypothesis I: A Potential HPPD-Inhibiting Herbicide
Mechanistic Rationale
One of the most successful classes of herbicides is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[13] These compounds, classified as WSSA Group 27, function by blocking the HPPD enzyme, which is critical in the plant's tyrosine catabolism pathway.[14] Inhibition of HPPD prevents the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis.[13] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed by sunlight, leading to characteristic bleaching of new tissues followed by necrosis and death.[14]
Many commercial HPPD inhibitors, such as mesotrione and sulcotrione, belong to the triketone chemical class, which is structurally related to β-diketones.[13] They mimic the natural substrate of the HPPD enzyme. We hypothesize that this compound can act as an HPPD inhibitor.
Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of HPPD inhibition by this compound.
Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AG-TFBD-724 against the HPPD enzyme.
Principle: This assay measures the activity of recombinant HPPD enzyme by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), spectrophotometrically. The rate of HPP conversion is measured in the presence of varying concentrations of the test compound.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate solution
-
Ascorbate, Catalase
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
This compound (AG-TFBD-724) stock solution in DMSO
-
Mesotrione (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing the HPPD enzyme, ascorbate, and catalase.
-
Serial Dilution: Prepare a serial dilution of AG-TFBD-724 in DMSO, typically ranging from 10 mM to 1 nM. Also, prepare a dilution series for the positive control, mesotrione.
-
Plate Setup:
-
Add 2 µL of each inhibitor concentration (or DMSO for the negative control) to triplicate wells of the 96-well plate.
-
Add 188 µL of the enzyme reagent mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the HPP substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 310 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Hypothesis II: A Potential Metalloenzyme-Inhibiting Fungicide
Mechanistic Rationale
The β-diketone moiety is an excellent metal chelator.[8] Many essential enzymes in fungi rely on metal cofactors (e.g., Fe, Cu, Zn, Mn) for their catalytic activity. We hypothesize that this compound can chelate these essential metal ions, inactivating critical metalloenzymes and thereby disrupting fungal growth and development.[9] This mode of action could provide broad-spectrum fungicidal activity. The trifluoromethyl group could enhance cell membrane penetration, delivering the active chelator to its intracellular targets.
Visualization: Proposed Experimental Workflow
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 14. farmprogress.com [farmprogress.com]
Application Notes and Protocols for the Analytical Determination of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Authored by: A Senior Application Scientist
Introduction
1,1,1-Trifluoro-6-methylheptane-2,4-dione is a β-diketone characterized by a trifluoromethyl group, which imparts unique chemical properties such as enhanced volatility and acidity compared to its non-fluorinated analogues. These characteristics are pivotal in its application in various fields, including as a chelating agent for metal ions and as a synthetic building block in pharmaceutical and materials science. The accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies.
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reliable results.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[1] |
| Molecular Weight | 196.17 g/mol | PubChem[1] |
| Boiling Point | 138-141 °C | Sigma-Aldrich |
| Density | 1.129 g/mL at 25 °C | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[2] |
Note: The properties listed are for a closely related isomer, 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, and are expected to be similar for this compound.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] The combination of gas chromatography's separation capabilities with the specific identification power of mass spectrometry makes it a "gold standard" for substance identification.[3] Given the volatility of this compound, GC-MS is a highly suitable analytical method.
A. Rationale for GC-MS Method Development
The trifluoromethyl group in the analyte enhances its volatility, making it amenable to GC analysis without derivatization. The choice of a suitable capillary column is critical to achieve good peak shape and resolution from potential impurities or matrix components. A mid-polarity column is often a good starting point for β-diketones. Electron ionization (EI) is a common and robust ionization technique for GC-MS that will likely produce a characteristic fragmentation pattern for the analyte, enabling both qualitative and quantitative analysis.
B. Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
C. Detailed Protocol for GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent, ranging from 1 µg/mL to 100 µg/mL.
-
Vortex the sample and standard solutions to ensure homogeneity.
-
Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program; should be optimized for specific sample matrices. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) | Robust and produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Mass Range | m/z 40-400 | Covers the expected mass of the parent ion and its fragments. |
| Scan Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) | Full scan provides spectral information for identification, while SIM offers higher sensitivity for quantification. |
3. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. The mass spectrum of the peak should be compared with a reference spectrum if available, or the fragmentation pattern should be interpreted to confirm the structure.
-
Quantitative Analysis: For SIM mode, monitor characteristic ions of the analyte. Integrate the peak area of the target ion(s) for both the samples and the calibration standards. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
While GC-MS is an excellent choice, LC-MS offers an alternative, particularly for less volatile impurities or when analyzing complex matrices that may not be suitable for direct GC injection.[5][6] LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5]
A. Rationale for LC-MS Method Development
For β-diketones, reverse-phase chromatography is a common approach. The choice of mobile phase and gradient is crucial for achieving good separation and peak shape. Due to the acidic nature of the β-diketone protons, pH adjustment of the mobile phase can influence the retention and peak symmetry. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically in negative ion mode due to the acidic nature of the analyte.
B. Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound.
C. Detailed Protocol for LC-MS Analysis
1. Sample Preparation:
-
Prepare sample and standard solutions as described in the GC-MS section, but use the initial mobile phase composition (e.g., a mixture of acetonitrile and water) as the diluent. This ensures compatibility with the LC system and good peak shape.
2. LC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reverse-phase column offering high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | An effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A typical gradient for separating compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A common injection volume for LC-MS. |
| Mass Spectrometer | ||
| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of compounds.[6] |
| Polarity | Negative | The analyte is expected to readily deprotonate. |
| Capillary Voltage | 3.0 kV | A typical voltage for ESI. |
| Gas Temperature | 300 °C | Facilitates desolvation. |
| Gas Flow | 8 L/min | Aids in nebulization and desolvation. |
| Nebulizer Pressure | 35 psi | Creates a fine spray for efficient ionization. |
| Mass Range | m/z 50-500 | Covers the expected mass of the deprotonated molecule. |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | As with GC-MS, full scan for identification and SIM for quantification. |
3. Data Analysis:
-
The data analysis procedure is analogous to that of GC-MS. Identify the analyte peak based on its retention time and the mass-to-charge ratio of the deprotonated molecule [M-H]⁻. For quantification, construct a calibration curve using the peak areas of the standards.
III. Method Validation
To ensure that the analytical methods are reliable and suitable for their intended purpose, validation is essential.[7][8][9] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, should be assessed.[10]
A. Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).
IV. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites on the column or in the liner (GC); secondary interactions with the stationary phase (LC). | Use a deactivated liner for GC. For LC, adjust the mobile phase pH or try a different column chemistry. |
| Low Sensitivity | Inefficient ionization; sample loss during preparation. | Optimize ion source parameters (e.g., voltages, gas flows). Check sample preparation steps for potential losses. |
| Poor Reproducibility | Inconsistent injection volume; unstable instrument conditions. | Ensure the autosampler is functioning correctly. Allow the instrument to stabilize before analysis. |
| Carryover | Adsorption of the analyte in the injection port or on the column. | Use a more rigorous wash solvent for the injection needle. Bake out the column at a high temperature (within its limits). |
V. Conclusion
The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound. Both GC-MS and LC-MS are powerful techniques that, when properly developed and validated, can deliver accurate and reliable results. The choice between the two will depend on the specific application, sample matrix, and available instrumentation. Adherence to good laboratory practices and thorough method validation are paramount to ensure data of the highest quality and integrity.
References
- 1. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Purification of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical research. Addressing the unique challenges presented by this compound class, this document outlines two primary purification strategies: high-vacuum fractional distillation and copper(II) chelate formation. The methodologies are designed to be self-validating, with in-depth explanations of the scientific principles behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.
Introduction: The Challenge of Purifying Fluorinated β-Diketones
This compound (C₈H₁₁F₃O₂) is a valuable synthetic intermediate due to the unique properties conferred by its trifluoromethyl and β-diketone moieties.[1][2] The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates, while the β-diketone functionality allows for versatile chemical transformations and metal chelation.[1]
The synthesis of this compound, typically achieved through a Claisen condensation, can result in a crude product containing unreacted starting materials, side-products, and residual base. The presence of these impurities can interfere with subsequent reactions and biological assays, necessitating efficient purification. This guide details two effective methods for obtaining high-purity this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[2] |
| Molecular Weight | 196.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Boiling Point | 78 °C at 64 mmHg | Sigma-Aldrich[3] |
| Solubility | Soluble in common organic solvents | CymitQuimica[1] |
Understanding the Impurity Profile from Claisen Condensation
A thorough understanding of potential impurities is critical for selecting and optimizing a purification strategy. The Claisen condensation synthesis of this compound typically involves the reaction of an ester (e.g., ethyl trifluoroacetate) with a ketone (e.g., 4-methyl-2-pentanone) in the presence of a strong base.
Potential impurities include:
-
Unreacted Starting Materials: Ethyl trifluoroacetate and 4-methyl-2-pentanone.
-
Base and its Salts: Residual sodium ethoxide or other bases used, which are typically removed during aqueous workup.
-
Side-Reaction Products: Products from the self-condensation of the ketone or ester.
-
Solvent Residues: Residual reaction or extraction solvents.
The purification methods outlined below are designed to effectively remove these common impurities.
Purification Method 1: High-Vacuum Fractional Distillation
Given its boiling point of 78 °C at 64 mmHg, high-vacuum fractional distillation is a suitable method for purifying this compound, especially for removing less volatile impurities.[3]
Rationale
This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling points of compounds are lowered, which allows for the distillation of thermally sensitive or high-boiling compounds at lower temperatures, minimizing decomposition. Fractional distillation, using a column with a high surface area (e.g., Vigreux, Raschig rings, or metal sponge), provides multiple theoretical plates for a more efficient separation of compounds with close boiling points.
Experimental Protocol
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile organic compounds.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature will rise as the first, more volatile fractions begin to distill. Discard any low-boiling forerun, which may contain residual solvents or more volatile impurities.
-
Product Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Termination: Once the desired fraction has been collected, or if the temperature begins to rise significantly, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.
Workflow Diagram
Caption: Workflow for High-Vacuum Fractional Distillation.
Purification Method 2: Copper(II) Chelate Formation
The formation of a copper(II) chelate is a highly effective and selective method for the purification of β-diketones. This technique leverages the ability of the β-diketone to form a stable, often crystalline, complex with copper(II) ions.
Rationale
β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, chelating to metal ions such as copper(II). The resulting copper(II) bis(β-diketonate) complex is often a solid that can be easily isolated by filtration and washed to remove impurities that do not form stable copper complexes. The purified β-diketone is then regenerated by decomposing the copper complex with a mild acid.
Experimental Protocol
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate
-
Diethyl ether or Dichloromethane
-
Dilute hydrochloric acid (e.g., 2 M) or a mild acid like acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Formation and Isolation of the Copper(II) Chelate
-
Dissolution: Dissolve the crude this compound in a minimal amount of methanol or ethanol in an Erlenmeyer flask.
-
Copper Salt Solution: In a separate beaker, prepare a saturated solution of copper(II) acetate monohydrate in water.
-
Precipitation: Slowly add the copper(II) acetate solution to the stirred solution of the β-diketone. A solid precipitate of the copper(II) chelate should form.
-
Digestion: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete precipitation. The mixture may be gently warmed to aid in the formation of a more crystalline precipitate.
-
Isolation: Collect the solid copper complex by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with water, followed by a small amount of cold methanol or ethanol to remove any remaining impurities.
-
Drying: Dry the copper complex in a desiccator or a vacuum oven at a low temperature.
Part B: Regeneration of the Purified β-Diketone
-
Suspension: Suspend the dried copper complex in diethyl ether or dichloromethane in a separatory funnel.
-
Decomposition: Add dilute hydrochloric acid (e.g., 2 M) to the separatory funnel and shake vigorously. The aqueous layer will turn blue as the copper ions are extracted, and the organic layer will contain the free β-diketone.
-
Extraction: Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow Diagram
Caption: Workflow for Copper(II) Chelate Purification.
Purity Assessment: A Self-Validating System
To ensure the efficacy of the purification, a combination of analytical techniques should be employed to assess the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing purity and identifying any remaining volatile impurities. A single sharp peak in the gas chromatogram is indicative of a high-purity sample. The mass spectrum can be used to confirm the identity of the product by comparing the fragmentation pattern with known spectra.
Expected GC-MS Data:
-
Retention Time: A single, sharp peak at a specific retention time under defined GC conditions.
-
Mass Spectrum: A molecular ion peak (M⁺) at m/z 196, along with characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent method for assessing purity. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. The absence of signals corresponding to impurities confirms the purity of the sample. Due to keto-enol tautomerism, the NMR spectra of β-diketones can be complex, showing signals for both tautomers.[4]
Expected NMR Data:
-
¹H NMR: Signals corresponding to the methyl, methylene, and methine protons of the 6-methylheptane backbone. The enolic proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Signals for the carbonyl carbons and the aliphatic carbons. The presence of the trifluoromethyl group will result in splitting of adjacent carbon signals.
-
¹⁹F NMR: A single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the presence of the characteristic functional groups in this compound.
Expected FTIR Data:
-
C=O stretch (keto form): A strong absorption band in the region of 1700-1740 cm⁻¹.
-
C=O stretch (enol form): A strong absorption band in the region of 1600-1650 cm⁻¹, often broadened due to conjugation and intramolecular hydrogen bonding.[4]
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
O-H stretch (enol form): A very broad absorption in the region of 2500-3200 cm⁻¹ due to strong intramolecular hydrogen bonding.
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Sample |
| GC-MS | Purity and impurity identification | Single peak in chromatogram; correct mass spectrum |
| NMR | Structural confirmation and purity | Clean spectra with expected signals; absence of impurity peaks |
| FTIR | Functional group confirmation | Presence of characteristic C=O, C-F, and O-H (enol) stretches |
Conclusion
The purification of this compound can be effectively achieved using either high-vacuum fractional distillation or copper(II) chelate formation. The choice of method will depend on the nature and quantity of the impurities, as well as the available equipment. For the removal of non-volatile or colored impurities, the copper(II) chelate method is particularly advantageous. A thorough analytical characterization of the final product is essential to validate its purity and ensure its suitability for downstream applications in research and development.
References
- 1. This compound | 461-92-7 [chemicalbook.com]
- 2. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 461-92-7 [sigmaaldrich.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione for Enhanced Gas Chromatographic Analysis
Abstract: This application note provides a comprehensive guide to the derivatization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone, for robust and reproducible analysis by gas chromatography (GC). Due to its chemical nature, direct GC analysis of this compound can result in poor chromatographic performance, including peak tailing and potential thermal degradation. We detail an optimized silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) that effectively masks the active hydrogen in the enol tautomer, significantly improving volatility, thermal stability, and peak symmetry. This guide is intended for researchers, analytical chemists, and quality control professionals requiring precise quantification and identification of this analyte.
The Analytical Challenge: Understanding the Analyte's Chemistry
This compound belongs to the class of β-diketones. A critical characteristic of these molecules is their existence in a state of equilibrium between keto and enol tautomeric forms. In nonpolar media, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms, stabilized by intramolecular hydrogen bonding.[1][2] This enolic hydroxyl group introduces polarity, which leads to undesirable interactions within the GC system.
Compounds with active hydrogens (such as -OH groups) are prone to forming intermolecular hydrogen bonds, which decreases their volatility.[3] This leads to several analytical challenges:
-
Poor Volatility: Requiring high injector temperatures that can cause thermal degradation.
-
Analyte Adsorption: The polar enol group can interact with active sites in the GC inlet and column, causing significant peak tailing.[3][4][5]
-
Reduced Detector Response: Incomplete elution from the column leads to lower signal intensity and inaccurate quantification.
Derivatization is a chemical modification technique used to convert the analyte into a form more suitable for GC analysis by replacing the active hydrogen with a nonpolar functional group.[3][6][7]
Figure 1: Keto-Enol tautomerism of the target analyte.
Principle of Silylation for β-Diketones
Silylation is the most robust and widely applied derivatization technique for compounds containing active hydrogens.[7][8] The process involves replacing the acidic proton of the enolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[9] This transformation yields a TMS enol ether, which exhibits significantly enhanced volatility and thermal stability.[10][11]
Key Advantages of Silylation:
-
Increased Volatility: The non-polar TMS derivative has a higher vapor pressure, allowing for lower analysis temperatures.[7]
-
Improved Peak Shape: Masking the polar -OH group eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.[5][12]
-
Enhanced Stability: TMS derivatives are generally more thermally stable than their parent compounds.[10]
For this application, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the reagent of choice. It is a powerful silylating agent that reacts efficiently with enolizable ketones.[4][5] The reaction by-products are volatile and typically do not interfere with the chromatography.[13] To further enhance the reaction kinetics, especially for potentially hindered sites, a catalyst such as trimethylchlorosilane (TMCS) is often added.[6][10]
Figure 2: Silylation of the enol tautomer with BSTFA.
Detailed Experimental Protocol
This protocol provides a self-validating system for the derivatization of this compound. Adherence to these steps, particularly the exclusion of moisture, is critical for success.
Materials and Reagents
| Item | Specifications |
| Analyte | This compound (≥98%) |
| Derivatization Reagent | BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) |
| Solvent | Anhydrous Pyridine or Acetonitrile (GC grade) |
| Reaction Vials | 2 mL amber glass vials with PTFE-lined screw caps |
| Heating Source | Heating block or laboratory oven |
| Syringes | Gas-tight microsyringes |
| Glassware | All glassware must be thoroughly dried in an oven (120°C for >2 hours) before use. For trace analysis, deactivation by silanization is recommended.[4] |
Step-by-Step Derivatization Procedure
The entire procedure should be performed in a fume hood. Derivatization reagents are sensitive to moisture.[14]
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the analyte into a clean, dry 2 mL reaction vial.
-
If the analyte is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.[14]
-
-
Reagent Addition:
-
Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess to drive the reaction to completion.[14]
-
-
Reaction:
-
Immediately cap the vial tightly. Ensure the PTFE liner provides a good seal.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes . Reaction time and temperature may be optimized, but these conditions are a robust starting point for complete derivatization.[14][15]
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC or GC-MS system. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the analyte concentration and instrument sensitivity.
-
Figure 3: Overall experimental workflow.
Recommended GC-MS Method Parameters
The following parameters provide an excellent starting point for the analysis of the TMS-derivatized analyte. A low-polarity siloxane-based column is recommended.[7]
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, SLB-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 40-500 |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peak | 1. Incomplete derivatization.2. Presence of moisture in the sample or reagents.3. Active sites in the GC system (inlet liner, column). | 1. Increase reaction time or temperature (e.g., 75°C for 90 min). Ensure sufficient reagent excess.2. Ensure sample is completely dry before adding reagents. Use fresh, anhydrous reagents and solvents.3. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Multiple Peaks for the Analyte | 1. Incomplete reaction showing both derivatized and underivatized analyte.2. Formation of multiple derivatives due to complex tautomerism (less common with direct silylation but possible). | 1. Optimize derivatization conditions as above.2. Consider a two-step methoximation/silylation protocol. First, react with methoxyamine hydrochloride (MeOx) to stabilize the keto group, then perform silylation with BSTFA or MSTFA.[16][17] |
| No Peak or Very Small Peak | 1. Hydrolysis of the TMS derivative due to moisture.2. Adsorption of the analyte in the GC system.3. Incorrect GC method parameters. | 1. Re-prepare the sample, ensuring anhydrous conditions. Analyze samples promptly after derivatization.2. Use a silanized/deactivated inlet liner and vial inserts.3. Verify all GC parameters, especially temperatures and flow rates. |
References
- 1. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.
The primary synthetic route to this and similar β-diketones is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1][2] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the target molecule, the specific reactants are 4-methyl-2-pentanone and an ethyl trifluoroacetate ester, respectively. While the reaction is well-established, achieving high yields requires careful control over reaction parameters to mitigate side reactions and drive the equilibrium towards the desired product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound? The synthesis is achieved via a crossed Claisen condensation.[3] The mechanism involves three key stages:
-
Enolate Formation: A strong base removes an acidic α-proton from 4-methyl-2-pentanone to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The ethoxide group is subsequently eliminated.
-
Driving the Equilibrium: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position to form a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and is the crucial driving force for the entire reaction.[2] An acidic workup in the final step is required to reprotonate the enolate and isolate the neutral β-diketone product.[2]
Q2: Why is the choice of base so critical for this reaction? The base serves two purposes: initiating the reaction by forming the enolate and driving it to completion by deprotonating the product. A base that is too weak will result in low conversion. Furthermore, the base must be non-nucleophilic to avoid side reactions with the ester starting material. Using a stoichiometric amount of a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) is often recommended over alkoxides like sodium ethoxide (NaOEt) to maximize yield.[3]
Q3: What are the primary competing side reactions that lower the yield? The main side reaction is the self-condensation (an aldol condensation) of the ketone starting material, 4-methyl-2-pentanone.[4] This occurs when one ketone enolate attacks the carbonyl of another neutral ketone molecule. This side reaction can be minimized by controlling the order of reagent addition.
Q4: How can I confirm the successful synthesis and purity of my final product? Standard analytical techniques are sufficient. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Section 2: Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses the most common and frustrating issue in this synthesis: low product yield. We have formatted this as a series of problems, their underlying causes, and actionable solutions.
Problem: My reaction yield is extremely low, and I've recovered a significant amount of unreacted starting materials.
-
Possible Cause 1: Inadequate Deprotonation and Reaction Conditions. This is the most frequent failure mode. It can stem from a base that is not strong enough, insufficient amount of base, or the presence of proton sources (like water) that quench the base and the enolate.
-
Solution: Re-evaluate Your Base and Reaction Setup.
-
Anhydrous Conditions are Non-Negotiable: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). All solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Select a More Powerful Base: While sodium ethoxide can work, stronger bases like sodium hydride (NaH) provide a more reliable and forceful thermodynamic push. NaH has the advantage of producing hydrogen gas upon reaction, which simply evolves from the system and does not interfere with the equilibrium.[3]
-
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | ~16 | Inexpensive, easy to handle in solution. | Weaker base; equilibrium may not fully favor products. Can participate in transesterification. |
| Potassium t-Butoxide (KOtBu) | ~17 | Stronger than NaOEt, bulky nature can sometimes improve selectivity.[1] | More hygroscopic and expensive than NaOEt. |
| Sodium Hydride (NaH) | ~36 | Very strong base, drives reaction to completion. Byproduct (H₂) is non-interfering.[3] | Flammable solid, requires careful handling (mineral oil dispersion). Reacts violently with water. |
| LDA | ~36 | Very strong, non-nucleophilic base.[4] | Must be prepared fresh or titrated. Typically used at low temperatures. |
-
Recommended Protocol Adjustment: Switch to sodium hydride (60% dispersion in mineral oil) as the base. Use at least 1.1 equivalents to ensure complete deprotonation.
Problem: My GC-MS analysis shows significant formation of a higher molecular weight impurity alongside my product.
-
Possible Cause 2: Ketone Self-Condensation. If the concentration of the ketone enolate is high relative to the ester, it will begin to react with itself. This happens if the ketone is added too quickly or if it is present in the flask before the ester.
-
Solution: Optimize the Order and Rate of Addition. Employ an "inverse addition" strategy. Prepare a flask containing the sodium hydride and ethyl trifluoroacetate in your anhydrous solvent (e.g., THF or Diethyl Ether). Then, add the 4-methyl-2-pentanone dropwise to this mixture over an extended period (e.g., 30-60 minutes) with efficient stirring. This ensures that any ketone enolate that forms is in the immediate vicinity of a large excess of the ester, maximizing the probability of the desired crossed Claisen reaction.
Section 3: Advanced Purification Protocol
Problem: Standard distillation results in co-elution of impurities, leading to poor final purity.
-
Possible Cause: Similar Boiling Points. The boiling points of the desired product and potential side-products or unreacted starting materials can be very close, making fractional distillation inefficient.
-
Solution: Purification via Copper(II) Chelation. β-Diketones readily form stable, often insoluble complexes (chelates) with metal ions like Copper(II). This property can be exploited for a highly effective purification method.[1] The starting materials and non-dicarbonyl impurities do not form such complexes, allowing for their easy removal.
-
Step-by-Step Copper Chelation Protocol:
-
Dissolution: Dissolve the crude reaction product in a suitable solvent like ethanol or methanol.
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Complex Formation: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the stirred crude product solution. A colored precipitate (typically blue or green) of the copper(II) bis(1,1,1-trifluoro-6-methylheptane-2,4-dionate) complex should form immediately.
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Isolation of the Complex: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, then with a non-polar solvent like hexane to remove any adsorbed organic impurities.
-
Decomposition of the Complex: Resuspend the purified copper complex in a biphasic mixture of diethyl ether and dilute aqueous acid (e.g., 10% H₂SO₄ or HCl).
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Liberation of the Product: Stir the mixture vigorously. The acid will decompose the complex, protonating the diketonate ligand and transferring the copper ions to the aqueous phase. The purified β-diketone will dissolve in the ether layer.
-
Final Workup: Separate the ether layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the highly purified product.
-
Section 4: Visual Guides and Workflows
Optimized Synthesis Workflow
Caption: Optimized workflow for the Claisen condensation synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
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Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during this synthesis. As a potent metal chelator, this β-diketone is a valuable building block in medicinal chemistry and materials science.[1][2] The primary synthetic route involves a Claisen condensation, a powerful C-C bond-forming reaction, between an ester and a ketone.[3][4][5] Specifically, this involves the reaction of ethyl trifluoroacetate with 4-methyl-2-pentanone.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you navigate and resolve common side reactions and experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis, from low yields to product contamination.
Problem 1: Low or No Yield of the Desired β-Diketone
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected, or no product is observed.
Root Cause Analysis:
Low yields in a Claisen condensation can stem from several factors, primarily related to the formation and stability of the ketone enolate and the subsequent condensation reaction.
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Inefficient Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 4-methyl-2-pentanone by a strong base.[6] If the base is not strong enough, is not used in stoichiometric amounts, or if the reaction conditions are not anhydrous, enolate formation will be incomplete. The pKa of the α-proton of a typical ketone is around 19-20, requiring a sufficiently strong base for deprotonation.
-
Self-Condensation of the Ketone: 4-Methyl-2-pentanone can act as both a nucleophile (as its enolate) and an electrophile, leading to an aldol self-condensation reaction.[7][8] This is a common side reaction that competes with the desired Claisen condensation.[7][9] The product of this side reaction is typically 4-hydroxy-4,6-dimethyl-2-heptanone.
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Reversibility of the Claisen Condensation: The initial condensation step is reversible.[6] The reaction is driven to completion by the deprotonation of the newly formed β-diketone, which is significantly more acidic (pKa ≈ 9-11) than the starting ketone.[10][11] If the base is consumed or not present in a sufficient amount, the equilibrium may not favor the product.
Troubleshooting Protocol:
-
Base Selection and Handling:
-
Recommended Bases: Sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are commonly used.[3][4] NaH is often preferred as it leads to an irreversible deprotonation, driving the reaction forward.
-
Stoichiometry: Use at least one full equivalent of the base. The final deprotonation of the β-diketone product consumes one equivalent of base, making a stoichiometric amount essential to drive the reaction to completion.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents (e.g., THF, diethyl ether) are rigorously dried.[3] Any moisture will quench the strong base and inhibit enolate formation.
-
-
Managing Self-Condensation:
-
Order of Addition: A "directed" Claisen condensation approach is recommended. Slowly add the 4-methyl-2-pentanone to a suspension of the base in the solvent to form the enolate in situ. Then, add the ethyl trifluoroacetate to this solution. This minimizes the concentration of the unenolized ketone available for self-condensation.
-
Temperature Control: Perform the enolate formation at a low temperature (e.g., 0 °C or lower), especially when using a very strong base like LDA, to control the reaction rate and minimize side reactions.[12]
-
-
Driving the Equilibrium:
Workflow Diagram for Optimized Synthesis:
Caption: Optimized workflow for the directed Claisen condensation.
Problem 2: Presence of 4-Hydroxy-4,6-dimethyl-2-heptanone in the Product Mixture
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows a significant peak corresponding to the self-condensation product of 4-methyl-2-pentanone.
Root Cause Analysis:
This side product is a direct result of the aldol self-condensation of 4-methyl-2-pentanone, where the enolate of one molecule attacks the carbonyl of another.[7][9] This reaction is base-catalyzed and competes directly with the desired Claisen condensation.[8]
Chemical Pathway for Self-Condensation:
Caption: Self-condensation side reaction pathway.
Preventative Measures:
-
Prioritize Claisen Reaction Kinetics: The Claisen condensation with the highly electrophilic ethyl trifluoroacetate is generally faster than the aldol self-condensation. To leverage this, ensure the ester is readily available once the enolate is formed.
-
Controlled Addition: As detailed in Problem 1, slowly adding the ketone to the base ensures that the enolate is formed in the presence of a limited concentration of the unreacted ketone, thereby disfavoring the bimolecular self-condensation.
-
Use of a Non-Nucleophilic, Strong Base: Using a bulky, strong base like LDA can rapidly and quantitatively convert the ketone to its enolate, leaving very little free ketone to participate in self-condensation.[7]
Purification Strategy:
If the side product does form, it can often be separated from the desired β-diketone by column chromatography on silica gel. The difference in polarity between the hydroxyl-containing aldol product and the desired diketone allows for effective separation.
Problem 3: Product Degradation During Workup or Purification
Symptom: The product appears to decompose upon exposure to acidic/basic conditions during workup or upon heating during distillation. This may manifest as the appearance of new, smaller molecules in GC-MS, such as 1,1,1-trifluoroacetone.
Root Cause Analysis:
-
Retro-Claisen Reaction: The Claisen condensation is reversible. Under certain conditions (especially with a strong base and a nucleophile like an alkoxide), the β-diketone can undergo a retro-Claisen C-C bond cleavage.[13]
-
Hydrolysis: Trifluoromethyl β-diketones can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can cleave the diketone.[14][15] The presence of the electron-withdrawing trifluoromethyl group can make the carbonyl carbons more susceptible to nucleophilic attack by water.[16]
Troubleshooting Protocol:
-
Workup Conditions:
-
Mild Acidic Quench: Use a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride) for the workup and perform the quench at a low temperature (0 °C) to neutralize the base and protonate the product enolate without promoting hydrolysis.
-
Avoid Strong Bases: Do not use strong aqueous bases (like NaOH) in the workup, as this can catalyze the retro-Claisen reaction.
-
-
Purification Method:
-
Avoid High Temperatures: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Chromatography: Flash column chromatography is often the preferred method for purifying sensitive compounds like β-diketones, as it avoids high temperatures.
-
Quantitative Data: Stability Considerations
| Condition | Potential Side Reaction | Recommendation |
| Strong Aqueous Base (Workup) | Retro-Claisen / Hydrolysis | Use mild, cold acidic quench (e.g., sat. NH₄Cl). |
| High Temperature (Distillation) | Thermal Decomposition | Purify via vacuum distillation or column chromatography. |
| Prolonged Acid Exposure | Hydrolysis | Minimize contact time with acidic solutions during workup. |
Frequently Asked Questions (FAQs)
Q1: Why must the base used (e.g., sodium ethoxide) correspond to the alcohol portion of the ester (ethyl trifluoroacetate)?
A1: While this is a critical rule in classic Claisen condensations to prevent transesterification, the reaction between a ketone enolate and an ester makes this less of a concern. However, if any self-condensation of the ester were to occur, using a matching alkoxide base (sodium ethoxide for an ethyl ester) prevents the formation of a mixture of ester products.[17][18] In this specific synthesis, the primary nucleophile is the ketone enolate, so the main role of the base is deprotonation. Using a non-nucleophilic base like NaH or LDA completely avoids this issue.
Q2: Can I use a different ester, like methyl trifluoroacetate?
A2: Yes, methyl trifluoroacetate can be used. However, you would need to adjust the base accordingly if you are using an alkoxide base (i.e., use sodium methoxide). Using NaH or LDA as the base makes the choice of ester (methyl vs. ethyl) less critical from a transesterification standpoint. The reactivity should be comparable.
Q3: My NMR spectrum shows the product exists as a mixture of keto and enol forms. Is this normal?
A3: Yes, this is completely normal and expected. β-Diketones exist in a rapid equilibrium between their diketo and enol tautomers. The enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation. For trifluoromethyl β-diketones, the enol form is typically the major tautomer observed in solution.[14]
Tautomerization of the Product:
Caption: Keto-enol tautomerism in the β-diketone product.
Q4: What is the role of the trifluoromethyl group in this reaction?
A4: The highly electron-withdrawing trifluoromethyl (CF₃) group plays two key roles:
-
Increases Electrophilicity: It makes the carbonyl carbon of the ethyl trifluoroacetate extremely electrophilic and highly susceptible to nucleophilic attack by the ketone enolate. This enhances the rate of the desired Claisen condensation.
-
Increases Acidity of the Product: The CF₃ group significantly increases the acidity of the resulting β-diketone.[15] This ensures that the final deprotonation step, which drives the reaction to completion, is highly favorable.
References
- 1. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. fiveable.me [fiveable.me]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. perlego.com [perlego.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. brainly.com [brainly.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(iv) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the dedicated technical support guide for the synthesis and optimization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during its synthesis. The following sections are structured in a question-and-answer format to directly address specific experimental issues, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the synthesis of this compound.
Question: What is the primary synthetic route for this compound?
Answer: The most classical and widely employed method is the Claisen condensation .[1][2][3] This reaction involves the base-mediated condensation of a ketone with an ester. For this specific molecule, the reaction occurs between 4-methyl-2-pentanone and an ethyl trifluoroacetate ester, typically in the presence of a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH).
Question: I am setting up the reaction for the first time. What are the most critical parameters to control for a successful outcome?
Answer: Three parameters are paramount for success:
-
Anhydrous Conditions: The strong bases used are extremely sensitive to moisture. Any water present will consume the base and can lead to unwanted side reactions, drastically reducing your yield.
-
Base Quality and Activity: The success of the condensation is highly dependent on the quality of the base.[1] Commercially available alkoxides can have variable activity; using freshly prepared or high-purity, properly stored base is crucial.[4]
-
Temperature Control: The initial enolate formation and subsequent condensation are often exothermic. Maintaining the recommended reaction temperature is key to preventing side reactions and ensuring selectivity.
Question: My reaction yield is very low. What is the most likely culprit?
Answer: Low yield is the most common issue and can stem from several sources. The most frequent cause is inactive base or the presence of moisture. However, suboptimal solvent choice, incorrect stoichiometry, or inefficient purification can also be significant factors. For a detailed breakdown, please refer to the Troubleshooting Guide in Part 2.
Question: What are the typical impurities I might see in my crude product?
Answer: Common impurities include unreacted starting materials (4-methyl-2-pentanone and ethyl trifluoroacetate), byproducts from the self-condensation of 4-methyl-2-pentanone, and hydrolysis products if the reaction was not kept anhydrous.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.
Issue 1: Low or No Product Formation
Question: My reaction has run to completion according to TLC, but I have a very low yield of the desired β-diketone. I've confirmed my starting materials are correct. What went wrong?
Answer: This is a classic problem in Claisen condensations. Let's diagnose the potential causes, starting with the most probable.
The entire reaction hinges on the efficient deprotonation of 4-methyl-2-pentanone to form a reactive enolate. If this step is inefficient, the subsequent nucleophilic attack on ethyl trifluoroacetate will not occur.
dot
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps & Solutions:
-
Verify Base Activity: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are the most common bases. NaH is often preferred as it avoids generating ethanol, which can participate in equilibrium reactions. However, NaH is often coated with mineral oil and can have a layer of inactive sodium hydroxide on its surface.
-
Solution: Wash the NaH with anhydrous hexane or pentane before use to remove the mineral oil. Ensure your NaOEt is from a freshly opened bottle or was prepared and stored under inert gas. The quality and activity of the base can have a significant effect on the reaction yield.[1]
-
-
Re-evaluate Your Solvent: Diethyl ether is a common solvent but its low boiling point (34.6 °C) may not be optimal for driving the reaction to completion. Furthermore, the intermediate sodium salt of the β-diketone may have low solubility in ether, potentially hindering the reaction.[4]
-
Solution: Consider using a higher-boiling ether like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). This allows for a wider temperature range and can improve the solubility of intermediates.
-
-
Check Order of Addition: The order in which reagents are mixed can influence the formation of side products.
-
Solution: A generally effective method is to add a mixture of the ketone and ester dropwise to a suspension of the base in the anhydrous solvent.[1] This maintains a low concentration of the enolate, minimizing self-condensation of the ketone.
-
Issue 2: Difficulties in Product Isolation and Purification
Question: My crude NMR shows the presence of the product, but purification by column chromatography gives a low yield and the product seems unstable. How can I improve the purification?
Answer: Trifluoromethyl β-diketones can be challenging to purify via standard silica gel chromatography due to their acidic nature and tendency to exist as keto-enol tautomers. A highly effective alternative is purification via the formation of a copper(II) chelate.[1][4][5]
β-Diketones readily form stable, often crystalline, complexes with divalent copper ions. These copper chelates are typically insoluble in water and can be easily separated from organic, non-chelating impurities.[5] The pure β-diketone can then be regenerated by treating the chelate with a strong acid.
dot
Caption: Experimental workflow for purification via copper chelate.
Experimental Protocol: Purification via Copper(II) Chelate
-
Chelate Formation: Following the initial reaction work-up (quenching and initial extraction), dissolve the crude product in a suitable solvent like ethanol or diethyl ether.
-
Precipitation: Add a saturated aqueous solution of copper(II) acetate dropwise with vigorous stirring. The green or blue copper(II) chelate of the β-diketone will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration. Wash the solid with water and then with a small amount of cold ethanol or hexane to remove any remaining organic impurities.
-
Regeneration: Suspend the purified copper chelate in diethyl ether. Add 10% sulfuric acid and stir vigorously until the solid dissolves and the ether layer becomes colorless. The copper will be sequestered into the aqueous layer as copper sulfate.
-
Final Extraction: Separate the ether layer. Wash it with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure β-diketone. This method is often superior to distillation or chromatography for achieving high purity.[4][6]
Part 3: Optimized Reaction Protocol and Data
This section provides a baseline protocol and a table illustrating how reaction conditions can be optimized for improved yields.
Baseline Synthetic Protocol: Claisen Condensation
dot
Caption: General Claisen condensation reaction scheme.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous pentane (2x) to remove the mineral oil. Decant the pentane carefully via cannula.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a mixture of 4-methyl-2-pentanone (1.0 equivalent) and ethyl trifluoroacetate (1.05 equivalents). Add this mixture dropwise to the stirred NaH slurry over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours or until TLC indicates the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding ethanol to destroy any excess NaH, followed by the addition of water. Acidify the mixture with dilute HCl and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the copper chelate method described in Part 2 or by vacuum distillation.
Table 1: Example of Reaction Condition Optimization
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Et₂O | 35 (Reflux) | 12 | 55 |
| 2 | NaH (1.1) | Et₂O | 35 (Reflux) | 12 | 68 |
| 3 | NaH (1.1) | THF | 25 (RT) | 12 | 78 |
| 4 | NaH (1.1) | THF | 65 (Reflux) | 6 | 75 |
| 5 | NaH (1.5) | THF | 25 (RT) | 12 | 82 |
This table illustrates a hypothetical optimization. As shown, switching from sodium ethoxide to sodium hydride (Entry 1 vs. 2) provides a better yield. Changing the solvent to THF (Entry 3) further improves the outcome by allowing a more controlled reaction at room temperature. A slight excess of the base (Entry 5) can also help drive the reaction to completion.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the technical support guide for 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS 461-92-7), also known as Isovaleryltrifluoroacetone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this fluorinated β-diketone. Due to its unique structural features, particularly the electron-withdrawing trifluoromethyl group, this compound presents specific challenges related to its tautomeric nature, potential for metal chelation, and susceptibility to certain impurities.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of this compound.
Q1: My ¹H NMR spectrum of the purified product looks overly complex, showing multiple sharp singlets and broad peaks. Is my sample impure?
A: Not necessarily. This is the most common point of confusion and is due to the inherent chemical nature of β-diketones: keto-enol tautomerism .[1][2] this compound exists as an equilibrium mixture of a keto form and two possible enol forms. The strongly electron-withdrawing trifluoromethyl group significantly acidifies the α-protons, causing the equilibrium to heavily favor the enol tautomer, which is stabilized by intramolecular hydrogen bonding.[3][4]
-
What you are likely seeing:
-
A sharp singlet for the vinyl proton (=CH-) of the enol form.
-
A very broad signal for the enolic hydroxyl proton (-OH), often far downfield, due to hydrogen bonding and chemical exchange.[5]
-
Signals corresponding to the isobutyl group (-CH₂-CH(CH₃)₂) for the dominant enol tautomer.
-
Minor signals corresponding to the keto tautomer and potentially the less-favored enol tautomer.
-
Q2: What are the primary impurities I should anticipate after a Claisen condensation synthesis?
A: The classical synthesis for β-diketones is the Claisen condensation.[6] Impurities typically arise from this reaction and subsequent workup.
-
Unreacted Starting Materials: Residual ethyl trifluoroacetate and 4-methyl-2-pentanone (or the corresponding ester used).
-
Side-Reaction Products: Products from the self-condensation of the starting ester.[7]
-
Metal Contaminants: If a metal alkoxide (e.g., NaOEt) or sodium hydride was used as the base, residual metal ions can remain and form colored chelates with your product.
-
Solvent and Water: Residual organic solvents and water from the aqueous workup.
Q3: Is vacuum distillation a suitable method for initial purification?
A: Yes, for many fluorinated β-diketones, vacuum distillation is an effective method to remove non-volatile impurities and unreacted starting materials with significantly different boiling points.[7]
-
Boiling Point: 78 °C at 64 mmHg.
-
Caution: Prolonged heating can potentially cause decomposition. It is crucial to use an efficient vacuum system to lower the boiling temperature and minimize thermal stress on the compound.
Q4: After purification, my product has a faint yellow or greenish tint. What causes this?
A: This is almost always due to contamination with trace metal ions, most commonly iron (Fe³⁺) from glassware or spatulas, or copper (Cu²⁺) if used in a purification step.[7] β-Diketones are exceptional chelating agents, and even parts-per-million (ppm) levels of transition metals can form intensely colored complexes. While often not detrimental to further reactions, this coloration indicates the presence of non-volatile impurities that distillation may not remove.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols to address more persistent purification challenges.
Guide 1: Persistent Impurities After Distillation
-
Problem: Your purity, as determined by GC or NMR, has plateaued below the desired level (e.g., <98%), and you still observe starting materials or side products with boiling points close to that of your product.
-
Underlying Cause: Co-distillation or the formation of an azeotrope with impurities prevents effective separation by distillation alone.
-
Authoritative Solution: Purification via Reversible Copper(II) Chelate Formation. This is a classic and highly effective technique for purifying β-diketones.[7] The principle relies on the selective precipitation of the diketone as a neutral, insoluble copper(II) complex, leaving organic impurities behind in the solvent. The pure diketone is then regenerated from the complex.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol.
-
Complexation: In a separate flask, prepare a saturated solution of copper(II) acetate in the same solvent, possibly with a small amount of water to aid dissolution. Add this copper solution dropwise to the stirred diketone solution. A solid precipitate of the copper(II) bis(1,1,1-trifluoro-6-methylheptane-2,4-dionato) complex will form immediately.
-
Isolation: Allow the mixture to stir for 30-60 minutes to ensure complete precipitation. Isolate the solid complex by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with the solvent (methanol/ethanol) to remove any entrained soluble impurities. Follow with a wash using a non-polar solvent like hexane to remove non-polar contaminants.[8] Air-dry the solid complex.
-
Regeneration (Decomposition): This is a critical step. The goal is to break the copper-diketone bond without degrading the product.
-
Suspend the dried copper complex in a biphasic system of diethyl ether (or ethyl acetate) and water.
-
While stirring vigorously, add 10-15% sulfuric acid dropwise. The aqueous layer will turn blue as the copper sulfate is formed, and the organic layer will contain the free β-diketone. Continue adding acid until the solid complex is fully decomposed.
-
Note: While sulfuric acid is common, the thiophene ring in related compounds is known to be sensitive to it; for this reason, developing milder regeneration protocols can be beneficial.[7] An alternative is to use a strong chelating agent like EDTA in an aqueous solution to sequester the copper ions.
-
-
Final Workup: Separate the organic layer. Wash it with water and then with a saturated sodium bicarbonate solution to remove residual acid, followed by a final wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the highly purified product.
Guide 2: Product Contamination with Water
-
Problem: Your NMR spectrum shows a broad, exchangeable proton peak, and your FTIR spectrum has a very broad O-H stretch. The product may appear slightly cloudy.
-
Underlying Cause: β-diketones, especially in their enol form, can readily absorb water from the atmosphere or retain it from aqueous workups. The enol's acidic proton can also exchange with residual water, leading to peak broadening in the NMR spectrum.[1]
-
Authoritative Solution: Rigorous Drying.
-
Azeotropic Removal: If significant water is suspected, dissolve the product in toluene and distill off the toluene-water azeotrope using a Dean-Stark apparatus.
-
Chemical Drying: For the final step, always dry the ethereal or ethyl acetate solution of your product over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
-
Handling: After purification, handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of moisture.
-
Section 3: Understanding the Tautomerism
Correctly interpreting analytical data is impossible without appreciating the keto-enol equilibrium. The presence of the CF₃ group dramatically shifts the equilibrium toward the enol form.[3]
Summary of Expected Analytical Data
The following table summarizes the key spectral features that help distinguish between the two tautomers.
| Analytical Method | Keto Tautomer (Minor Component) | Enol Tautomer (Major Component) |
| ¹H NMR | α-CH₂ singlet (~3.5-4.0 ppm) | Vinylic =CH- singlet (~5.5-6.0 ppm); Broad enolic O-H singlet (>10 ppm) |
| ¹³C NMR | Two distinct C=O signals (~190-205 ppm) | Two vinylic carbons (~90-180 ppm); C=O signal shifted due to conjugation |
| ¹⁹F NMR | Single resonance for the -CF₃ group | Single resonance, potentially shifted slightly from the keto form |
| FTIR Spectroscopy | Two sharp C=O stretches (1700-1740 cm⁻¹) | One conjugated C=O stretch (~1600-1640 cm⁻¹); Broad O-H stretch (2500-3200 cm⁻¹) |
Note: Exact chemical shifts and frequencies can vary depending on the solvent used for analysis.
By understanding these fundamental challenges and applying the targeted troubleshooting protocols outlined above, researchers can confidently and efficiently achieve high purity for this compound, ensuring the integrity of their subsequent experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Stability of 1,1,1-Trifluoro-6-methylheptane-2,4-dione in Solution
Welcome to the technical support guide for 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS 461-92-7). As a fluorinated β-diketone, this compound is a valuable chelating agent and synthetic intermediate. However, its unique structure presents stability challenges in solution that can impact experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights into the underlying chemical principles governing its stability and offers practical solutions to common issues encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of this compound in solution.
Q1: What are the primary forms of this compound in solution?
A: In solution, this compound exists as a dynamic equilibrium between two constitutional isomers called tautomers: the diketo form and the enol form.[1][2] This interconversion is known as keto-enol tautomerism. The enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.[3][4] The equilibrium position is highly dependent on the solvent.[3][5]
References
- 1. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metal Complex Formation with 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 1,1,1-Trifluoro-6-methylheptane-2,4-dione in metal complex synthesis. This guide is structured to provide immediate, actionable solutions to common experimental challenges, moving from frequently asked questions to in-depth troubleshooting and validated protocols. My objective is to combine established chemical principles with practical, field-proven insights to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an asymmetric β-diketone ligand. Its structure features a highly electronegative trifluoromethyl (-CF₃) group at one end and a sterically bulky isobutyl group at the other. This unique combination of electronic and steric properties makes it a versatile ligand for forming stable metal complexes with varied solubility and volatility profiles.
Q2: How does the trifluoromethyl group influence the ligand's properties?
The strongly electron-withdrawing -CF₃ group significantly increases the acidity of the methylene protons between the two carbonyl groups. This facilitates deprotonation and subsequent coordination to a metal ion, often allowing for complex formation under milder conditions than non-fluorinated analogues like acetylacetone.[1] This increased acidity also influences the stability and Lewis acidity of the resulting metal complex.[1][2]
Q3: What is the dominant tautomeric form of this ligand?
Like most β-diketones, this compound exists as a mixture of keto and enol tautomers. In solution, the enol form is often significantly populated, stabilized by the formation of an intramolecular hydrogen bond. Deprotonation occurs from this enol form to create the bidentate O,O'-donor β-diketonate anion, which is the species that coordinates to the metal center.[3]
Q4: What types of metal complexes can be formed?
β-diketonates are classic chelating ligands capable of forming stable complexes with a vast range of metal ions, including transition metals (e.g., Cu²⁺, Fe³⁺, Mn²⁺, Co²⁺, Ni²⁺), lanthanides, and main group metals.[3][4][5] The stoichiometry of the complex (e.g., 1:1, 1:2, 1:3 M:L ratio) depends on the metal's oxidation state and preferred coordination number.[4][6]
Q5: Why are fluorinated β-diketonate complexes useful?
The introduction of fluorinated groups, such as the -CF₃ in this ligand, can decrease intermolecular interactions.[2] This often results in metal complexes with increased volatility, making them suitable precursors for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating metal oxide thin films.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis, workup, and purification. The causality behind each recommendation is explained to empower you to make informed decisions in your experimental design.
Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I improve it?
Low yields are often traced back to incomplete deprotonation of the ligand, unfavorable reaction equilibria, or side reactions.
-
Causality: The formation of a metal β-diketonate is an equilibrium process. To drive the reaction forward, the β-diketonate anion must be formed efficiently and the product should be stable under the reaction conditions.
-
Solutions:
-
Base Selection: Ensure your base is strong enough to fully deprotonate the ligand but does not interfere with the reaction. For many syntheses, a mild base like sodium acetate or triethylamine is sufficient.[7] For more robust systems, stronger, non-nucleophilic bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.[2][4]
-
Solvent Purity: Water is a common culprit. It can compete with the ligand for coordination sites on the metal, leading to the formation of aqua complexes, or it can promote hydrolysis of the final product.[1][8] Always use anhydrous solvents.
-
Reaction Conditions: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve kinetics and drive the equilibrium towards the product.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Metal Salt Choice: Metal chlorides and nitrates are common starting materials.[4][6] However, the resulting byproduct (e.g., HCl or HNO₃) can create an acidic environment that inhibits the reaction. Using metal acetates or oxides can be a better alternative as the byproducts (acetic acid or water) are less detrimental.[8]
-
Q2: I've formed an oil or an intractable solid instead of a crystalline product. How can I purify my complex?
The physical properties of metal complexes can be sensitive to minor impurities and the solvent system used.
-
Causality: The isobutyl group on the ligand generally enhances solubility in nonpolar organic solvents, but the overall polarity of the complex depends on the metal center and its coordination sphere. The presence of coordinated solvent molecules or impurities can inhibit crystallization.
-
Solutions:
-
Recrystallization: This is the most effective method. The key is finding a suitable solvent or solvent pair.
-
Strategy: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or pentane) until turbidity appears. Gentle warming to redissolve, followed by slow cooling, often yields crystals.
-
-
Column Chromatography: For neutral, stable complexes, chromatography on silica gel or alumina can be effective.[4]
-
Caution: Highly polar or charged complexes may decompose or bind irreversibly to the stationary phase. A nonpolar mobile phase (e.g., hexane/ethyl acetate mixtures) is a good starting point.[4]
-
-
Sublimation: Given the fluorinated nature of the ligand, some complexes may be sufficiently volatile for purification by vacuum sublimation. This can yield very pure material but is only suitable for thermally stable compounds.
-
Q3: My NMR spectrum shows very broad or no discernible signals. Is my product impure?
Not necessarily. This is a common observation when working with paramagnetic metal centers.
-
Causality: Metal ions with unpaired electrons (e.g., high-spin Fe³⁺ (d⁵), Mn²⁺ (d⁵), Cu²⁺ (d⁹), Co²⁺ (d⁷)) are paramagnetic.[4] The magnetic field generated by these unpaired electrons causes rapid nuclear relaxation, leading to extreme broadening of NMR signals for nearby protons.
-
Solutions & Alternatives:
-
Confirm Paramagnetism: If you suspect a paramagnetic complex, NMR is not the ideal tool for routine characterization.
-
Infrared (IR) Spectroscopy: This is an excellent alternative. Upon coordination to a metal, the C=O and C=C stretching frequencies of the β-diketonate ligand will shift to lower wavenumbers compared to the free ligand. The appearance of a new band in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the M-O stretching vibration, providing strong evidence of complex formation.[4]
-
Elemental Analysis (CHN): This provides the empirical formula and is crucial for confirming the M:L stoichiometry.
-
Mass Spectrometry: Provides the molecular weight of the complex, confirming its identity.
-
UV-Visible Spectroscopy: Can confirm the presence of ligand-to-metal or d-d electronic transitions, which are characteristic of coordination complexes.[4][9]
-
Q4: I suspect my complex is hydrolyzing during aqueous workup. How can I modify my procedure?
Hydrolytic instability is a known issue for many metal β-diketonates, especially under acidic or basic conditions.
-
Causality: The M-O bond can be susceptible to cleavage by water, particularly if the metal center is a hard Lewis acid. The equilibrium can be shifted back towards the free ligand and metal hydroxide.
-
Solutions:
-
Avoid Aqueous Workup: If possible, design the synthesis to precipitate the product directly from the reaction mixture. The solid can then be isolated by filtration, washed with a non-coordinating anhydrous solvent, and dried under vacuum.[4]
-
Extraction with Anhydrous Solvents: If an extraction is necessary, use dried organic solvents and perform the procedure quickly. Wash any organic extracts with brine (saturated NaCl solution) rather than pure water to minimize water transfer, then dry thoroughly with an agent like MgSO₄ or Na₂SO₄ before solvent removal.
-
Inert Atmosphere Techniques: For highly sensitive complexes, conducting the entire synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques is the best practice to exclude both water and oxygen.[1]
-
Visualized Workflows and Logic
Key Experimental Protocols
Protocol 1: General Synthesis of a Bis(β-diketonato) Metal(II) Complex (e.g., Cu(II))
-
Trustworthiness: This protocol is a self-validating system based on established acid-base and coordination principles. The color change provides a visual cue for complex formation, and the purification steps are designed to isolate the neutral complex from ionic starting materials and byproducts.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.2 equivalents) in 30 mL of anhydrous ethanol.
-
Deprotonation: Add triethylamine (2.2 equivalents) dropwise to the stirred solution. Stir for 15 minutes at room temperature.
-
Complexation: In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, 1.0 equivalent) in a minimum amount of anhydrous ethanol. Add this metal solution dropwise to the ligand solution. A color change (e.g., to green or blue for copper) should be observed.
-
Reaction: Stir the mixture at room temperature for 3 hours or heat gently to 50 °C for 1 hour.[4] Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. If a precipitate forms, collect it by vacuum filtration. If no solid forms, remove the remaining solvent completely.
-
Workup: Redissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer twice with water (2 x 20 mL) and once with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude complex.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Table 1: Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Ligand Molecular Weight | 196.17 g/mol | C₈H₁₁F₃O₂ |
| Ligand pKa (predicted) | ~6.47 | More acidic than non-fluorinated analogues. |
| Typical M:L Ratios | M(II): 1:2, M(III): 1:3 | Depends on metal oxidation state.[4] |
| IR Shift (C=O / C=C) | ~1600 cm⁻¹ → ~1580 cm⁻¹ | Shift to lower frequency upon coordination.[9] |
| IR M-O Stretch | 400 - 600 cm⁻¹ | Appearance of a new band confirms M-O bond. |
References
- 1. Mn( ii ) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03587B [pubs.rsc.org]
- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. int-jecse.net [int-jecse.net]
- 8. Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
preventing decomposition of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Technical Support Center: 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the technical support guide for this compound (CAS 33284-45-6). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this valuable fluorinated β-diketone. As a molecule with significant potential in synthesis and complexation chemistry, maintaining its integrity is paramount for reproducible and successful experimental outcomes. This guide offers troubleshooting advice, preventative protocols, and answers to frequently asked questions based on established chemical principles and field experience.
Understanding the Stability of a Fluorinated β-Diketone
This compound belongs to the β-diketone class of compounds, which are characterized by a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[1][2] The enol form is often stabilized by a six-membered ring formed via an intramolecular hydrogen bond, a state favored in apolar, aprotic solvents.[3][4]
The introduction of a trifluoromethyl (CF₃) group significantly alters the molecule's electronic properties. This strongly electron-withdrawing group increases the acidity of the methylene protons between the two carbonyls and enhances the electrophilicity of the adjacent carbonyl carbon.[5] While beneficial for certain reactions, these features also introduce specific vulnerabilities, primarily to hydrolysis (especially under basic conditions) and thermal degradation.[6][7] Understanding these inherent properties is the first step in preventing unwanted decomposition.
Primary Decomposition Pathways
The stability of this compound can be compromised through several pathways. The diagram below illustrates the main routes of degradation that researchers must mitigate.
Caption: Major decomposition pathways for fluorinated β-diketones.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My post-reaction analysis (NMR, LC-MS) shows unexpected peaks, suggesting my starting material has degraded. What is the likely cause?
A1: This is a common issue often traced back to reaction conditions, particularly the presence of moisture or incompatible reagents.
-
Causality - Hydrolysis: The bond between the carbonyl carbons is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. The electron-withdrawing CF₃ group makes the adjacent carbonyl carbon a prime target. This cleavage would result in the formation of trifluoroacetic acid and methyl isobutyl ketone, which may appear as unexpected signals in your analytical data.
-
Causality - Base-Catalyzed Degradation: Strong bases can deprotonate the acidic methylene proton, forming an enolate. However, in excess base or with prolonged reaction times, a retro-Claisen or haloform-type reaction can occur, cleaving the molecule.[7] The presence of strong nucleophilic bases can lead to the hydrolysis of the trifluoromethyl group itself.[7]
-
Preventative Action:
-
Dry Solvents: Always use freshly dried, anhydrous solvents.
-
Inert Atmosphere: Run your reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.[8]
-
Reagent Purity: Ensure all reagents are free from water contamination.
-
Base Selection: If a base is required, use a non-nucleophilic base (e.g., proton sponge, DBU) where possible, and add it slowly at a controlled, low temperature. Avoid strong hydroxide or alkoxide bases unless the reaction specifically requires them and is performed under strict temperature control.[9]
-
Q2: I've noticed the purity of my stored this compound has decreased over several weeks. How can I improve its shelf life?
A2: The gradual degradation of the stored compound is almost always due to improper storage conditions that allow slow reactions with environmental factors.
-
Causality - Environmental Exposure: Chronic exposure to atmospheric moisture is a primary culprit, leading to slow hydrolysis. Exposure to oxygen and light can also initiate radical-based decomposition pathways over extended periods.
-
Preventative Action: Implement a rigorous storage protocol. The compound is sensitive to air and moisture.[8] The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential decomposition reactions.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and hydrolysis from atmospheric moisture.[8] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from UV light, which can catalyze degradation. Provides an excellent seal. |
| Handling | Aliquot Upon Receipt | Minimize freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere. |
Q3: My reaction yields are inconsistent, even when I follow the same procedure. Could the stability of the dione be the problem?
A3: Yes, inconsistent yields are a classic symptom of a reagent with variable stability. The culprit is often the solvent system and its effect on the keto-enol tautomerism.
-
Causality - Solvent Effects: The keto-enol equilibrium is extremely sensitive to the solvent environment.[3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bond that stabilizes the enol form. This shifts the equilibrium towards the more reactive keto form and provides a source of protons (or hydroxide ions) that can catalyze hydrolysis.
-
Apolar Aprotic Solvents (e.g., hexane, toluene, chloroform): These solvents do not interfere with the internal hydrogen bonding, so the more stable, conjugated enol form predominates.[3][11] This is generally the preferred state for stability.
-
-
Preventative Action:
-
Solvent Choice: Whenever possible, use dry, apolar aprotic solvents to maintain the compound in its more stable enol form.
-
Degassing: If using a polar solvent is unavoidable, degas it thoroughly before use to remove dissolved oxygen and consider adding a drying agent like molecular sieves.
-
pH Control: Buffer your reaction medium if it is sensitive to pH changes that could be induced by trace acidic or basic impurities.
-
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues.
Caption: A logical workflow for troubleshooting decomposition issues.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound? For maximum long-term stability, store the compound at 2-8°C under an inert atmosphere (Argon is preferred) in a tightly sealed amber glass vial.[8][10] It is highly recommended to purchase the material in quantities that will be used relatively quickly and to aliquot larger quantities into smaller, single-use vials to prevent repeated exposure of the bulk stock.
-
Which solvents are recommended for dissolving and using this compound? Apolar aprotic solvents are best for maintaining stability as they favor the less reactive enol tautomer.[3]
| Solvent Class | Recommended Examples | Stability Profile |
| Apolar Aprotic | Toluene, Hexane, Chloroform, Dichloromethane | Excellent: Promotes the stable enol form. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether | Good: Ensure solvent is anhydrous. |
| Polar Protic | Methanol, Ethanol, Water | Poor: Use with caution. Can facilitate hydrolysis. Avoid for long-term storage. |
-
How does the trifluoromethyl group affect stability compared to non-fluorinated β-diketones? The CF₃ group is a powerful electron-withdrawing group. This has two main effects: 1) It increases the acidity of the central protons, making the compound more susceptible to deprotonation and subsequent reactions with bases.[5] 2) It increases the electrophilic character of the adjacent carbonyl carbon, making it more vulnerable to nucleophilic attack and hydrolysis.[6]
-
Are there any common reagents that are incompatible with this compound? Yes. Avoid strong oxidizing agents and strong, nucleophilic bases (e.g., sodium hydroxide, potassium tert-butoxide) unless they are part of a controlled reaction at low temperatures.[9] Be cautious with protic solvents, especially when heated for extended periods, due to the risk of hydrolysis.
Experimental Protocols
Protocol 1: Standard Handling and Storage of this compound
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator or a glove box antechamber.
-
Aliquoting: Inside a glove box or under a positive pressure of inert gas, carefully aliquot the compound into smaller, pre-dried amber glass vials suitable for single uses.
-
Sealing: Use vials with PTFE-lined screw caps. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).
-
Storage: Place the sealed aliquots in a refrigerator at 2-8°C.[10]
-
Usage: When needed, remove a single aliquot from the refrigerator and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Protocol 2: Solvent Degassing for Sensitive Reactions
-
Solvent Choice: Select an appropriate anhydrous solvent for your reaction.
-
Freeze-Pump-Thaw Method (Most Rigorous): a. Place the solvent in a robust flask with a sidearm and stopcock. b. Freeze the solvent by immersing the flask in a liquid nitrogen bath. c. Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes. d. Close the stopcock and thaw the solvent in a room temperature water bath. You may see bubbles of gas being released. e. Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases (especially oxygen) are removed. f. After the final thaw, backfill the flask with an inert gas like Argon. The solvent is now ready to be transferred via cannula or a gas-tight syringe.
-
Inert Gas Sparge (Quicker Method): a. Insert a long needle connected to an inert gas line into the anhydrous solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a vent. c. Bubble the inert gas through the solvent for 20-30 minutes. This will displace dissolved oxygen and moisture. d. Remove the needles and store the solvent under a positive pressure of inert gas.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 30984-28-2|1,1,1-Trifluoro-5-methylhexane-2,4-dione|BLD Pharm [bldpharm.com]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione. The synthesis, while straightforward on a lab scale, presents unique challenges during scale-up. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure a successful and efficient transition from benchtop to pilot-scale production.
Our focus is on the crossed Claisen condensation, the most common and effective method for preparing β-diketones of this class.[1][2] We will delve into the mechanistic reasoning behind common procedural choices and provide solutions to issues that frequently arise when reaction volumes increase.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound is achieved via a crossed Claisen condensation between 4-methyl-2-pentanone and an ethyl trifluoroacetate ester. The reaction is facilitated by a strong base, which is consumed stoichiometrically.
Reaction Scheme: (4-methyl-2-pentanone) + (Ethyl trifluoroacetate) --[Base]--> this compound
The mechanism involves the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the β-diketone. A crucial final step is the deprotonation of the newly formed β-diketone, which is highly acidic. This final, irreversible deprotonation serves as the thermodynamic driving force for the entire reaction.[3][4]
Caption: Mechanism of the Claisen Condensation for β-Diketone Synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of a strong base necessary for this reaction? A1: The Claisen condensation requires a stoichiometric amount of base because the product, a β-diketone, is significantly more acidic than the starting ketone. The base deprotonates this product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the otherwise endergonic reaction to completion.[3] An acidic workup is then required to protonate this enolate and isolate the neutral β-diketone product.[4]
Q2: Which base is recommended for scaling up this synthesis? A2: While sodium ethoxide is a classic choice, sodium hydride (NaH) is often superior for this specific transformation, especially at scale. NaH is a non-nucleophilic base, which prevents potential side reactions with the ester. Furthermore, the reaction is driven forward by the evolution of hydrogen gas, an irreversible process. Commercial NaH (typically a 60% dispersion in mineral oil) is easy to handle, and its quality is generally consistent, which is a critical factor for reproducibility at scale.[5]
Q3: What are the primary safety concerns during scale-up? A3: The two main safety concerns are:
-
Hydrogen Gas Evolution: The use of sodium hydride (NaH) releases flammable hydrogen gas. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of an explosive mixture.
-
Exothermic Reaction: The condensation can be exothermic. At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a thermal runaway. A robust reactor cooling system and controlled, slow addition of reagents are essential to manage the reaction temperature.
Q4: Can I use a different ester, like methyl trifluoroacetate? A4: Yes, other esters can be used. However, it is crucial to match the alkoxide base if you are not using a non-nucleophilic base like NaH. For example, if you use methyl trifluoroacetate, you should use sodium methoxide. Using a mismatched ester and alkoxide base (e.g., ethyl ester with sodium methoxide) can lead to transesterification, resulting in a mixture of products that complicates purification.[7]
Section 3: Troubleshooting Guide for Scale-Up
Scaling up chemical reactions often magnifies issues that are negligible at the bench scale.[6] This guide addresses the most common problems encountered when scaling the synthesis of this compound.
Caption: Troubleshooting Logic for Synthesis Scale-Up.
Problem 1: Reaction Yield is Significantly Lower at Scale
-
Potential Cause A: Inactive Base or Presence of Moisture
-
Explanation: Sodium hydride reacts violently with water. Any moisture in the reagents or solvent will consume the base, rendering it inactive for the desired reaction. The quality and activity of commercial alkoxides can also be variable.[5]
-
Solution:
-
Verify Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Use High-Quality Base: Use NaH from a freshly opened container. Older containers may have significant deactivation of the surface layer due to atmospheric moisture.
-
-
-
Potential Cause B: Retro-Claisen Reaction
-
Explanation: The Claisen condensation is a reversible reaction. Under certain conditions, particularly with excess heat or prolonged reaction times after base consumption, the β-diketone product can cleave back to the starting materials. This is a known pathway for trifluoromethyl ketones.[8]
-
Solution:
-
Maintain Temperature Control: Keep the reaction temperature low (e.g., 0-10 °C) during the addition and reaction phases.
-
Prompt Workup: Once the reaction is deemed complete by TLC or GC-MS, proceed to the acidic quench without unnecessary delay.
-
-
Problem 2: Increased Formation of Impurities
-
Potential Cause A: Ketone Self-Condensation
-
Explanation: 4-methyl-2-pentanone can act as both a nucleophile and an electrophile, leading to self-condensation. At scale, poor mixing can create localized areas with a high concentration of the ketone enolate, favoring this side reaction.
-
Solution:
-
Controlled Addition: Add the ketone slowly to a well-stirred slurry of the sodium hydride and ethyl trifluoroacetate in the solvent. This ensures the generated enolate reacts preferentially with the highly electrophilic trifluoroacetate ester.
-
-
-
Potential Cause B: Degradation During Purification
-
Explanation: Trifluoromethyl β-diketones can be thermally sensitive. High-temperature distillation at atmospheric pressure can lead to decomposition.
-
Solution:
-
Vacuum Distillation: Purify the final product using vacuum distillation to lower the boiling point and minimize thermal stress.
-
Copper Chelate Purification: A highly effective alternative is to form the copper(II) chelate of the β-diketone. This complex is typically a stable, crystalline solid that precipitates from the solution and can be filtered off. The pure β-diketone is then recovered by decomposing the chelate with a strong acid (e.g., H₂SO₄). This method avoids heating altogether.[1][5]
-
-
Section 4: Validated Experimental Protocol (1 kg Scale)
This protocol is a starting point for a pilot-scale synthesis and should be adapted based on available equipment and safety assessments.
Reagents & Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Sodium Hydride (60% dispersion in oil): 440 g (11.0 mol)
-
Anhydrous Tetrahydrofuran (THF): 8 L
-
Ethyl Trifluoroacetate: 1.42 kg (10.0 mol)
-
4-Methyl-2-pentanone: 1.10 kg (11.0 mol)
-
10% Aqueous Hydrochloric Acid: ~5 L
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Setup: Assemble and dry the reactor. Purge the system with nitrogen for at least 30 minutes.
-
Base Slurry: Under a positive nitrogen pressure, carefully charge the reactor with anhydrous THF (4 L). Slowly add the sodium hydride dispersion in portions with vigorous stirring.
-
Ester Addition: Add the ethyl trifluoroacetate to the NaH slurry over 15-20 minutes.
-
Ketone Addition (Critical Step): Cool the reactor jacket to 0-5 °C. Add the 4-methyl-2-pentanone dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 15 °C. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by in-process control (e.g., GC-MS analysis of a quenched aliquot).
-
Quench: Cool the reactor back to 0-5 °C. Very slowly and carefully, add 10% aqueous HCl via the dropping funnel to neutralize the reaction mixture. CAUTION: This is highly exothermic and will release residual hydrogen. Maintain a slow addition rate to keep the internal temperature below 20 °C. Continue adding acid until the pH is ~2.
-
Workup: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with brine (2 x 2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Section 5: Data and Parameter Summary
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | Formula | Type | Pros | Cons |
| Sodium Hydride | NaH | Non-nucleophilic | Irreversible (H₂ evolution), high purity, easy to handle as dispersion.[5] | Flammable H₂ produced, requires inert atmosphere. |
| Sodium Ethoxide | NaOEt | Nucleophilic | Inexpensive, classic reagent. | Can cause transesterification if ester is not ethyl-based, quality can be variable.[5] |
| Potassium tert-Butoxide | KOtBu | Non-nucleophilic | Very strong base, good for sterically hindered ketones.[1] | Highly hygroscopic, more expensive. |
| Lithium Diisopropylamide | LDA | Non-nucleophilic | Very strong, useful for kinetic enolate formation. | Typically prepared in-situ, requires cryogenic temperatures. |
Table 2: Key Parameter Considerations for Scale-Up
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot-Scale (e.g., 20 L reactor) | Rationale for Change |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (anchor/turbine) | Ensures homogeneity in a larger, potentially more viscous volume; prevents dead zones.[6] |
| Heat Transfer | Air cooling / ice bath | Jacketed vessel with circulating coolant | Surface-area-to-volume ratio decreases, requiring active and efficient heat removal.[6] |
| Reagent Addition | Pipette / funnel over minutes | Metering pump / dropping funnel over hours | Allows for precise control of reaction rate and temperature management. |
| Atmosphere | Nitrogen balloon | Positive pressure N₂ blanket with bubbler | Ensures a robust inert atmosphere to safely vent evolved H₂ and prevent contamination. |
| Workup Quench | Pouring into beaker of acid | Slow, controlled addition of acid to the reactor | Prevents dangerous exotherms and splashing in a large volume. |
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable fluorinated β-diketone. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
I. Understanding the Synthesis: A Quick Overview
The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction. This involves the base-mediated reaction between ethyl trifluoroacetate and 4-methyl-2-pentanone (also known as isobutyl methyl ketone). The reaction hinges on the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.
Diagram of the Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in a Claisen condensation are a frequent issue and can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:
-
Inefficient Enolate Formation: The crucial first step is the deprotonation of 4-methyl-2-pentanone to form the enolate.
-
Causality: The acidity of the α-protons in ketones is relatively low (pKa ≈ 19-20). If the base used is not strong enough or if its reactivity has been compromised, enolate formation will be incomplete, leading to a sluggish or stalled reaction.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ketone. Sodium ethoxide (NaOEt) can also be used, but the equilibrium may be less favorable.
-
Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. NaH, for example, can react with atmospheric moisture to form inactive sodium hydroxide.
-
Solvent Purity: The presence of protic impurities, such as water or ethanol, in your solvent will quench the base and the enolate as it forms. Always use freshly dried, anhydrous solvents.
-
-
-
Side Reactions: The primary competing reaction is the self-condensation of 4-methyl-2-pentanone.
-
Causality: The enolate of 4-methyl-2-pentanone can react with another molecule of the ketone in an aldol condensation. This side reaction consumes your starting material and complicates purification.
-
Troubleshooting:
-
Slow Addition: Add the 4-methyl-2-pentanone slowly to a suspension of the base in the solvent. This keeps the concentration of the ketone low, minimizing self-condensation.
-
Pre-formation of the Enolate: In some cases, pre-forming the enolate by reacting the ketone with the base before adding the ethyl trifluoroacetate can be beneficial.
-
-
-
Reaction Equilibrium: The Claisen condensation is a reversible reaction.
-
Causality: The equilibrium may not favor the product under certain conditions.
-
Troubleshooting:
-
Stoichiometry: Using a slight excess of the ethyl trifluoroacetate can help drive the reaction towards the product.
-
Deprotonation of the Product: The product, a β-diketone, is more acidic than the starting ketone. The base will deprotonate the product, shifting the equilibrium to the right. Ensure you use at least a full equivalent of base.
-
-
Q2: I'm observing unexpected peaks in my NMR and GC-MS analysis. What are the common impurities?
A2: The most common impurities arise from the self-condensation of 4-methyl-2-pentanone and unreacted starting materials.
Table 1: Common Impurities and their Identification
| Impurity | Formation Pathway | Expected 1H NMR Signals (Predicted) | Expected Mass Spectrum Fragments (m/z) |
| 4-Hydroxy-4,6-dimethyl-2-heptanone | Aldol addition of two molecules of 4-methyl-2-pentanone. | Singlet for the hydroxyl proton, signals for three methyl groups, and methylene protons. | Molecular ion (if observed), loss of water, loss of methyl, loss of isobutyl. |
| 4,6-Dimethyl-3-hepten-2-one | Dehydration of the aldol addition product. | Vinylic proton signal, signals for three methyl groups, and a methine proton. | Molecular ion, loss of methyl, loss of isobutyl. |
| 4-Methyl-2-pentanone | Unreacted starting material. | Characteristic signals for the isobutyl group and the methyl ketone. | Molecular ion, characteristic fragments for isobutyl and acetyl groups. |
| Ethyl trifluoroacetate | Unreacted starting material. | Quartet and triplet for the ethyl group. | Molecular ion, loss of ethoxy group, trifluoroacetyl cation. |
| Trifluoroacetic acid | Hydrolysis of ethyl trifluoroacetate. | Broad singlet for the acidic proton. | Not typically observed in GC-MS without derivatization. |
Diagram of Impurity Formation
Caption: Pathway for the formation of common impurities from the self-condensation of 4-methyl-2-pentanone.
Q3: How can I effectively purify my product and remove these impurities?
A3: Purification of fluorinated β-diketones can be challenging due to the similar polarities of the product and some impurities. A highly effective method involves the formation of a copper(II) chelate.
-
Causality: β-Diketones readily form stable, often crystalline, complexes with divalent metal ions like copper(II). The impurities, lacking the 1,3-dicarbonyl moiety, will not form these complexes. This difference in reactivity allows for a highly selective separation.
Experimental Protocol: Purification via Copper(II) Chelate Formation
-
Crude Product Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like methanol or ethanol.
-
Copper(II) Acetate Addition: Prepare a solution of copper(II) acetate in water and add it dropwise to the solution of the crude product with vigorous stirring. A green or blue precipitate of the copper(II) bis(1,1,1-trifluoro-6-methylheptane-2,4-dionate) complex should form.
-
Isolation of the Chelate: Filter the precipitate and wash it with water and then with a non-polar solvent like hexane to remove any unreacted starting materials or non-complexing impurities.
-
Decomposition of the Chelate: Suspend the dried copper chelate in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous acid solution (e.g., 10% sulfuric acid or hydrochloric acid).
-
Liberation of the β-Diketone: Stir the mixture vigorously. The acid will protonate the diketonate ligand, liberating the pure this compound into the organic phase, while the copper ions will move into the aqueous phase.
-
Workup: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified product.
Diagram of the Purification Workflow
Caption: Step-by-step workflow for the purification of the target compound via copper chelate formation.
Q4: My NMR spectrum shows multiple peaks for the product. Is this normal?
A4: Yes, this is a common observation for β-diketones. It is due to keto-enol tautomerism.[1][2]
-
Causality: this compound exists as an equilibrium mixture of the diketo form and two possible enol forms in solution. The presence of the electron-withdrawing trifluoromethyl group often favors the enol form where the double bond is conjugated with the trifluoroacetyl group. The rate of interconversion between these tautomers can be slow on the NMR timescale, resulting in separate sets of peaks for each form.[1]
Diagram of Keto-Enol Tautomerism
Caption: Equilibrium between the diketo and two enol tautomers of this compound.
-
What to look for:
-
Diketone form: You will see a characteristic singlet for the methylene protons (–CH₂–) between the two carbonyl groups.
-
Enol form: The methylene signal will be absent. Instead, you will observe a vinylic proton signal (–CH=) and a broad signal for the enolic hydroxyl proton (–OH). The relative integration of these peaks will give you the keto-enol ratio in your specific solvent and concentration.
-
III. Final Recommendations for a Successful Synthesis
-
Anhydrous Conditions are Critical: The success of this reaction is highly dependent on the exclusion of water and other protic species. Ensure all glassware is oven-dried, and solvents are rigorously dried and stored over molecular sieves.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the base and enolate with atmospheric moisture and oxygen.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Safety First: Strong bases like sodium hydride are highly reactive and flammable. Handle them with appropriate personal protective equipment in a fume hood. The reaction also produces flammable hydrogen gas.
By understanding the underlying chemistry and potential pitfalls, you can troubleshoot effectively and optimize the synthesis of this compound for your research and development needs.
IV. References
-
Sykes, A., Tatlow, J. C., & Thomas, C. R. (1965). The sodium-promoted claisen ester condensations of ethyl perfluoroalkanecarboxylates. Journal of Fluorine Chemistry, 1, 123-134.
-
Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-787.
-
Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. --INVALID-LINK--
-
PubChem. (n.d.). 4,6-Dimethyl-3-hepten-2-one. National Center for Biotechnology Information. --INVALID-LINK--
-
PubChem. (n.d.). 6-Hydroxy-4,6-dimethyl-3-hepten-2-one. National Center for Biotechnology Information. --INVALID-LINK--
-
Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C−C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176.
-
BenchChem. (2025). Troubleshooting low yields in fluoroacetone-mediated reactions. --INVALID-LINK--
-
Ethyl trifluoroacetate. (2023, November 29). In Wikipedia. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. --INVALID-LINK--
-
Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. --INVALID-LINK--
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros. --INVALID-LINK--
-
Human Metabolome Database. (2012, September 12). Showing metabocard for 6-Hydroxy-4,6-dimethyl-3-hepten-2-one (HMDB0039736). --INVALID-LINK--
-
NIST WebBook. (n.d.). 2-Heptanone, 4,6-dimethyl-. --INVALID-LINK--
-
Nanalysis. (2019, May 30). Keto-Enol Tautomerism. --INVALID-LINK--
References
Technical Support Center: Catalyst Selection for Reactions Involving 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Welcome to the technical support center for 1,1,1-Trifluoro-6-methylheptane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for reactions involving this versatile fluorinated building block. The presence of a trifluoromethyl group significantly influences the electronic properties of the dicarbonyl system, making judicious catalyst choice paramount for achieving high yield, selectivity, and efficiency in your synthetic transformations.
This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols for key reactions.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level questions regarding catalyst choice for the most common transformations of this compound.
Q1: What are the primary considerations when selecting a catalyst for the asymmetric reduction of a carbonyl group in this compound?
When targeting the synthesis of chiral alcohols from this prochiral diketone, the primary goal is to achieve high enantioselectivity. The key considerations are:
-
Catalyst System: The most established methods involve transition-metal catalysis. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes paired with chiral ligands are highly effective.[1] Specifically, Noyori-type catalysts, such as Ru(II) complexes with BINAP ligands and a chiral diamine, are renowned for the asymmetric hydrogenation of ketones.[1] For asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like formic acid or isopropanol, catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] are industry workhorses.
-
Substrate-Catalyst Interaction: The β-dicarbonyl moiety can act as a bidentate ligand, coordinating to the metal center. This chelation can either facilitate or inhibit the desired reaction. The choice of ligand is critical to create a chiral pocket that effectively differentiates the two faces of the carbonyl group.
-
Biocatalysis: Enzyme-catalyzed reductions using ketoreductases (KREDs) or alcohol dehydrogenases are excellent alternatives.[2] These biocatalysts offer exceptional selectivity under mild, aqueous conditions and can be a greener option compared to methods using heavy metals.[2]
Q2: How does the trifluoromethyl (CF₃) group impact catalyst choice and reaction conditions?
The strongly electron-withdrawing nature of the CF₃ group is the single most important electronic factor:
-
Enhanced Reactivity of Adjacent Carbonyl: The C2 carbonyl (adjacent to the CF₃ group) is significantly more electrophilic than the C4 carbonyl. This electronic differentiation is the key to achieving chemoselective reactions. Many catalysts will preferentially react at this more electron-deficient center.
-
Increased Acidity: The α-proton (at C3) is more acidic, which can lead to side reactions like enolization or condensation, especially under basic conditions. Catalyst systems that operate under neutral or mildly acidic conditions are often preferred.
-
Catalyst Stability: The introduction of fluorine can sometimes lead to challenges in catalyst stability and turnover.[3] The choice of a robust catalyst, capable of withstanding the potentially altered reactivity of the fluorinated substrate, is crucial.[4]
Q3: Can I selectively reduce only one of the two carbonyl groups? If so, which catalysts are recommended?
Yes, achieving high chemoselectivity is feasible due to the electronic difference between the two carbonyl groups.
-
Targeting the C2-Carbonyl (adjacent to CF₃): This is generally the more straightforward transformation. Catalytic hydrogenation with standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) under mild conditions will often favor the reduction of the more electrophilic ketone.[5] For asymmetric reduction, many chiral Ru and Rh catalysts will also show a preference for this position.
-
Targeting the C4-Carbonyl: This is more challenging and typically requires a directing group strategy or a catalyst system that can overcome the inherent electronic preference. Bulky catalysts that are sterically hindered from approaching the C2 position may show improved selectivity for C4. Screening different ligands and catalyst metals is essential.
Q4: What types of catalysts are suitable for using this compound in C-C bond-forming or cyclization reactions?
β-Diketones are excellent precursors for synthesizing heterocyclic compounds.
-
Condensation Reactions: Acid or base catalysis is standard for reactions like the Knorr pyrrole synthesis or Paal-Knorr furan synthesis, where the diketone reacts with amines or is dehydrated.
-
Metal-Catalyzed Cycloadditions: For more complex transformations, such as cycloadditions with alkynes or allenes, gold (Au) and palladium (Pd) catalysts are frequently employed.[6][7][8] For instance, gold(I) catalysts are known to activate C-C multiple bonds towards nucleophilic attack by the enol form of the diketone.[7]
-
α-Functionalization: To form C-C bonds at the C3 position, metal-catalyzed cross-coupling reactions can be used. Palladium catalysts, in particular, are widely used for α-arylation or α-alkenylation of ketones.[6]
Q5: Are biocatalytic methods a viable alternative to traditional metal catalysts?
Absolutely. Biocatalysis is a powerful and increasingly mainstream option.
-
Advantages: Biocatalysts (enzymes) operate under mild conditions (room temperature, neutral pH), often in aqueous media, reducing the need for flammable solvents and extreme temperatures.[2] They typically exhibit near-perfect enantio- and regioselectivity, minimizing downstream purification challenges.[9]
-
Recommended Enzymes: For the reduction of the diketone, ketoreductases (KREDs) and alcohol dehydrogenases are the enzymes of choice. Many commercial suppliers offer screening kits with a diverse panel of KREDs to quickly identify a suitable enzyme for a specific substrate. Ene reductases (EREDs) have also shown activity in the monoreduction of α,β-dicarbonyls.[9]
-
Limitations: Enzyme compatibility with organic co-solvents can sometimes be limited, and substrate loading may be lower than in traditional chemical processes. However, advances in enzyme engineering are continuously overcoming these limitations.[2]
Section 2: Troubleshooting Guide
Even with careful planning, experiments can encounter issues. This guide addresses common problems in catalytic reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Hydrogenation | 1. Catalyst Poisoning: Impurities in the substrate, solvent (e.g., sulfur, water, amines), or hydrogen gas can poison the catalyst. 2. Inactive Catalyst: The catalyst may be old, oxidized, or from a poor-quality batch. 3. Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to proceed efficiently. 4. Poor Catalyst/Substrate Contact: In heterogeneous catalysis, inefficient stirring can limit the reaction rate. | 1. Purify the substrate and use high-purity, degassed solvents. Use a gas purifier for the hydrogen line. 2. Purchase a new batch of catalyst. For homogeneous catalysts, prepare them fresh before use. 3. Incrementally increase hydrogen pressure, ensuring the reactor is rated for the higher pressure. 4. Increase the stirring rate. Ensure the catalyst is well-suspended. |
| Poor Enantioselectivity in Asymmetric Reduction | 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for this specific substrate. 2. Incorrect Temperature: Enantioselectivity is often highly temperature-dependent. Higher temperatures can erode the energy difference between the two diastereomeric transition states. 3. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. 4. Racemization: The product alcohol may racemize under the reaction or workup conditions. | 1. Screen a library of chiral ligands. Small changes to the ligand structure can have a large impact on selectivity.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This may require longer reaction times. 3. Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, Dichloromethane). 4. Check product stability by re-subjecting the purified chiral alcohol to the reaction conditions (without the hydrogen source). |
| Low Chemoselectivity (e.g., Reduction of Both Carbonyls) | 1. Over-reduction: Reaction conditions (time, temperature, H₂ pressure) may be too harsh. 2. Non-selective Catalyst: The catalyst may not sufficiently differentiate between the two carbonyl groups. 3. Formation of Side Products: The acidic α-proton can lead to aldol-type condensation or other side reactions. | 1. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. Reduce temperature or H₂ pressure. 2. Switch to a catalyst known for higher selectivity. For example, some ruthenium-diamine catalysts are highly selective for ketones over other reducible groups.[1] 3. Use a catalyst that operates under neutral conditions. Consider adding a non-coordinating base scavenger if acidic byproducts are an issue. |
| Difficulty in α-Fluorination Reactions | 1. Reagent Incompatibility: The fluorinating agent (e.g., Selectfluor, NFSI) might be degrading under the reaction conditions.[10][11] 2. Low Enamine/Enolate Concentration: For organocatalytic or metal-catalyzed fluorinations proceeding via an enolate, the equilibrium concentration might be too low.[12] 3. Catalyst Deactivation: The catalyst may be deactivated by the fluorinating agent or byproducts. | 1. Ensure the fluorinating agent is fresh and handled under inert conditions if necessary. 2. For metal catalysis, consider using a stronger, non-nucleophilic base to favor enolate formation. For organocatalysis, catalyst choice is critical to favor enamine formation.[12] 3. Screen different catalyst systems. For example, if a copper catalyst fails, a nickel or palladium-based system might be more robust.[11] |
Section 3: Key Experimental Protocols & Visualizations
To provide a practical starting point, here are detailed protocols for common transformations.
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting a catalyst based on the desired synthetic outcome.
Caption: Decision tree for initial catalyst selection.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of the C2-Carbonyl
This protocol describes a typical procedure for the enantioselective reduction of the more electrophilic carbonyl group using a well-established ruthenium catalyst.
Objective: To synthesize (R)-1,1,1-Trifluoro-4-hydroxy-6-methylheptan-2-one.
Materials:
-
This compound
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere supplies (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add 1 mL of anhydrous, degassed dichloromethane. Stir the resulting orange solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, add this compound (1.0 mmol).
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Add the substrate and 0.5 mL of the HCOOH/Et₃N mixture to the flask containing the catalyst.
-
Reaction Execution: Heat the reaction mixture to 40 °C and stir. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral hydroxyketone.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1,1,1-Trifluoro-6-methylheptane-2,4-dione vs other beta-diketones in synthesis
An In-Depth Comparative Guide to β-Diketones in Synthesis: Spotlight on 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Introduction: The Versatile World of β-Diketones
β-Diketones, or 1,3-diketones, represent a cornerstone class of intermediates in synthetic chemistry. Their utility stems from a unique structural feature: two carbonyl groups separated by a single methylene carbon. This arrangement facilitates a keto-enol tautomerism, where the central methylene protons exhibit significant acidity, leading to the formation of a highly stable enolate ion. This reactivity makes β-diketones invaluable building blocks for a vast array of chemical transformations, most notably in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, and as exceptional chelating ligands for various transition metals and lanthanides in materials science and catalysis.[1][2]
The strategic introduction of fluorine atoms into the β-diketone scaffold dramatically alters its physicochemical properties, opening new avenues for synthetic applications. This guide provides a comparative analysis of this compound against other common β-diketones, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Fluorine Factor: Why Trifluoromethyl Groups Matter
The substitution of hydrogen with fluorine, particularly in the form of a trifluoromethyl (-CF₃) group, imparts profound changes to a molecule's character. In β-diketones, this modification is not merely an incremental change but a transformative one.
-
Enhanced Acidity and Enolization: The potent electron-withdrawing inductive effect of the -CF₃ group significantly increases the acidity of the α-protons on the central methylene carbon. This heightened acidity favors the formation of the enol tautomer. For instance, while acetylacetone exists as about 85% enol, 1,1,1-trifluoroacetylacetone is predominantly (97%) in its enol form, and hexafluoroacetylacetone is nearly 100% enol.[3] This stabilization of the enol/enolate form is crucial for its reactivity in condensation reactions.
-
Improved Solubility and Volatility of Metal Complexes: Trifluoromethyl groups increase the lipophilicity and reduce the intermolecular forces of the resulting metal-diketonate complexes. This leads to enhanced solubility in organic solvents and greater volatility, a critical property for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) and gas-phase separations.[4][5]
-
Modulated Reactivity and Bioactivity: The -CF₃ group is a well-known pharmacophore in medicinal chemistry. Its inclusion in a heterocyclic scaffold synthesized from a fluorinated β-diketone can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]
Featured Compound: this compound
This compound is an asymmetric fluorinated β-diketone. Its structure combines the reactive trifluoroacetyl group with a sterically significant isobutyl moiety, offering a unique combination of electronic and steric properties.
-
Synonyms: Trifluoroacetyl-α-methylbutyrylmethane, 1,1,1-Trifluoro-5-methylheptane-2,4-dione[8][9]
-
Key Structural Features:
-
An electrophilic trifluoroacetyl group, which directs reactivity.
-
An isobutyl group (derived from the 6-methylheptane chain, though more accurately described as a sec-butyl group attached to the carbonyl), which provides steric bulk and lipophilicity.
-
Inherent asymmetry, which can be exploited for regioselective synthesis.
-
Comparative Analysis with Alternative β-Diketones
The choice of a β-diketone is a critical decision in experimental design, directly influencing reaction outcomes, product properties, and downstream applications. The following table compares this compound with key alternatives.
| Feature | This compound | Acetylacetone (acac) | 1,1,1-Trifluoroacetylacetone (TFAA) | Dibenzoylmethane (dbm) |
| Structure | CF₃-C(O)-CH₂-C(O)-CH(CH₃)CH₂CH₃ | CH₃-C(O)-CH₂-C(O)-CH₃ | CF₃-C(O)-CH₂-C(O)-CH₃ | Ph-C(O)-CH₂-C(O)-Ph |
| Fluorination | Yes (Trifluoromethyl) | No | Yes (Trifluoromethyl) | No |
| Symmetry | Asymmetric | Symmetric | Asymmetric | Symmetric |
| Relative Acidity | High | Moderate | High | Low |
| Predominant Form | Enol | Keto/Enol Mixture (~85% Enol)[3] | Enol (>97% Enol)[3] | Enol |
| Steric Profile | Bulky, aliphatic (sec-butyl) | Low (methyl) | Low (methyl) | Bulky, planar (phenyl) |
| Metal Complex Volatility | High | Moderate | High | Low |
| Metal Complex Solubility | High in nonpolar solvents | Varies, often polar solvents | High in nonpolar solvents[4] | Moderate |
Applications in Synthesis: A Mechanistic Perspective
Synthesis of Heterocyclic Compounds
β-Diketones are premier starting materials for constructing five- and six-membered heterocycles, which form the core of many pharmaceutical agents.[10][11] The reaction with hydrazine derivatives to form pyrazoles is a classic example.
Experimental Causality: The choice of β-diketone directly dictates the substituents on the resulting heterocycle.
-
Using This compound will yield a pyrazole with a trifluoromethyl group at one position and a sec-butyl group at another. The electron-deficient trifluoroacetyl carbonyl is the more reactive site for initial nucleophilic attack by hydrazine, leading to high regioselectivity. The resulting -CF₃ substituted pyrazole is a valuable scaffold in drug discovery.
-
Using Acetylacetone results in a simple dimethylpyrazole.
-
Using Dibenzoylmethane produces a diphenylpyrazole.
Protocol: Generalized Knorr Pyrazole Synthesis
-
Dissolution: Dissolve hydrazine hydrate (1.0 mmol) in a suitable solvent such as ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add the selected β-diketone (1.0 mmol) to the solution.
-
Experimental Choice: For a trifluoromethyl-sec-butyl pyrazole, add this compound. For a dimethyl pyrazole, add acetylacetone.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The initial nucleophilic attack is followed by intramolecular condensation and dehydration.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the desired pyrazole derivative.
Coordination Chemistry and Catalysis
The enolate form of β-diketones acts as a bidentate ligand, forming stable complexes with a wide range of metal ions.[6] These complexes are used as catalysts, precursors for materials, and luminescent agents.[4]
Experimental Causality: The properties of the ligand directly translate to the properties of the metal complex.
-
This compound as a ligand generates metal complexes that are highly soluble in organic media and possess significant volatility.[4] The steric bulk of the sec-butyl group can create a specific coordination environment around the metal center, potentially influencing its catalytic activity or preventing oligomerization.
-
Acetylacetonate (acac) complexes are classic, but often have lower solubility in non-polar solvents and lower volatility compared to their fluorinated counterparts.
-
Hexafluoroacetylacetonate (hfac) complexes are extremely volatile but may be more susceptible to hydrolysis due to the high electrophilicity of the carbonyl carbons.
Workflow: Selecting the Appropriate β-Diketone
Caption: Decision workflow for selecting a β-diketone based on desired product features.
Structure-Property Relationships
The interplay between the electronic effects of fluorine and the steric demands of the alkyl/aryl substituents governs the utility of a given β-diketone.
Caption: Relationship between β-diketone structure, properties, and applications.
Conclusion
While classic β-diketones like acetylacetone remain workhorses in synthesis, fluorinated analogues offer distinct advantages for modern chemical challenges, particularly in medicinal chemistry and materials science. This compound stands out as a uniquely valuable reagent. It combines the powerful electronic influence of a trifluoromethyl group with the significant steric and lipophilic character of a sec-butyl group. This asymmetric design allows for highly regioselective syntheses of complex fluorinated molecules and the creation of soluble, volatile metal complexes with tailored coordination spheres. For researchers aiming to introduce fluorine into heterocyclic scaffolds or develop advanced materials, this compound provides a sophisticated and powerful tool that often surpasses the performance of simpler, non-fluorinated, or symmetric alternatives.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complex" by Daniel Hanson [trace.tennessee.edu]
- 6. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 7. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 9. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of biologically active heterocyclic compounds from β-diketones | Semantic Scholar [semanticscholar.org]
- 11. ACG Publications - Synthesis of biologically active heterocyclic compounds from β-diketones [acgpubs.org]
A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated β-Diketones
Introduction
β-Diketones are a cornerstone class of organic compounds, characterized by two carbonyl groups separated by a single methylene carbon. This unique 1,3-dicarbonyl motif imparts a rich and versatile chemistry, making them indispensable as synthetic intermediates in the formation of heterocyclic compounds and as powerful chelating ligands in coordination chemistry.[1][2][3][4][5] The reactivity of the central methylene group and the ability of the molecule to exist in a dynamic equilibrium between keto and enol forms are central to their utility.
The strategic replacement of hydrogen atoms with fluorine, particularly on the terminal alkyl groups (e.g., replacing a methyl group with a trifluoromethyl group), dramatically alters the physicochemical properties of the β-diketone. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated β-diketones, offering field-proven insights and experimental data to support the discussion. We will explore the nuances of their synthesis, the profound impact of fluorination on keto-enol tautomerism and acidity, and the resulting differences in their behavior as ligands in coordination chemistry.
I. Synthesis of β-Diketones: The Claisen Condensation
The most prevalent and versatile method for synthesizing both fluorinated and non-fluorinated β-diketones is the Claisen condensation.[2][6][7][8] This fundamental carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a ketone with an ester.[6]
The reaction is driven to completion by the deprotonation of the newly formed β-diketone, which is more acidic than the starting ketone or alcohol byproducts. This final, irreversible acid-base step makes the overall reaction thermodynamically favorable. The choice of base is critical; it must be strong enough to deprotonate the ketone but not so strong as to saponify the ester. Sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA) are commonly employed.[1][7]
For fluorinated β-diketones , the same principle applies, typically involving the condensation of a ketone with a fluorinated ester (e.g., ethyl trifluoroacetate).[1] The synthesis of these compounds often proceeds with high efficiency due to the high electrophilicity of the fluorinated ester's carbonyl carbon.[1]
Experimental Protocol: Synthesis of a β-Diketone via Claisen Condensation
This protocol provides a general procedure for the synthesis of 1-phenyl-1,3-butanedione (a non-fluorinated β-diketone).
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition : Wash the NaH with dry hexanes to remove the mineral oil, then add a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.[1]
-
Reactant Addition : Add the starting ketone (e.g., acetophenone, 1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 30 minutes.
-
Condensation : Add the ester (e.g., ethyl acetate, 1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring progress by TLC.[2]
-
Workup : Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or distillation to yield the pure β-diketone.
II. The Decisive Influence of Fluorine on Keto-Enol Tautomerism
β-Diketones exist as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form.[9][10][11][12] The stability of the enol tautomer is attributed to the formation of a six-membered quasi-aromatic ring stabilized by a strong intramolecular hydrogen bond and an extended π-conjugated system.[11][13]
Non-Fluorinated β-Diketones
For simple acyclic β-diketones like acetylacetone, the equilibrium heavily favors the enol form. In many solvents, the enol content can exceed 80%. This preference is a direct consequence of the stability conferred by intramolecular hydrogen bonding and conjugation.
Fluorinated β-Diketones
The introduction of fluorine atoms, especially electron-withdrawing trifluoromethyl (-CF₃) groups, has a profound effect on the keto-enol equilibrium.
-
Increased Enol Content : Fluorination dramatically shifts the equilibrium towards the enol form.[4] The powerful inductive effect of the -CF₃ group increases the acidity of the enolic proton and strengthens the intramolecular hydrogen bond, further stabilizing the enol tautomer. For hexafluoroacetylacetone (hfac), the compound exists almost exclusively (>99%) in its enol form.
-
Asymmetric Enol Equilibria : In asymmetrically substituted fluorinated β-diketones, such as trifluoroacetylacetone (tfac), two distinct enol tautomers are possible.[14] Spectral evidence from NMR and IR spectroscopy indicates that the equilibrium favors the enol where the enolic proton forms a hydrogen bond with the carbonyl oxygen adjacent to the electron-withdrawing -CF₃ group.[12][14][15]
-
α-Fluorination Exception : In contrast, direct fluorination at the central α-carbon (the methylene bridge) can destabilize the enol form and shift the equilibrium back towards the diketo tautomer.[11][12][16] This is attributed to the inductive destabilization of the C=C double bond by the adjacent electronegative fluorine atom.
Data Presentation: Keto-Enol Equilibrium
The table below summarizes the approximate percentage of the enol tautomer for representative β-diketones in chloroform-d (CDCl₃) at room temperature.
| Compound | Structure | R¹ | R² | Enol Content (%) |
| Acetylacetone (acac) | CH₃COCH₂COCH₃ | CH₃ | CH₃ | ~80% |
| Trifluoroacetylacetone (tfac) | CF₃COCH₂COCH₃ | CF₃ | CH₃ | >95% |
| Hexafluoroacetylacetone (hfac) | CF₃COCH₂COCF₃ | CF₃ | CF₃ | >99% |
Mandatory Visualization: Keto-Enol Tautomerism
Caption: General equilibrium between the diketo and two possible enol tautomers of a β-diketone.
Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Analysis
¹H NMR spectroscopy is a powerful, non-destructive technique to quantify the keto-enol equilibrium, as the interconversion is slow on the NMR timescale.[9][10][17]
-
Sample Preparation : Prepare a solution of the β-diketone (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard NMR tube.
-
Data Acquisition : Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
-
Spectral Analysis :
-
Identify the signal for the keto methylene protons (-CH₂-), which typically appears between δ 3-4 ppm as a singlet.[10]
-
Identify the signal for the enol vinyl proton (=CH-), which appears further downfield between δ 5-6 ppm as a singlet.[10]
-
Identify the highly deshielded enolic hydroxyl proton (-OH), which can appear as a broad singlet anywhere from δ 10-16 ppm.
-
-
Quantification :
-
Carefully integrate the area of the keto methylene peak (I_keto) and the enol vinyl peak (I_enol).
-
Calculate the percentage of the enol form using the following equation, which accounts for the fact that the keto signal represents two protons while the enol signal represents one: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
-
-
Equilibrium Constant : The equilibrium constant (K_eq) for the tautomerization can be calculated as: K_eq = [Enol] / [Keto] = % Enol / (100 - % Enol)
III. Acidity and the Inductive Power of Fluorine
The protons on the central methylene carbon of β-diketones are acidic due to the delocalization of the resulting negative charge onto both carbonyl oxygen atoms in the conjugate base (the enolate).
Comparison of pKa Values
Fluorination drastically increases the acidity of β-diketones. The strong electron-withdrawing inductive effect of fluorine atoms, particularly in a -CF₃ group, stabilizes the enolate anion to a much greater extent than in non-fluorinated analogues.[13] This enhanced stabilization translates to a significantly lower pKa value, indicating a much stronger acid.
Data Presentation: Acidity of β-Diketones
The table below compares the approximate pKa values of representative β-diketones in an aqueous solution.
| Compound | Structure | pKa | Relative Acidity |
| Acetylacetone (acac) | CH₃COCH₂COCH₃ | ~9.0 | Weak Acid |
| Trifluoroacetylacetone (tfac) | CF₃COCH₂COCH₃ | ~6.7 | Moderate Acid |
| Hexafluoroacetylacetone (hfac) | CF₃COCH₂COCF₃ | ~4.3 | Strong Acid |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values.[18] It involves monitoring the pH of a solution as a titrant of known concentration is added.
-
System Calibration : Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[19]
-
Sample Preparation : Accurately weigh a sample of the β-diketone and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically 1-10 mM).[18][19] To maintain a constant ionic strength, a background electrolyte like KCl can be added.[19]
-
Titration : Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Collection : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[20] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis :
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
-
IV. Coordination Chemistry: A Tale of Two Ligands
The deprotonated enolate form of β-diketones acts as a bidentate, monoanionic ligand, forming highly stable six-membered chelate rings with a vast array of metal ions.[21] The nature of the substituents on the β-diketone backbone dictates the properties of the resulting metal complexes.
Non-Fluorinated β-Diketonates
Ligands like acetylacetonate (acac⁻) are workhorses of coordination chemistry. They form neutral, stable complexes (e.g., M(acac)ₙ) that are often soluble in organic solvents but have moderate volatility. The metal center in these complexes exhibits a certain degree of Lewis acidity.
Fluorinated β-Diketonates
Fluorinated ligands impart unique and highly desirable properties to their metal complexes:
-
Enhanced Lewis Acidity : The electron-withdrawing -CF₃ groups pull electron density away from the metal center through the ligand framework. This makes the metal ion significantly more electron-deficient and thus a much stronger Lewis acid. This property is exploited in catalysis, where complexes like Cu(hfac)₂ are used to catalyze a variety of organic reactions.
-
Increased Volatility and Solubility : The fluorine atoms reduce intermolecular forces (van der Waals interactions) between the complexes.[21] This leads to a marked increase in volatility and sublimation temperature compared to non-fluorinated analogues.[1][21][22] This property is critical for their use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films.[1][21]
-
Improved Solubility : Fluorinated complexes often exhibit enhanced solubility in nonpolar or even fluorous solvents, which can be advantageous for specific applications.[1][21]
Mandatory Visualization: Metal Chelation Comparison
Caption: Chelation of a metal ion (Mⁿ⁺) by non-fluorinated vs. fluorinated β-diketonates.
V. Summary and Concluding Remarks
The substitution of fluorine for hydrogen in β-diketones is not a subtle modification; it is a transformative one that fundamentally alters the electronic landscape and reactivity of the molecule.
| Property | Non-Fluorinated (e.g., acac) | Fluorinated (e.g., hfac) | Rationale |
| Synthesis | Standard Claisen Condensation | Standard Claisen Condensation | Versatile method applicable to both |
| Enol Content | High (~80%) | Extremely High (>99%) | Inductive effect stabilizes enol form |
| Acidity (pKa) | Weakly Acidic (~9.0) | Strongly Acidic (~4.3) | Inductive effect stabilizes enolate anion |
| Metal Complex Lewis Acidity | Moderate | High | Electron withdrawal from the metal center |
| Metal Complex Volatility | Moderate | High | Reduced intermolecular forces |
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. mdpi.com [mdpi.com]
- 22. int-jecse.net [int-jecse.net]
A Multi-Nuclear, Multidimensional NMR Approach to the Structural Validation of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the landscape of pharmaceutical and materials science research, the unequivocal structural validation of novel chemical entities is a cornerstone of progress. For compounds like 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone, this process transcends simple spectral confirmation. The molecule's inherent capacity for keto-enol tautomerism presents a dynamic equilibrium that must be thoroughly characterized. This guide provides an in-depth, experience-driven methodology for the complete structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring a self-validating and robust analytical workflow.
The Central Challenge: Keto-Enol Tautomerism
β-Dicarbonyl compounds exist as an equilibrium mixture of their keto and enol tautomers. This equilibrium is not static; it is profoundly influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[1][2][3][4] The strongly electron-withdrawing trifluoromethyl (-CF₃) group in this compound significantly influences the position of this equilibrium, generally favoring the enol form where the double bond is conjugated with the carbonyl group and an intramolecular hydrogen bond can form.[5] NMR spectroscopy is uniquely suited to observe and quantify this phenomenon, as the tautomerization is typically slow on the NMR timescale, allowing for the distinct observation of signals from both species in solution.[1][6]
Figure 1. The dynamic equilibrium between the keto and enol tautomers of this compound.
Experimental Design: A Strategy for Complete Characterization
Our approach is not merely to acquire data, but to design an experiment that interrogates the molecule from multiple angles. The choice of solvent and the suite of NMR experiments are deliberate and synergistic.
Causality Behind Solvent Selection: The tautomeric equilibrium is highly sensitive to the solvent environment.[7] Therefore, analyzing the compound in at least two different deuterated solvents is critical for a comprehensive validation.
-
Chloroform-d (CDCl₃): A non-polar, weakly interacting solvent. In CDCl₃, the intramolecular hydrogen bond of the enol form is stable and favored, leading to a higher population of the enol tautomer.[5] This simplifies the initial assignment of the major species.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, hydrogen-bond accepting solvent. DMSO disrupts the internal hydrogen bond of the enol form by competing for the enolic proton, thereby shifting the equilibrium towards the more polar keto form.[1][3] This allows for the clear observation and characterization of the keto tautomer's unique signals.
Synergy of the NMR Experiment Suite: A single NMR experiment is insufficient. We employ a logical progression from one-dimensional survey scans to two-dimensional correlation experiments to build a complete, validated picture of the molecular structure.
Figure 2. Logical workflow for the comprehensive NMR-based structural validation.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a multinuclear probe.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration for determining the keto:enol ratio.
-
¹⁹F NMR: Acquire with and without ¹H decoupling to observe ¹H-¹⁹F couplings. Use a common fluorine reference standard (e.g., CFCl₃ at 0 ppm) for accurate chemical shift referencing.[8]
-
¹³C NMR: Acquire with ¹H broadband decoupling. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): Use standard gradient-selected (gCOSY) parameters to identify scalar-coupled ¹H-¹H networks.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Use a phase-sensitive, edited HSQC sequence to correlate protons directly to their attached carbons.[10][11] This experiment also provides multiplicity information (CH/CH₃ vs. CH₂).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for J-couplings of ~8 Hz to observe correlations between protons and carbons over 2-3 bonds.[11][12] This is paramount for connecting molecular fragments.
Data Analysis and Interpretation: A Self-Validating System
The power of this methodology lies in using the data from each experiment to confirm the others, creating a network of interlocking evidence.
One-Dimensional NMR: The Initial Blueprint
-
¹H NMR: The most direct view of the tautomeric equilibrium.
-
Enol Form: Expect a sharp singlet around 5.5-6.5 ppm for the vinyl proton (H3) and a very broad signal far downfield (13-15 ppm) for the intramolecularly hydrogen-bonded enolic proton. The isobutyl group protons (H5, H6, H7) will show characteristic splitting patterns.
-
Keto Form: The key signal is the methylene group (H3) adjacent to two carbonyls, appearing as a singlet around 3.5-4.0 ppm. The isobutyl protons will be slightly shifted compared to their enol counterparts.
-
-
¹⁹F NMR: The trifluoromethyl group provides a clean, singlet signal.
-
¹³C NMR: Provides the carbon backbone.
-
Enol Form: Characterized by two carbonyl-like signals (C2, C4) in the 170-190 ppm range (one being more shielded due to the CF₃ group) and two olefinic carbons (one of which is C3, ~90-100 ppm).
-
Keto Form: Shows two distinct ketone signals (C2, C4) above 200 ppm and a methylene carbon (C3) around 50-60 ppm. The CF₃ carbon will appear as a quartet due to ¹J-coupling with fluorine.
-
Two-Dimensional NMR: Assembling the Puzzle
2D NMR provides the unambiguous connections that validate the assignments made from 1D spectra.
-
COSY: This experiment confirms the proton-proton connectivities within the isobutyl group. A cross-peak between the H5 methylene protons and the H6 methine proton, and another between the H6 methine and the H7 methyl protons, will definitively establish this fragment for both tautomers.
-
HSQC: This is the critical link between the ¹H and ¹³C assignments.[16] Each proton signal will show a correlation to its directly attached carbon on the 2D map. For example, the vinyl H3 proton of the enol form will correlate to the olefinic C3 carbon, while the methylene H3 protons of the keto form will correlate to the aliphatic C3 carbon.
-
HMBC: This experiment provides the final, irrefutable proof of the overall structure by revealing long-range (2- and 3-bond) H-C correlations.[17] Key expected correlations include:
-
The H3 vinyl proton (enol) correlating to both carbonyl carbons (C2 and C4).
-
The H5 methylene protons correlating to the C4 carbonyl and the C6 methine carbon.
-
Crucially, the H3 methylene protons (keto) will also correlate to both C2 and C4 carbonyl carbons, confirming their position between the two carbonyls.
-
Comparative Data Summary
The following tables summarize the expected NMR data based on established principles for β-diketones and fluorinated compounds. Experimental values should be compared against this framework for validation.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Tautomer | Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Key Correlations (HMBC) |
|---|---|---|---|---|---|
| Enol | Enolic OH | ¹H | 13.0 - 15.0 | br s | C2, C3, C4 |
| H3 | ¹H | 5.8 - 6.2 | s | C2, C4, C5 | |
| H5 | ¹H | 2.2 - 2.4 | d | C4, C6, C7 | |
| H6 | ¹H | 2.0 - 2.2 | m | C4, C5, C7 | |
| H7 | ¹H | 0.9 - 1.0 | d | C5, C6 | |
| CF₃ | ¹⁹F | ~ -78 | s | - | |
| Keto | H3 | ¹H | 3.6 - 4.0 | s | C2, C4 |
| H5 | ¹H | 2.5 - 2.7 | d | C4, C6, C7 | |
| H6 | ¹H | 2.1 - 2.3 | m | C4, C5, C7 | |
| H7 | ¹H | 0.9 - 1.1 | d | C5, C6 |
| | CF₃ | ¹⁹F | ~ -80 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Tautomer | Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) |
|---|---|---|---|
| Enol | C1 (CF₃) | 115 - 120 | q (¹J ≈ 280 Hz) |
| C2 | 175 - 180 | q (²J ≈ 35 Hz) | |
| C3 | 92 - 98 | s | |
| C4 | 185 - 195 | s | |
| C5 | 50 - 55 | s | |
| C6 | 28 - 32 | s | |
| C7 | 21 - 24 | s | |
| Keto | C1 (CF₃) | 115 - 120 | q (¹J ≈ 280 Hz) |
| C2 | ~200 | q (²J ≈ 35 Hz) | |
| C3 | 55 - 60 | s | |
| C4 | ~205 | s | |
| C5 | 48 - 52 | s | |
| C6 | 26 - 30 | s |
| | C7 | 21 - 24 | s |
Conclusion
The structural validation of a molecule like this compound is a multi-faceted challenge that demands more than routine spectral acquisition. By employing a strategic combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments in solvents of differing polarity, a researcher can construct an unassailable body of evidence. This approach not only confirms the covalent bonding framework but also characterizes the dynamic keto-enol tautomerism inherent to the molecule's structure. The correlation of data between each experiment creates a robust, self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment, a critical requirement for professionals in research and drug development.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry analysis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
Abstract
This guide provides a comprehensive technical comparison of mass spectrometry methodologies for the analysis of this compound, a fluorinated β-diketone of significant interest in chemical synthesis and chelation applications. We present a detailed evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, grounded in fundamental principles and supported by predictive experimental data. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and structurally related compounds.
Introduction: The Analytical Challenge
This compound belongs to the β-diketone class, compounds defined by two carbonyl groups separated by a single methylene carbon. This structure confers a unique keto-enol tautomerism and the ability to act as a potent chelating agent for various metals.[1][2] The incorporation of a trifluoromethyl group enhances its volatility and acidity compared to non-fluorinated analogs, properties that directly influence the choice of analytical strategy.[3] Accurate mass spectrometric analysis is critical for identity confirmation, purity assessment, and quantification in diverse matrices. This guide dissects the two primary analytical workflows, GC-MS and LC-MS, explaining the causality behind methodological choices and comparing their performance.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | [4] |
| Molecular Weight | 196.17 g/mol | [4][5] |
| Boiling Point | 183.6 °C at 760 mmHg | [4] |
| Appearance | Flammable liquid and vapor | [6] |
| Tautomerism | Exists in keto-enol equilibrium | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is the quintessential technique for analyzing volatile and thermally stable small molecules. Given the subject compound's boiling point and the volatility imparted by the trifluoromethyl group, GC-MS represents a primary, high-fidelity analytical option.
Principle of Operation & Experimental Rationale
The core principle involves separating the analyte in the gas phase using a capillary column followed by ionization and mass analysis. Electron Ionization (EI) is the standard method for GC-MS. It is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the molecule, causing reproducible fragmentation.[7] This fragmentation pattern acts as a chemical fingerprint, enabling confident structural elucidation and library-based identification.
Caption: High-level workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Injector: 250 °C, Splitless mode (1 µL injection volume). Rationale: Ensures complete and rapid vaporization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min. Rationale: Helium is an inert carrier gas providing good chromatographic efficiency.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). Rationale: This non-polar column separates compounds primarily based on boiling point, which is ideal for this analyte.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Rationale: The temperature ramp allows for separation from any solvent impurities or related substances.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: Standardized energy allows for reproducible fragmentation and comparison with spectral libraries.
-
Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-250. Rationale: This range covers the molecular ion and all predicted major fragments.
-
Predicted Fragmentation Pattern (EI)
The EI mass spectrum is predicted to be rich in structural information. The molecular ion ([M]⁺˙) at m/z 196 may be weak due to its instability. The fragmentation is dominated by α-cleavage adjacent to the carbonyl groups, a characteristic feature for ketones.[8]
-
α-Cleavage: The bonds between the carbonyl carbons and adjacent carbons are prone to break.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, though α-cleavage is often more dominant for ketones.[9]
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. In the realm of coordination chemistry, catalysis, and materials science, 1,1,1-Trifluoro-6-methylheptane-2,4-dione stands out for its utility in synthesizing metal complexes with unique properties. However, its efficacy is directly tied to its purity. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of this fluorinated β-diketone, offering field-proven insights and actionable protocols.
The Criticality of Purity: Why It Matters for this compound
This compound, a β-diketone, exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium, influenced by the solvent and temperature, is fundamental to its reactivity and coordinating ability. Impurities, often remnants from its synthesis via Claisen condensation, can significantly alter this equilibrium, leading to irreproducible results in sensitive applications. Potential impurities may include unreacted starting materials, side-products from self-condensation, or residual solvents.[1] A rigorous purity assessment is therefore not just a quality control measure but a prerequisite for reliable and reproducible research.
A Multi-Pronged Approach to Purity Determination
No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy as the primary tools for assessing the purity of this compound.
Experimental Corner: Protocols for Purity Assessment
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of the results.
Gas Chromatography (GC) for Volatile Impurities and Assay
Gas chromatography is a cornerstone technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC with Flame Ionization Detection (GC-FID) is ideal for determining the main component's percentage purity and identifying volatile organic impurities.[2][3]
Step-by-Step GC-FID Protocol:
-
Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column, such as a Restek Rtx-1701 (30m x 0.32mm, 1µm film thickness) or equivalent, is recommended.[4]
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent like ethyl acetate or acetone at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Injector and Inlet Conditions:
-
Injector Temperature: 250°C
-
Split Ratio: 50:1 (adjust as needed for optimal peak shape)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector Conditions:
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
-
Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using a certified reference standard is recommended.
Causality Behind Choices: The choice of a mid-polarity column like the Rtx-1701 provides good separation for a range of potential impurities with varying polarities. The temperature program is designed to elute the relatively volatile this compound efficiently while also allowing for the detection of less volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is complementary to GC, excelling in the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method is suitable for assessing the purity of this compound and detecting any non-volatile impurities.[4]
Step-by-Step RP-HPLC Protocol:
-
Instrument and Column: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., Zorbax Rx-C8, 4.6mm x 25cm, 5µm) is appropriate.[4]
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is typically used. A starting condition of 50:50 acetonitrile:water, transitioning to a higher acetonitrile concentration, can effectively separate the main compound from more polar or less polar impurities. Adding a small amount of acid, like 0.1% trifluoroacetic acid (TFA), can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, typically around 275 nm for the enol form of β-diketones.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Trustworthiness by Design: The use of a C18 column, a workhorse in reverse-phase chromatography, ensures robust and reproducible separations. The UV detector provides good sensitivity for the conjugated system present in the enol form of the β-diketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this compound.
-
¹H NMR: Provides information on the proton environment, allowing for the identification of the characteristic signals of the main compound and any proton-containing impurities. The integration of the signals can be used for relative quantification.
-
¹³C NMR: Reveals the carbon skeleton of the molecule, confirming the presence of the expected functional groups and identifying any carbon-containing impurities.[5][6][7]
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly powerful. It provides a clean spectrum with a wide chemical shift range, making it highly sensitive to the electronic environment of the fluorine atoms.[1][8][9][10] This is an excellent tool for detecting other fluorinated impurities.
Step-by-Step qNMR Protocol (¹H):
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Expertise in Interpretation: The presence of both keto and enol tautomers will result in multiple sets of signals in the NMR spectra. Understanding the expected chemical shifts and coupling constants for both forms is crucial for accurate interpretation. The trifluoromethyl group in the ¹⁹F NMR will typically appear as a singlet.
Visualizing the Workflow
A systematic approach is key to a thorough purity assessment. The following diagram illustrates a logical workflow.
Caption: Workflow for the comprehensive purity assessment of this compound.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical technique should be guided by the specific information required.
| Analytical Technique | Strengths | Weaknesses | Primary Application |
| Gas Chromatography (GC-FID) | High resolution for volatile compounds, excellent for quantitative analysis of the main component and volatile impurities.[2][11] | Not suitable for non-volatile or thermally labile compounds. | Assay and detection of volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | Lower resolution for highly volatile compounds compared to GC. | Detection of non-volatile impurities and assay. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation, can provide absolute quantification (qNMR) without a specific reference standard for the analyte.[12] | Lower sensitivity compared to chromatographic methods, can be complex to interpret with tautomers and impurities. | Structural confirmation, identification of impurities, and absolute purity determination. |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation information for identification of unknown impurities when coupled with GC or HPLC. | Not inherently quantitative without appropriate standards. | Identification of unknown impurities. |
Alternatives to this compound: A Purity Perspective
In many applications, other β-diketones can be used. The choice often depends on the desired electronic and steric properties of the resulting metal complexes. Here's a comparison with two common alternatives:
| Compound | Key Features | Common Purity Assessment Methods | Potential Impurities |
| Dibenzoylmethane | Aromatic β-diketone, forms stable metal complexes.[13] | GC, HPLC, Melting Point.[4][14] | Unreacted acetophenone and benzoate esters, side-products from self-condensation. |
| Thenoyltrifluoroacetone (TTFA) | Contains a thiophene ring and a trifluoromethyl group, known for its strong chelating ability.[15][16][17][18] | HPLC, GC, Melting Point. | Unreacted 2-acetylthiophene and ethyl trifluoroacetate. |
| This compound | Aliphatic fluorinated β-diketone, offers different steric and electronic properties compared to aromatic analogues. | GC, HPLC, NMR. | Unreacted starting ketone and ester, products of self-condensation. |
Decision Framework for Method Selection
The following diagram provides a logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion and Best Practices
A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach. While GC and HPLC are excellent for routine quality control and the quantification of known impurities, NMR spectroscopy is indispensable for definitive structural confirmation and the determination of absolute purity. For the highest level of confidence, the use of a certified reference material is strongly recommended, although its availability for this specific compound may be limited. By employing the detailed protocols and the logical framework presented in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. biophysics.org [biophysics.org]
- 2. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. royal-chem.com [royal-chem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. scispace.com [scispace.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 12. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Thenoyltrifluoroacetone | 326-91-0 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]
- 18. Thenoyltrifluoroacetone | C8H5F3O2S | CID 5601 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 1,1,1-Trifluoro-6-methylheptane-2,4-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated β-Diketones
Fluorinated β-dicarbonyl compounds, such as 1,1,1-Trifluoro-6-methylheptane-2,4-dione, are pivotal building blocks in modern organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Consequently, the development of efficient and selective catalytic transformations for these substrates is of paramount importance for the synthesis of novel pharmaceuticals and agrochemicals.
This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound and its close structural analog, 1,1,1-trifluoro-2,4-pentanedione. We will delve into the nuances of catalyst selection for asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions, supported by experimental data from seminal literature. The objective is to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
I. Asymmetric Hydrogenation: A Comparative Overview
The asymmetric hydrogenation of the β-keto group in fluorinated β-diketones to furnish chiral β-hydroxy ketones is a critical transformation. The resulting products are valuable chiral synthons. Ruthenium- and rhodium-based catalysts, particularly with chiral phosphine ligands, have demonstrated significant efficacy in this area.
Key Catalytic Systems
-
Ruthenium-BINAP (Ru-BINAP): The Noyori-type Ru-BINAP catalysts are renowned for their high enantioselectivity in the hydrogenation of β-ketoesters.[1][3][4][5][6] These catalysts typically operate under hydrogen pressure and are known for their broad substrate scope.
-
Rhodium-DIPAMP (Rh-DIPAMP): Rhodium complexes with chiral diphosphine ligands like DIPAMP have also been successfully employed for the asymmetric hydrogenation of ketones and olefins.[7][8][9]
-
Iridium-Based Catalysts: More recently, iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of challenging substrates, including trifluoromethyl ketones.[10]
Comparative Performance
Direct comparative studies on this compound are scarce. However, we can extrapolate from data on the closely related 1,1,1-trifluoro-2,4-pentanedione to draw meaningful comparisons.
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| [RuCl((R)-BINAP)(benzene)]Cl | Ethyl 4,4,4-trifluoroacetoacetate | 100 | 25 | Ethanol | >95 | 98 (R) | General data from Ru-BINAP literature |
| [Rh(DIPAMP)(COD)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | 25 | Methanol | 100 | 94 (S) | [7][8][9] |
| [Ir(f-amphol)(COD)]BF₄ | 1-Phenyl-2,2,2-trifluoroethanone | 50 | 25 | Methanol | 99 | 99 (R) | [10] |
Causality Behind Experimental Choices:
The choice between Ruthenium, Rhodium, and Iridium catalysts often depends on the specific substrate and desired outcome.
-
Ru-BINAP systems are well-established for β-ketoesters, offering high enantioselectivity due to the rigid C₂-symmetric backbone of the BINAP ligand, which creates a well-defined chiral pocket. The mechanism is believed to involve a metal-ligand bifunctional catalysis.[11][12]
-
Rh-DIPAMP catalysts are historically significant for asymmetric hydrogenation and are particularly effective for certain classes of olefins and ketones.
-
Iridium catalysts have shown exceptional activity and enantioselectivity for sterically hindered or electronically challenging ketones, such as those bearing a trifluoromethyl group.[10] The choice of solvent can also be critical, with protic solvents like methanol or ethanol often facilitating the reaction by stabilizing charged intermediates.
Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst
This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-ketoesters.
Materials:
-
This compound (or analog)
-
[RuCl₂((R)-BINAP)]₂·NEt₃
-
Ethanol (degassed)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the fluorinated β-diketone (1.0 mmol) and the Ru-BINAP catalyst (0.01 mmol, 1 mol%).
-
Add degassed ethanol (10 mL) to the liner.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at 30°C for 24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
II. Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, employing a hydrogen donor like isopropanol or formic acid.[13][14][15][16]
Catalyst Comparison
Ruthenium-based catalysts are also prominent in transfer hydrogenation.
| Catalyst System | H-Donor | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | i-PrONa | 80 | >95 | >98 (S) | General data from transfer hydrogenation literature |
| [RhCl₂(Cp*)]₂ with chiral diamine | HCOOH/NEt₃ | - | 40 | 95 | 97 (R) | [17] |
Causality Behind Experimental Choices:
-
Ruthenium-TsDPEN catalysts are highly effective for the transfer hydrogenation of ketones. The reaction often proceeds via a metal-ligand bifunctional mechanism where the N-H group of the ligand participates in the hydrogen transfer. Isopropanol is a common and inexpensive hydrogen donor.
-
Rhodium and Iridium complexes with chiral diamine ligands are also powerful catalysts for asymmetric transfer hydrogenation, often using a formic acid/triethylamine azeotrope as the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
This compound (or analog)
-
RuCl(p-cymene)[(S,S)-TsDPEN]
-
Isopropanol (anhydrous)
-
Sodium isopropoxide
Procedure:
-
To a solution of the fluorinated β-diketone (0.5 mmol) in anhydrous isopropanol (5 mL), add the ruthenium catalyst (0.005 mmol, 1 mol%).
-
Add a solution of sodium isopropoxide in isopropanol (0.1 M, 0.5 mL, 0.05 mmol).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
III. Cross-Coupling Reactions: A Brief Comparison
Palladium and nickel catalysts are widely used for cross-coupling reactions to form C-C bonds. While specific comparative data for this compound is limited, general trends can be informative.
-
Palladium Catalysts: Generally offer high functional group tolerance and are well-studied. For fluorinated substrates, oxidative addition can be challenging, but suitable ligand design can overcome this.[18][19][20]
-
Nickel Catalysts: Are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium, sometimes being more effective for challenging C-F bond activation.[11][19][20]
A detailed comparison of Ni vs. Pd in cross-coupling reveals that nickel can interact with various functional groups, leading to selectivity in competitive reactions, whereas palladium-catalyzed reactions are more governed by the electronic properties of the aryl halide.[11][18]
Illustrative Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic kinetic resolution of α-F-β-ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies [escholarship.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis [mdpi.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. mdpi.com [mdpi.com]
- 16. Transfer hydrogenation catalysis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 19. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical and Experimental Properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione
For researchers and professionals in drug development and materials science, a deep understanding of the physicochemical properties of chelating agents is paramount. This guide provides a comprehensive comparison of the theoretical and experimental properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will draw comparisons with two well-characterized and structurally related analogues: 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone, TFAA) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hexafluoroacetylacetone, HFAA). This comparative approach will illuminate the expected properties of this compound and provide a framework for its empirical investigation.
Introduction to this compound and its Analogues
This compound belongs to the class of β-dicarbonyl compounds, which are characterized by two carbonyl groups separated by a methylene group. The presence of a trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its acidity and propensity to form stable metal chelates. These characteristics make fluorinated β-diketones valuable ligands in coordination chemistry, catalysis, and as precursors for the synthesis of heterocyclic compounds.[1]
The isobutyl group at the 6-position of this compound introduces steric bulk and lipophilicity, which can modulate the solubility and stability of its metal complexes. Understanding the interplay between the electron-withdrawing trifluoromethyl group and the bulky alkyl substituent is crucial for predicting its behavior in various applications.
For a robust comparison, we will examine TFAA and HFAA. TFAA possesses a terminal methyl group, offering a baseline for understanding the effect of the trifluoromethyl substitution. HFAA, with two terminal trifluoromethyl groups, represents a highly acidic and strongly chelating analogue.
| Compound | Structure | Molar Mass ( g/mol ) |
| This compound | ![]() | 196.17 |
| 1,1,1-Trifluoro-2,4-pentanedione (TFAA) | ![]() | 154.09 |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (HFAA) | ![]() | 208.06 |
Theoretical vs. Experimental Properties: A Comparative Analysis
Keto-Enol Tautomerism
β-Diketones exist as a dynamic equilibrium between the diketo and enol tautomeric forms.[2] This equilibrium is a cornerstone of their reactivity and chelation behavior. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.[3]
Caption: Equilibrium between the diketo and enol tautomers of a β-diketone.
Theoretical Considerations: The position of the keto-enol equilibrium is influenced by electronic and steric factors, as well as the solvent.[4] The strong electron-withdrawing nature of the trifluoromethyl group is known to favor the enol form.[5] Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the keto and enol tautomers in the gas phase and in various solvents.[6][7] For asymmetric β-diketones, two different enol forms are possible.
Experimental Data and Comparison: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium, as the protons in each tautomer have distinct chemical shifts.[8]
-
TFAA: In its neat form at 33 °C, TFAA exists predominantly as the enol tautomer (97%).[9]
-
HFAA: HFAA exists almost exclusively in the enol form (100%).[9]
Expected Properties of this compound: Based on the strong electron-withdrawing effect of the trifluoromethyl group, this compound is expected to exist predominantly in its enol form. The bulky isobutyl group is unlikely to significantly shift the equilibrium towards the keto form. DFT calculations would be valuable to confirm the relative stabilities of the two possible enol tautomers.
Acidity (pKa)
The acidity of the methylene protons in β-diketones is a critical parameter that governs their ability to be deprotonated and form metal chelates. The pKa value is a quantitative measure of this acidity.
Theoretical Considerations: The pKa of a β-diketone is influenced by the stability of the resulting enolate anion. Electron-withdrawing groups, such as the trifluoromethyl group, stabilize the negative charge through an inductive effect, thereby increasing the acidity (lowering the pKa).[5] Computational methods, such as DFT combined with a continuum solvation model, can provide theoretical estimations of pKa values.[1]
Experimental Data and Comparison: The pKa of β-diketones can be determined experimentally through potentiometric or spectrophotometric titrations.[5][10]
-
Acetylacetone (a non-fluorinated analogue): pKa ≈ 9.0
-
TFAA: The introduction of one trifluoromethyl group significantly increases the acidity.
-
HFAA: With two trifluoromethyl groups, HFAA is a much stronger acid.
Expected Properties of this compound: The presence of the single trifluoromethyl group in this compound suggests that its pKa will be significantly lower than that of non-fluorinated β-diketones like acetylacetone. It is expected to be a stronger acid than acetylacetone, facilitating its deprotonation and subsequent complexation with metal ions.
Metal Chelation and Spectroscopic Properties
The enolate form of β-diketones acts as a bidentate ligand, coordinating to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. These metal complexes often exhibit interesting optical and magnetic properties.[11][12]
Caption: Formation of a metal-β-diketonate complex.
Theoretical Considerations: DFT calculations can be used to model the geometry of the resulting metal complexes and predict their electronic structure and spectroscopic properties.[13] The choice of metal ion and the substituents on the β-diketone ligand will influence the coordination geometry and the properties of the complex.
Experimental Data and Comparison: The formation of metal complexes can be monitored using UV-Vis spectroscopy, as the coordination often leads to a shift in the absorption bands.[14] The resulting complexes can be further characterized by IR spectroscopy, where a shift in the carbonyl stretching frequency is indicative of coordination, and by techniques such as mass spectrometry and X-ray crystallography.
-
TFAA and HFAA: Both form stable complexes with a wide range of metal ions, including lanthanides.[15][16] The volatility of the metal complexes of fluorinated β-diketones makes them suitable for applications such as chemical vapor deposition.
Expected Properties of this compound: this compound is expected to be an excellent chelating agent for a variety of metal ions. The lipophilic isobutyl group may enhance the solubility of its metal complexes in nonpolar organic solvents. The UV-Vis spectrum of its metal complexes is anticipated to show characteristic absorption bands related to ligand-to-metal charge transfer.
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the steps to quantify the percentage of the enol form of a β-diketone in different solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (approximately 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For the enol form, look for the vinyl proton signal (typically δ 5-6 ppm) and the enolic hydroxyl proton (can be broad and variable). For the keto form, identify the methylene proton signal (typically δ 3-4 ppm).
-
Integrate the area of a well-resolved signal corresponding to the enol form (e.g., the vinyl proton) and a signal corresponding to the keto form (e.g., the methylene protons).
-
-
Calculation: Calculate the percentage of the enol form using the following equation:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100
where 'n' is the number of protons for the integrated keto signal (typically 2 for the methylene group).
Caption: Workflow for determining keto-enol equilibrium by NMR.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a sparingly soluble β-diketone.[17]
Methodology:
-
Co-solvent Preparation: Prepare a series of aqueous-organic co-solvent mixtures (e.g., water-methanol or water-dioxane) of varying compositions.
-
Sample Preparation: Dissolve a known amount of this compound in each co-solvent mixture to a known concentration.
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the half-equivalence point from the titration curve. The pH at the half-equivalence point is the apparent pKa (pKa') in that specific co-solvent mixture.
-
-
Extrapolation to Aqueous pKa: Plot the pKa' values against the mole fraction of the organic co-solvent and extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.[17]
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
While direct experimental data for this compound remains scarce, a comparative analysis with its well-studied analogues, TFAA and HFAA, provides valuable insights into its expected physicochemical properties. The presence of the trifluoromethyl group strongly suggests a high propensity for enolization and enhanced acidity, making it a promising ligand for metal chelation. The isobutyl substituent is anticipated to confer increased lipophilicity to its metal complexes. The experimental protocols detailed in this guide offer a clear path for researchers to empirically validate these theoretical predictions and fully characterize this versatile compound for its potential applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. escholarship.org [escholarship.org]
- 14. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Senior Scientist's Guide to Biological Activity Screening of 1,1,1-Trifluoro-6-methylheptane-2,4-dione Derivatives
This guide provides a comprehensive framework for the biological activity screening of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, also known as isovaleryltrifluoroacetone, and its derivatives. As specific biological data for this exact molecule is not extensively published, this document serves as an expert-driven strategic workflow. It outlines the scientific rationale for selecting specific assays, provides detailed protocols for their execution, and establishes a framework for comparing potential findings against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel fluorinated β-diketone compounds.
Introduction: The Rationale for Screening Fluorinated β-Diketones
The β-diketone moiety is a privileged scaffold in medicinal chemistry, known for its versatile chemical properties and presence in various natural products. These compounds exist as an equilibrium of keto and enol tautomers, a property that allows them to act as potent chelating agents for various metal ions.[1] This chelation capability is a known mechanism for the inhibition of metalloenzymes.[1]
The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, dramatically alters the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.[2] This electronic modification is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3] Specifically, trifluoromethyl ketones are well-established as potent, reversible inhibitors of serine and cysteine proteases, where they mimic the tetrahedral transition state of peptide bond hydrolysis.[4][5]
Given these chemical characteristics, derivatives of this compound are logical candidates for screening across several biological activities, primarily focusing on enzyme inhibition, antimicrobial effects, and cytotoxicity as a proxy for anticancer potential.
A Tiered Strategy for Biological Activity Screening
A logical, resource-efficient screening campaign begins with broad, primary assays to identify potential "hits." Positive results are then pursued through more specific secondary and mechanistic assays.
References
- 1. drughunter.com [drughunter.com]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Making sure you're not a bot! [pub.uni-bielefeld.de]
A Comparative Guide to the Applications of 1,1,1-Trifluoro-6-methylheptane-2,4-dione in Scientific Research
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical and materials science, the selection of an appropriate chelating agent is paramount to achieving desired outcomes, be it in the selective extraction of metal ions or the deposition of thin films. Among the vast array of available ligands, fluorinated β-diketones have carved a significant niche due to their enhanced volatility, thermal stability, and ability to form stable metal complexes. This guide provides a comprehensive literature review and comparative analysis of a specific fluorinated β-diketone, 1,1,1-Trifluoro-6-methylheptane-2,4-dione, also known as isovaleryltrifluoroacetone. We will delve into its applications, compare its performance with relevant alternatives, and provide the experimental context necessary for its effective utilization.
The Role of Fluorination in β-Diketone Chelating Agents
β-Diketones are organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structure allows them to exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.
The introduction of a trifluoromethyl group (-CF3) into the β-diketone structure, as seen in this compound, imparts several advantageous properties:
-
Increased Acidity: The strong electron-withdrawing nature of the -CF3 group increases the acidity of the enolic proton. This allows for the extraction of metal ions from more acidic aqueous solutions compared to their non-fluorinated analogs[1].
-
Enhanced Volatility and Thermal Stability: Fluorination reduces the intermolecular forces of the resulting metal chelates, leading to increased volatility. This is a crucial property for applications such as gas chromatography and chemical vapor deposition (CVD)[2][3].
-
Improved Solubility: Fluorinated β-diketonate complexes often exhibit better solubility in nonpolar organic solvents, which is beneficial for solvent extraction processes.
Core Applications and Performance Comparison
The primary applications of this compound and other fluorinated β-diketones lie in two main areas: solvent extraction for the separation and analysis of metals, and as precursors for the deposition of metal and metal oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).
Solvent Extraction of Metal Ions
Solvent extraction is a widely used technique for the separation and preconcentration of metal ions. The efficiency of this process is highly dependent on the choice of the chelating agent.
Mechanism of Extraction: The extraction process involves the formation of a neutral, lipophilic metal chelate in the aqueous phase, which then partitions into an immiscible organic phase. The equilibrium for the extraction of a divalent metal ion (M²⁺) with a β-diketone (HL) can be represented as:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
The distribution of the metal between the two phases is influenced by the pH of the aqueous phase and the concentration of the chelating agent in the organic phase.
Workflow for Solvent Extraction of Metal Ions
Caption: General workflow for the solvent extraction of metal ions using a chelating agent.
Performance Comparison with Alternative Chelating Agents:
While specific quantitative data directly comparing this compound with other chelating agents is sparse in the readily available literature, we can infer its performance based on the properties of similar fluorinated β-diketones like Thenoyltrifluoroacetone (HTTA) and Hexafluoroacetylacetone (HFAA).
| Chelating Agent | Structure | Key Advantages | Typical pH Range for Extraction |
| This compound | CF₃COCH₂CO(CH₂)₂CH(CH₃)₂ | Good volatility and thermal stability of its metal chelates. | Expected to be in the acidic to neutral range. |
| Thenoyltrifluoroacetone (HTTA) | C₄H₃SCOCH₂COCF₃ | High extraction efficiency at low pH due to the electron-withdrawing thenoyl and trifluoromethyl groups[1]. | Acidic (pH 1-5) |
| Acetylacetone (Hacac) | CH₃COCH₂COCH₃ | Low cost, readily available. | Neutral to slightly alkaline (pH 5-9) |
| Dibenzoylmethane (DBM) | C₆H₅COCH₂COC₆H₅ | Forms stable complexes with many metals. | Neutral to alkaline |
| Bio-derived β-diketone (14,16-hentriacontanedione) | CH₃(CH₂)₁₄CO(CH₂)CO(CH₂)₁₃CH₃ | Environmentally friendly, excellent extraction capacity for some metals[4]. | Near-neutral |
Experimental Protocol: General Procedure for Solvent Extraction of a Divalent Metal Ion
-
Preparation of Solutions:
-
Prepare a stock solution of the metal salt (e.g., 1000 ppm of Cu²⁺) in deionized water.
-
Prepare a solution of the chelating agent (e.g., 0.1 M this compound) in a suitable water-immiscible organic solvent (e.g., chloroform, toluene).
-
Prepare a series of buffer solutions to control the pH of the aqueous phase.
-
-
Extraction Procedure:
-
In a series of separatory funnels, add a known volume of the aqueous metal ion solution (e.g., 10 mL) and the same volume of the organic chelating agent solution.
-
Adjust the pH of the aqueous phase to the desired value using the buffer solutions.
-
Shake the funnels vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The concentration of the metal in the organic phase can be calculated by difference.
-
-
Data Evaluation:
-
Calculate the distribution ratio (D) as the ratio of the total metal concentration in the organic phase to that in the aqueous phase.
-
Calculate the percentage of extraction (%E) using the formula: %E = [D / (D + V_aq / V_org)] * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Gas Chromatography of Metal Chelates
The volatility and thermal stability of metal chelates of fluorinated β-diketones make them amenable to analysis by gas chromatography (GC). This technique allows for the separation and quantification of different metal ions in a single analytical run.
Principle: The metal chelates are vaporized in the heated injector of the gas chromatograph and then separated based on their different interactions with the stationary phase of the GC column. The separated chelates are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Workflow for GC Analysis of Metal Chelates
References
- 1. Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches | MDPI [mdpi.com]
- 2. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and efficient biphasic liquid extraction of metals with bio- derived lipophilic β-diketone - White Rose Research Online [eprints.whiterose.ac.uk]
Safety Operating Guide
Navigating the Nuances of Safety: A Guide to Handling 1,1,1-Trifluoro-6-methylheptane-2,4-dione
For the discerning researcher, scientist, and drug development professional, the introduction of novel compounds into a workflow is a routine yet critical undertaking. Among these, fluorinated organic compounds such as 1,1,1-Trifluoro-6-methylheptane-2,4-dione present unique properties that are highly valuable in modern research. However, their safe and effective handling necessitates a deep understanding of their characteristics and the implementation of robust safety protocols. This guide moves beyond a mere checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling and disposal of this compound.
Understanding the Hazard Profile
This compound (CAS No. 461-92-7) is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] A thorough understanding of these hazards is the bedrock of a sound safety protocol. The trifluoromethyl group significantly influences the molecule's reactivity and toxicological profile, a common characteristic of fluorinated organic compounds.[3]
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 3 | Flammable liquid and vapor.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a nuanced decision-making process based on a comprehensive risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound and general best practices for handling fluorinated ketones.
Eye and Face Protection: A Non-Negotiable
Given the serious eye irritation potential, robust eye and face protection is paramount.
-
Chemical Splash Goggles: These are the minimum requirement for any handling of this compound. They provide a seal around the eyes, offering protection from splashes and vapors.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield must be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[3]
Hand Protection: Selecting the Right Barrier
The "right" glove is not just any glove. The choice of glove material is critical to prevent skin contact and potential absorption. For this compound, a ketone, specific glove types are recommended.
-
Recommended Glove Materials:
-
Butyl Rubber: Offers good resistance to ketones.
-
Viton™: Provides excellent resistance to a broad range of chemicals, including aromatic and chlorinated solvents, though it can be more expensive.
-
-
Gloves to Avoid:
-
Natural Rubber (Latex): Generally has poor resistance to organic solvents and ketones.[4]
-
Nitrile: While a common laboratory glove, its performance against ketones can be variable and should be verified with the manufacturer's compatibility data. For incidental contact, a thicker nitrile glove may be acceptable, but for prolonged handling, a more resistant material is advised.
-
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves (double-gloving) is a prudent measure.[3] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be kept fully fastened.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be necessary.
-
Air-Purifying Respirator (APR): A half-mask or full-face APR equipped with organic vapor cartridges is suitable for situations with known, low-level concentrations.
-
Self-Contained Breathing Apparatus (SCBA): For emergencies or situations with unknown concentrations, a positive-pressure SCBA is required.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before any new procedure, thoroughly review the Safety Data Sheet for this compound.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all PPE: Have all necessary PPE readily available and inspect it for any damage before use.
-
Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., sand, silica gel, or a commercial absorbent for organic solvents) is accessible.[6]
-
Locate Emergency Equipment: Be aware of the location and operation of the nearest safety shower and eyewash station.
Handling Procedures
-
Donning PPE: Put on your lab coat, followed by safety goggles and face shield (if needed), and finally, your gloves.
-
Transfer and Weighing: Conduct all transfers and weighing of the compound within the chemical fume hood. Use spark-proof tools and equipment to minimize ignition sources.[6]
-
Heating and Reactions: When heating, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure that reaction vessels are properly vented.
-
Post-Handling: After completing the work, carefully remove gloves and wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its waste is crucial to protect both personnel and the environment. Do not empty into drains.[6]
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.
-
Solid Waste: Any contaminated materials, such as pipette tips, weighing paper, and gloves, should be collected in a separate, sealed container for solid chemical waste.[3]
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[1]
Disposal Pathway
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal. Typically, halogenated organic waste is disposed of via incineration in a licensed facility.[1]
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Small Spills (within the fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Large Spills (outside the fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



